3-Cyano-D-Phenylalanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-amino-3-(3-cyanophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUOMTMPTNZOJE-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313848 | |
| Record name | 3-Cyano-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263396-43-6 | |
| Record name | 3-Cyano-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263396-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyano-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Cyano-D-Phenylalanine: A Technical Guide for Researchers and Drug Development Professionals
Introduction: 3-Cyano-D-phenylalanine is a non-proteinogenic amino acid derivative that has emerged as a valuable building block in pharmaceutical and biochemical research. Its unique structure, featuring a cyano group on the phenyl ring of D-phenylalanine, imparts distinct chemical properties that make it a versatile tool in drug design, peptide synthesis, and the study of neurological pathways. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, known applications, and generalized experimental protocols relevant to its study.
Core Properties of this compound
This compound is a synthetic amino acid that is not naturally found in proteins. The presence of the electron-withdrawing cyano group at the meta position of the phenyl ring significantly influences its electronic and steric properties compared to its parent amino acid, D-phenylalanine.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Synonyms | D-Phe(3-CN)-OH, m-Cyano-D-phenylalanine, (R)-2-Amino-3-(3-cyanophenyl)propanoic acid | [1][2] |
| CAS Number | 263396-43-6 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 190.2 g/mol | [1][2] |
| Appearance | Beige crystalline powder | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Applications in Research and Development
The unique structural features of this compound have led to its utilization in several key areas of scientific research.
Pharmaceutical Development
This compound serves as a critical building block in the synthesis of novel pharmaceutical agents.[1] Its incorporation into small molecules or peptides can modulate their pharmacological properties, including binding affinity, selectivity, and metabolic stability. It is of particular interest in the development of drugs targeting neurological disorders due to its ability to mimic natural amino acids while introducing novel interactions with biological targets.[1]
Peptide Synthesis
In peptide chemistry, the incorporation of non-natural amino acids like this compound is a common strategy to enhance the therapeutic potential of peptides. The D-configuration provides resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide. The cyano group can also be used as a chemical handle for further modifications or to probe interactions within a receptor binding pocket.
Neuroscience and Biochemical Research
This compound is a valuable tool in neurochemical studies for exploring the effects of amino acid analogs on neurotransmitter systems.[1] It is used in studies related to protein synthesis and enzyme activity, helping researchers to understand the fundamental roles of amino acids in various biological processes.[1]
Experimental Protocols
General Protocol for Enzyme Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory potential of this compound against a target enzyme.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for a specific enzyme.
Materials:
-
Target enzyme
-
Enzyme substrate
-
This compound
-
Assay buffer (optimized for the target enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer).
-
Prepare a series of dilutions of the inhibitor stock solution in assay buffer.
-
Prepare a stock solution of the enzyme's substrate in assay buffer.
-
Prepare a working solution of the enzyme in assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add a fixed volume of the enzyme solution.
-
Add varying concentrations of the this compound dilutions to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a fixed volume of the substrate solution to each well.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength and measurement parameters will depend on the specific substrate and product.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocities against the substrate concentration for each inhibitor concentration (e.g., using a Lineweaver-Burk or Michaelis-Menten plot).
-
Determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and calculate the Kᵢ value using appropriate enzyme kinetic software.
-
General Protocol for Receptor-Ligand Binding Assay
This protocol provides a framework for evaluating the binding affinity of this compound to a specific receptor.
Objective: To determine the binding affinity (Kᵢ or IC₅₀) of this compound for a target receptor.
Materials:
-
Cell membranes or purified receptor expressing the target receptor.
-
Radiolabeled or fluorescently labeled ligand with known affinity for the target receptor.
-
This compound.
-
Binding buffer (optimized for the receptor-ligand interaction).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the inhibitor stock solution in binding buffer.
-
Prepare a working solution of the labeled ligand in binding buffer.
-
Prepare a suspension of the cell membranes or purified receptor in binding buffer.
-
-
Binding Reaction:
-
In a series of tubes, add the cell membrane/receptor preparation.
-
Add the varying concentrations of this compound.
-
Add a fixed concentration of the labeled ligand to all tubes.
-
For determining non-specific binding, add a high concentration of an unlabeled known ligand to a separate set of tubes.
-
Incubate the mixture for a sufficient time to reach equilibrium at a constant temperature.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.
-
Wash the filters with ice-cold binding buffer to remove unbound ligand.
-
-
Quantification:
-
Measure the radioactivity or fluorescence of the filters using a scintillation counter or a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that displaces 50% of the labeled ligand) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation if the K₋ of the labeled ligand is known.
-
Potential Signaling Pathway Involvement
While direct experimental evidence for the specific signaling pathways modulated by this compound is limited, its structural similarity to phenylalanine suggests potential interactions with pathways involving catecholamine biosynthesis. Phenylalanine is a precursor for the synthesis of dopamine and norepinephrine.[3] It is plausible that this compound could act as a competitive inhibitor or a modulator of the enzymes involved in this pathway.
Caption: Hypothetical interaction of this compound with the catecholamine synthesis pathway.
Experimental Workflow for Synthesis
The synthesis of this compound can be approached through various synthetic routes. A generalized workflow for the asymmetric synthesis of a D-phenylalanine derivative is presented below. Specific reagents and conditions would need to be optimized for the introduction of the cyano group at the 3-position of the phenyl ring.
Caption: Generalized synthetic workflow for a D-phenylalanine derivative.
Disclaimer: The experimental protocols and the signaling pathway diagram provided are generalized and for illustrative purposes. They are not based on direct experimental data for this compound and would require specific adaptation and validation by researchers. The synthesis workflow is a conceptual outline and does not represent a detailed, optimized synthetic procedure.
References
An In-Depth Technical Guide to 3-Cyano-D-Phenylalanine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Cyano-D-phenylalanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, synthesis, and characterization, as well as its potential biological activities, with a focus on its role as a versatile building block for novel therapeutics.
Core Structural and Physicochemical Properties
This compound is a derivative of the essential amino acid D-phenylalanine, featuring a nitrile group at the meta-position of the phenyl ring. This modification imparts unique electronic properties and steric considerations that are valuable in the design of peptidomimetics and other bioactive molecules. The D-configuration provides inherent resistance to enzymatic degradation by proteases, a desirable characteristic for enhancing the in vivo stability of peptide-based drugs.[1]
The structural and physicochemical properties of this compound and its common N-protected derivatives are summarized in the tables below. It is important to note that while experimentally determined values are provided where available, some properties, such as pKa and solubility, are estimated based on the parent compound, phenylalanine, and the known electronic effects of the cyano substituent.
Table 1: Structural and Identification Data for this compound and Derivatives
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | SMILES String | CAS Number | PubChem CID |
| This compound | C₁₀H₁₀N₂O₂ | 190.20 | N--INVALID-LINK--C(O)=O | 263396-43-6 | 10559569 |
| Boc-3-Cyano-D-phenylalanine | C₁₅H₁₈N₂O₄ | 290.31 | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O | 205445-56-3 | 4393345 |
| Fmoc-3-Cyano-D-phenylalanine | C₂₅H₂₀N₂O₄ | 412.44 | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N--INVALID-LINK--C(=O)O | 205526-37-0 | 4075330 |
| Acetyl-3-Cyano-D-phenylalanine | C₁₂H₁₂N₂O₃ | 232.24 | CC(=O)N--INVALID-LINK--C(=O)O | 599178-70-8 | 11579536 |
Table 2: Physicochemical Properties of this compound and Derivatives
| Compound | Appearance | Melting Point (°C) | Solubility | pKa (Carboxyl) (Estimated) | pKa (Ammonium) (Estimated) |
| This compound | Beige crystalline powder[2] | Not available | Sparingly soluble in water; soluble in aqueous acid and base.[3] | ~1.7-2.1 | ~8.9-9.3 |
| Boc-3-Cyano-D-phenylalanine | White powder[4] | 123 - 125[4] | Soluble in organic solvents (e.g., MeOH, DMF). | Not applicable | Not applicable |
| Fmoc-3-Cyano-D-phenylalanine | White powder[5] | 111 - 113[5] | Soluble in organic solvents (e.g., DMF). | Not applicable | Not applicable |
| Acetyl-3-Cyano-D-phenylalanine | White to off-white powder[6] | 143 - 146[6] | Soluble in polar organic solvents. | Not applicable | Not applicable |
Experimental Protocols: Synthesis and Characterization
The synthesis of enantiomerically pure this compound is a multi-step process that typically involves the synthesis of the racemic mixture followed by chiral resolution.
Generalized Synthesis of DL-3-Cyanophenylalanine via Strecker Synthesis
The Strecker synthesis is a robust method for the preparation of α-amino acids from aldehydes.[2][7][8] The following is a generalized protocol for the synthesis of DL-3-cyanophenylalanine.
Materials:
-
3-Cyanobenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Aqueous ammonia (NH₄OH)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Iminonitrile Formation:
-
In a well-ventilated fume hood, dissolve 3-cyanobenzaldehyde in methanol.
-
Add an aqueous solution of ammonium chloride and aqueous ammonia.
-
Stir the mixture at room temperature to form the corresponding imine.
-
Slowly add an aqueous solution of potassium cyanide to the reaction mixture. The cyanide ion will attack the iminium ion to form the α-aminonitrile.[9]
-
Continue stirring at room temperature for several hours to ensure complete reaction. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Hydrolysis of the α-Aminonitrile:
-
Once the formation of the α-aminonitrile is complete, add a strong acid, such as concentrated hydrochloric acid, to the reaction mixture.
-
Heat the mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.[7]
-
After hydrolysis, cool the reaction mixture and neutralize it with a base, such as sodium hydroxide, to the isoelectric point of the amino acid to precipitate the product.
-
Filter the crude DL-3-cyanophenylalanine, wash with cold water, and dry under vacuum.
-
Generalized Chiral Resolution of DL-3-Cyanophenylalanine
The separation of the D- and L-enantiomers can be achieved through several methods, including enzymatic resolution or the formation of diastereomeric salts with a chiral resolving agent.[10]
Method: Diastereomeric Salt Formation with a Chiral Acid
Materials:
-
DL-3-Cyanophenylalanine
-
A chiral resolving agent (e.g., L-(-)-dibenzoyltartaric acid)[11]
-
Methanol/water solvent system
Procedure:
-
Salt Formation:
-
Dissolve the racemic DL-3-cyanophenylalanine and an equimolar amount of the chiral resolving agent in a minimal amount of a hot methanol/water mixture.
-
Allow the solution to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
Further cool the mixture in an ice bath to maximize crystallization.
-
-
Fractional Crystallization:
-
Collect the crystals by filtration. These crystals will be enriched in one diastereomer.
-
Recrystallize the collected salt from the same solvent system to improve diastereomeric purity. The progress of the resolution can be monitored by measuring the specific optical rotation.
-
-
Liberation of the D-Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Adjust the pH of the solution with a base (e.g., dilute NaOH) to the isoelectric point of this compound to precipitate the free amino acid.
-
Filter the purified this compound, wash with cold water, and dry under vacuum.
-
The following diagram illustrates a generalized workflow for the chemoenzymatic synthesis of this compound.
Caption: Generalized chemoenzymatic synthesis workflow for this compound.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.0-8.0 ppm), the α-proton (around 4.0 ppm), and the β-protons (around 3.0-3.5 ppm). The exact chemical shifts and coupling patterns of the aromatic protons will be indicative of the meta-substitution pattern.[12][13]
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (110-140 ppm), the nitrile carbon (around 120 ppm), the carbonyl carbon (around 170-180 ppm), the α-carbon (around 55 ppm), and the β-carbon (around 35-40 ppm).[13]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the key functional groups: a strong, sharp peak for the C≡N stretch (around 2200-2240 cm⁻¹), a strong absorption for the C=O stretch of the carboxylic acid (around 1700-1750 cm⁻¹), and broad absorptions for the O-H and N-H stretches (around 2500-3300 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the exact mass of the compound, which can be used to confirm the molecular formula.
The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Biological Activity and Potential Signaling Pathway Interactions
Phenylalanine is an essential amino acid and a precursor for the synthesis of tyrosine and the catecholamine neurotransmitters, including dopamine and norepinephrine.[14][15] The rate-limiting step in this pathway is the conversion of L-tyrosine to L-DOPA by the enzyme tyrosine hydroxylase.[1][6] Phenylalanine itself can also serve as a substrate for tyrosine hydroxylase, although tyrosine is the preferred substrate.[6]
As an analogue of phenylalanine, this compound has the potential to interact with the enzymes of the catecholamine biosynthesis pathway. The cyano group can alter its binding affinity and reactivity, potentially acting as a competitive inhibitor or a modulator of enzyme activity. Furthermore, studies have shown that D-phenylalanine can inhibit the release of noradrenaline, suggesting a role in modulating neurotransmitter signaling.[16]
The incorporation of this compound into peptides can therefore be a strategy to develop novel therapeutics targeting neurological disorders or other conditions where the catecholamine pathway is implicated.
The diagram below illustrates the catecholamine biosynthesis pathway and highlights the potential point of interaction for a phenylalanine analogue like this compound.
Caption: Catecholamine biosynthesis pathway with potential interaction of this compound.
Conclusion
This compound is a valuable synthetic building block for the development of novel peptide and small molecule therapeutics. Its unique structural and physicochemical properties, including enhanced stability and the potential for diverse chemical modifications, make it an attractive component for drug design. The insights into its synthesis, characterization, and potential interactions with key biological pathways, such as catecholamine biosynthesis, provide a solid foundation for its application in the discovery of new treatments for a range of diseases, particularly those affecting the central nervous system. Further research into its specific biological targets and mechanisms of action will continue to expand its utility in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. Phenylalanine as substrate and inhibitor of tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. CN1566080A - Resolution of DL-phenylalanine - Google Patents [patents.google.com]
- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 14. Metabolism of Aromatic amino acid - Creative Proteomics Blog [creative-proteomics.com]
- 15. A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dextro-phenylalanine inhibits potassium-evoked 3H-noradrenaline release from hypothalamus but not of 3H-dopamine from rat caudate nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (R)-2-Amino-3-(3-cyanophenyl)propanoic Acid
This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of (R)-2-Amino-3-(3-cyanophenyl)propanoic acid, a non-proteinogenic amino acid of interest to researchers, scientists, and drug development professionals.
Physicochemical Properties
(R)-2-Amino-3-(3-cyanophenyl)propanoic acid, also known as 3-Cyano-D-phenylalanine, is a derivative of the amino acid phenylalanine.[1][2] Its core structure consists of a propanoic acid backbone with an amino group at the α-position (R-configuration) and a 3-cyanophenyl group attached to the β-carbon.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][3][4][5] |
| Molecular Weight | 190.20 g/mol | [1][3][4][5] |
| Appearance | Beige crystalline powder (for this compound) | [1] |
| Melting Point | 223-227 °C (decomposes) for (R)-3-Amino-3-(3-cyanophenyl)propanoic acid | [1] |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| XLogP3 | -1.8 | [3] |
| Solubility | Soluble in DMSO | [6] |
Synthesis
While a specific, detailed experimental protocol for the asymmetric synthesis of (R)-2-Amino-3-(3-cyanophenyl)propanoic acid is not extensively documented in publicly available literature, its synthesis can be approached through established methods for enantioselective amino acid preparation. A plausible synthetic route can be adapted from procedures for similar non-natural amino acids.
One potential strategy involves the asymmetric Strecker synthesis or the use of chiral auxiliaries. A generalized workflow for an asymmetric synthesis is outlined below.
Experimental Protocol: Asymmetric Synthesis (Hypothetical)
This protocol is a generalized representation and would require optimization for this specific target molecule.
-
Starting Material: 3-cyanobenzaldehyde.
-
Step 1: Formation of Chiral Imine. React 3-cyanobenzaldehyde with a chiral amine auxiliary (e.g., (R)-phenylglycinol) to form a chiral imine.
-
Step 2: Cyanation. Treat the chiral imine with a cyanide source (e.g., trimethylsilyl cyanide) to introduce the cyano group diastereoselectively, forming a chiral aminonitrile.
-
Step 3: Hydrolysis. Hydrolyze the nitrile and the auxiliary protecting group under acidic conditions to yield the desired (R)-2-Amino-3-(3-cyanophenyl)propanoic acid.
-
Purification: The final product would be purified by techniques such as recrystallization or chromatography to achieve high enantiomeric and chemical purity.
Caption: Generalized workflow for the asymmetric synthesis of (R)-2-Amino-3-(3-cyanophenyl)propanoic acid.
Biological Activity and Potential Applications
The biological properties of (R)-2-Amino-3-(3-cyanophenyl)propanoic acid have not been extensively characterized. However, related compounds, particularly non-proteinogenic amino acids, are of significant interest in drug discovery for their potential to modulate biological pathways.
Derivatives of cyanophenyl-containing amino acids are being explored for their potential in treating neurological disorders.[1] The structural similarity to phenylalanine suggests that it may interact with systems that recognize this natural amino acid. A particularly interesting area of investigation for compounds of this class is their potential interaction with glutamate receptors, which are crucial in neurotransmission.[1]
Potential Modulation of Glutamate Receptors
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are implicated in numerous physiological and pathological processes. Over-activation of glutamate receptors can lead to excitotoxicity and neuronal cell death.[7] Compounds that modulate glutamate receptor activity are therefore of interest as potential neuroprotective agents.
The diagram below illustrates a simplified signaling pathway involving an ionotropic glutamate receptor, such as the NMDA or AMPA receptor, which could be a hypothetical target for (R)-2-Amino-3-(3-cyanophenyl)propanoic acid.
Caption: Hypothetical modulation of a glutamate receptor signaling pathway.
Experimental Protocols for Biological Evaluation
To ascertain the biological activity of (R)-2-Amino-3-(3-cyanophenyl)propanoic acid, a series of in vitro and in vivo experiments would be necessary. The following are examples of relevant experimental protocols.
1. Glutamate Receptor Binding Assay
This assay determines the affinity of the compound for glutamate receptors.
-
Objective: To determine the binding affinity (Ki) of (R)-2-Amino-3-(3-cyanophenyl)propanoic acid for specific glutamate receptor subtypes (e.g., NMDA, AMPA).
-
Methodology:
-
Prepare synaptic membrane fractions from rodent brain tissue.
-
Incubate the membrane preparation with a radiolabeled ligand known to bind to the target receptor (e.g., [³H]CGP39653 for the NMDA receptor).
-
Add increasing concentrations of (R)-2-Amino-3-(3-cyanophenyl)propanoic acid to compete with the radioligand for binding.
-
After incubation, separate the bound and free radioligand by filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value.
-
2. In Vitro Neuroprotection Assay
This assay evaluates the ability of the compound to protect neurons from excitotoxic insults.
-
Objective: To assess the neuroprotective effects of (R)-2-Amino-3-(3-cyanophenyl)propanoic acid against glutamate-induced excitotoxicity in primary neuronal cultures.
-
Methodology:
-
Culture primary cortical or hippocampal neurons from embryonic rodents.
-
Pre-treat the mature neuronal cultures with various concentrations of (R)-2-Amino-3-(3-cyanophenyl)propanoic acid for a specified period.
-
Induce excitotoxicity by exposing the neurons to a high concentration of glutamate or a specific glutamate receptor agonist (e.g., NMDA).
-
After the excitotoxic insult, wash the cells and incubate for 24 hours.
-
Assess cell viability using a quantitative method, such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
A reduction in cell death in the presence of the compound would indicate a neuroprotective effect.[8]
-
Conclusion
(R)-2-Amino-3-(3-cyanophenyl)propanoic acid is a non-proteinogenic amino acid with potential for further investigation in the field of medicinal chemistry and neuropharmacology. While detailed experimental data on its properties and biological activities are currently limited, its structural features suggest that it may serve as a valuable scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system. Further research is warranted to fully elucidate its physicochemical characteristics, optimize its synthesis, and comprehensively evaluate its pharmacological profile.
References
- 1. scribd.com [scribd.com]
- 2. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The pharmacological manipulation of glutamate receptors and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biological Role of m-Cyano-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
m-Cyano-D-phenylalanine (m-CN-D-Phe) is a non-proteinogenic amino acid that serves as a valuable molecular tool in the fields of medicinal chemistry and pharmacology. Its intrinsic biological role is not that of a naturally occurring signaling molecule or metabolic intermediate. Instead, its significance lies in its application as a synthetic building block for the creation of novel peptides and peptidomimetics with enhanced therapeutic potential. The incorporation of m-CN-D-Phe into a peptide sequence can confer desirable properties, including increased stability against enzymatic degradation and modulation of biological activity. This technical guide provides a comprehensive overview of the functional implications of using m-CN-D-Phe in drug design, supported by experimental methodologies and data where available.
Introduction: The Strategic Utility of a Synthetic Amino Acid
The development of peptide-based therapeutics often faces challenges related to poor metabolic stability and low bioavailability. The natural L-amino acid configuration of peptides makes them susceptible to rapid degradation by proteases in the body. To overcome these limitations, medicinal chemists employ various strategies, including the incorporation of unnatural amino acids. m-Cyano-D-phenylalanine is one such synthetic amino acid that offers a dual advantage in peptide design.[1]
The D-configuration of the amino acid provides steric hindrance that protects the peptide backbone from cleavage by stereospecific proteases, thereby extending its half-life in biological systems.[1][2] The cyano (-CN) group, a potent electron-withdrawing moiety, introduces unique electronic and steric properties to the phenyl ring. This modification can influence the peptide's conformation and its binding affinity to target receptors or enzymes.[3] Furthermore, the cyano group can serve as a reactive handle for further chemical modifications or as a spectroscopic probe in biophysical studies.[4]
Physicochemical Properties
A summary of the key physicochemical properties of m-Cyano-D-phenylalanine is presented in the table below.
| Property | Value | Reference |
| Synonyms | D-Phe(3-CN)-OH, H-m-Cyano-D-Phe-OH, (R)-2-Amino-3-(3-cyanophenyl)propanoic acid | [1][5] |
| CAS Number | 263396-43-6 | [1][5] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][5] |
| Molecular Weight | 190.2 g/mol | [1][5] |
| Appearance | Beige crystalline powder | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Core Applications and Biological Implications
The primary biological role of m-Cyano-D-phenylalanine is realized upon its incorporation into larger molecules, particularly peptides. Its application is central to enhancing the therapeutic profiles of these molecules.
Enhanced Stability and Pharmacokinetics
The substitution of an L-amino acid with m-Cyano-D-phenylalanine can significantly increase a peptide's resistance to enzymatic degradation.[2][6] This enhanced stability can lead to a longer circulating half-life, which is a critical factor for improving the pharmacokinetic profile of a peptide drug.[6]
Modulation of Receptor Binding and Biological Activity
The presence of the cyano group on the phenyl ring can alter the electronic and hydrophobic properties of the amino acid side chain. This, in turn, can modify the binding affinity and selectivity of the peptide for its target receptor.[1] Such modifications are crucial in drug design for optimizing potency and reducing off-target effects. The introduction of D-amino acids can also induce conformational changes in the peptide backbone, which can lead to altered biological activity, sometimes converting an agonist into an antagonist.[1]
Application in Neuropharmacology
There is significant interest in utilizing m-Cyano-D-phenylalanine in the development of drugs targeting neurological disorders.[1][3] By incorporating this amino acid into neuropeptides, researchers aim to create analogs with improved stability and blood-brain barrier penetration, potentially leading to new treatments for a range of neurological conditions.[3]
Experimental Protocols
The synthesis of peptides containing m-Cyano-D-phenylalanine is typically achieved through solid-phase peptide synthesis (SPPS). Below is a generalized protocol.
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing m-Cyano-D-phenylalanine
This protocol outlines the manual synthesis of a generic peptide with a C-terminal amide.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-m-Cyano-D-phenylalanine)
-
Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Cleavage solution: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% deionized water
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
-
Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
To incorporate m-Cyano-D-phenylalanine, use Fmoc-m-Cyano-D-phenylalanine in this step.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage solution for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage solution to remove the resin.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Signaling Pathways and Mechanisms of Action
The direct interaction of free m-Cyano-D-phenylalanine with specific signaling pathways has not been documented. Its biological effects are mediated through the peptide into which it is incorporated. For example, if a peptide containing m-Cyano-D-phenylalanine is designed to be an antagonist for a G-protein coupled receptor (GPCR), its mechanism of action would involve binding to the receptor and preventing the downstream signaling cascade initiated by the endogenous ligand. The specific signaling pathway would be dependent on the target receptor.
Future Directions
m-Cyano-D-phenylalanine remains a valuable tool for peptide chemists and drug developers. Future research will likely focus on its incorporation into a wider range of therapeutic peptides, including cell-penetrating peptides and cyclic peptides, to further enhance their drug-like properties. The unique electronic properties of the cyano group may also be exploited for the development of novel peptide-based diagnostics and imaging agents. As our understanding of peptide-receptor interactions grows, the strategic placement of m-Cyano-D-phenylalanine will continue to be a key strategy in the rational design of next-generation peptide therapeutics.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3-Cyano-D-Phenylalanine in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Cyano-D-phenylalanine is a non-natural, synthetic amino acid derivative that has garnered significant interest in the field of neuroscience. Its unique chemical structure, featuring a cyano group on the phenyl ring of D-phenylalanine, makes it a valuable tool for researchers exploring the intricate mechanisms of neurological function and disease. This technical guide provides an in-depth overview of this compound, its primary molecular target—the kynurenine pathway—and its potential applications in the development of novel therapeutics for neurological disorders.
The Kynurenine Pathway: A Critical Regulator of Neurological Function
The kynurenine pathway is the principal metabolic route for the essential amino acid tryptophan in mammals. This complex pathway is integral to immune response regulation and neuronal function. Two key enzymes, indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), catalyze the initial and rate-limiting step of this pathway: the conversion of tryptophan to N-formylkynurenine.[1][2]
Dysregulation of the kynurenine pathway has been implicated in a wide range of neurological and psychiatric conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as mood disorders such as depression.[3][4][5] An imbalance in the pathway's metabolites can lead to either neurotoxic or neuroprotective effects. For instance, an accumulation of quinolinic acid, an NMDA receptor agonist, can lead to excitotoxicity and neuronal cell death. Conversely, the production of kynurenic acid, an antagonist of ionotropic glutamate receptors, can have neuroprotective effects.[6]
Given its central role in neuropathology, the kynurenine pathway, and particularly the enzymes IDO1 and TDO, have become attractive targets for therapeutic intervention.
This compound as a Modulator of the Kynurenine Pathway
This compound is investigated for its potential to modulate the kynurenine pathway, primarily through the inhibition of the key enzymes IDO1 and TDO. By inhibiting these enzymes, it is hypothesized that this compound can alter the balance of kynurenine pathway metabolites, potentially shifting the pathway towards a more neuroprotective state. The D-amino acid configuration of this compound may offer advantages in terms of metabolic stability and resistance to enzymatic degradation.
While specific inhibitory constants for this compound are not yet widely published, its structural similarity to tryptophan and other known inhibitors suggests its potential as a competitive inhibitor. For the purpose of comparison, this guide includes quantitative data for well-characterized inhibitors of IDO1 and TDO.
Comparative Inhibitor Data
| Inhibitor | Target | IC50 / Ki | Source |
| Epacadostat | IDO1 | IC50: ~10 nM | [7] |
| 680C91 | TDO | Ki: 51 nM | [8] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of this compound's effects on the kynurenine pathway. Below are generalized methodologies for key in vitro assays.
IDO1/TDO Inhibition Assay (Cell-Based)
This assay measures the ability of a compound to inhibit the production of kynurenine in cells expressing IDO1 or TDO.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SK-OV-3) or TDO (e.g., SW48)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) for IDO1 induction
-
This compound and control inhibitors
-
Trichloroacetic acid (TCA)
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
IDO1 Induction (for IDO1 assay): Treat the cells with IFN-γ to induce the expression of the IDO1 enzyme.
-
Inhibitor Treatment: Add varying concentrations of this compound or control inhibitors to the wells.
-
Tryptophan Addition: Add L-tryptophan to the wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for a set period (e.g., 24-48 hours) to allow for the conversion of tryptophan to kynurenine.
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Detection:
-
Add TCA to the supernatant to precipitate proteins.
-
Incubate to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate and add a colorimetric reagent (e.g., Ehrlich's reagent) that reacts with kynurenine.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of kynurenine produced. Determine the IC50 value for this compound by plotting the percentage of inhibition against the inhibitor concentration.[9]
Enzymatic Inhibition Assay (Cell-Free)
This assay directly measures the effect of a compound on the activity of purified IDO1 or TDO enzyme.
Materials:
-
Recombinant human IDO1 or TDO enzyme
-
Assay buffer
-
L-tryptophan (substrate)
-
Cofactors (e.g., ascorbic acid, methylene blue)
-
This compound and control inhibitors
-
Spectrophotometer
Protocol:
-
Reaction Setup: In a suitable reaction vessel, combine the assay buffer, cofactors, and the purified enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound or control inhibitors.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period.
-
Reaction Initiation: Initiate the reaction by adding the L-tryptophan substrate.
-
Kinetic Measurement: Monitor the formation of N-formylkynurenine by measuring the increase in absorbance at a specific wavelength (e.g., 321 nm) over time.
-
Data Analysis: Calculate the initial reaction rates and determine the mode of inhibition and the Ki value for this compound.[10]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound research is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the kynurenine pathway and a typical experimental workflow for inhibitor screening.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics targeting the kynurenine pathway in the context of neurological disorders. Its potential to inhibit IDO1 and/or TDO offers a strategic approach to modulate neuroinflammation and excitotoxicity. Further research is warranted to fully elucidate its inhibitory profile, including specific IC50 and Ki values, as well as its in vivo efficacy and pharmacokinetic properties. The detailed methodologies and conceptual frameworks provided in this guide are intended to support and facilitate these future investigations, ultimately contributing to the advancement of neuroscience and the development of new treatments for debilitating neurological diseases.
References
- 1. The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Indoleamine 2, 3-Dioxygenase in Immune Suppression and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Non-natural Amino Acid 3-Cyano-D-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the non-natural amino acid 3-Cyano-D-Phenylalanine, covering its synthesis, physicochemical properties, and applications in research and drug development. Detailed experimental protocols and data are presented to facilitate its use in the laboratory.
Introduction
This compound is a non-proteinogenic amino acid characterized by the presence of a cyano group at the meta position of the phenyl ring of D-phenylalanine. This modification imparts unique chemical and physical properties, making it a valuable tool in peptide and protein engineering, drug discovery, and neurobiology research.[1][2][3] The D-configuration enhances metabolic stability by conferring resistance to enzymatic degradation, a crucial attribute for therapeutic peptides.[3] The cyano group can serve as a spectroscopic probe, a handle for chemical modifications, and can influence receptor binding and peptide conformation.[1][3]
Physicochemical and Spectroscopic Properties
The introduction of the cyano group alters the electronic and steric profile of the phenylalanine side chain. Key physicochemical properties of this compound and its derivatives are summarized in the tables below.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity | CAS Number |
| This compound | C₁₀H₁₀N₂O₂ | 190.2 | Beige crystalline powder | ≥98% (HPLC) | 263396-43-6 |
| 3-Cyano-DL-phenylalanine | C₁₀H₁₀N₂O₂ | 190.2 | White to off-white solid | ≥99% (HPLC) | 63999-80-4 |
| Boc-3-cyano-D-phenylalanine | C₁₅H₁₈N₂O₄ | 290.3 | White powder | ≥98% (HPLC) | 205445-56-3 |
| Fmoc-3-cyano-D-phenylalanine | C₂₅H₂₀N₂O₄ | 424.4 | Not specified | Not specified | Not specified |
Data compiled from various chemical suppliers.
Table 2: Spectroscopic Properties of Cyanophenylalanine
| Property | Value | Notes |
| Excitation Wavelength | ~240 nm | For p-cyanophenylalanine, allowing selective excitation in the presence of other aromatic amino acids.[4] |
| Emission Wavelength | ~291-300 nm | For p-cyanophenylalanine.[5] |
| Molar Extinction Coefficient (ε) at 280 nm | 850 M⁻¹cm⁻¹ | For p-cyanophenylalanine. |
Synthesis and Resolution
The synthesis of enantiomerically pure this compound can be achieved through chemoenzymatic methods. A general workflow is outlined below.
Diagram 1: General Chemoenzymatic Synthesis and Resolution Workflow
Caption: Chemoenzymatic route to enantiopure this compound.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of DL-3-cyanophenylalanine Ester (Representative)
This protocol is a general guideline and may require optimization for 3-cyanophenylalanine.
-
Esterification of DL-3-cyanophenylalanine:
-
Suspend DL-3-cyanophenylalanine in an appropriate alcohol (e.g., methanol or ethanol).
-
Add thionyl chloride dropwise at 0°C and then reflux the mixture until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude amino acid ester.
-
-
Enzymatic Resolution:
-
Dissolve the DL-3-cyanophenylalanine ester in a suitable organic solvent (e.g., toluene, diisopropyl ether).
-
Add an acyl donor (e.g., vinyl acetate, ethyl butanoate).
-
Add an immobilized lipase (e.g., Pseudomonas cepacia lipase, Novozym 435).[6][7]
-
Incubate the reaction at a controlled temperature (e.g., 30-50°C) with agitation.
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Filter off the enzyme.
-
Separate the N-acylated D-enantiomer from the unreacted L-enantiomer by chromatography.
-
-
Hydrolysis:
-
Hydrolyze the separated N-acyl-D-3-cyanophenylalanine ester and the L-3-cyanophenylalanine ester independently using acidic or basic conditions to obtain the free amino acids.
-
Purify the final products by recrystallization or chromatography.
-
Incorporation into Peptides and Proteins
This compound can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. For incorporation into proteins, genetic code expansion techniques such as amber codon suppression are employed.
Diagram 2: Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: Standard Fmoc/tBu solid-phase peptide synthesis cycle.
Experimental Protocol: Fmoc-SPPS of a Peptide Containing this compound (Representative)
This protocol outlines the manual synthesis of a generic peptide.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminally amidated peptide) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (including Fmoc-3-cyano-D-phenylalanine-OH) in DMF.
-
Add a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and deprotected, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9][10]
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Applications in Drug Development and Research
Enhancing Metabolic Stability
The D-configuration of this compound provides resistance to proteolytic degradation, which can significantly increase the in vivo half-life of peptide-based drugs.[3]
Experimental Protocol: In Vitro Plasma Stability Assay
-
Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO) and dilute to the final concentration in buffer.
-
Incubation: Incubate the peptide with plasma (e.g., human, rat, mouse) at 37°C.[1][11][12][13][14]
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes, and longer for stable peptides), take an aliquot of the reaction mixture.[1][14]
-
Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile or a mixture of organic solvents).[11]
-
Sample Preparation: Centrifuge the samples to precipitate plasma proteins and collect the supernatant.
-
Analysis: Analyze the amount of intact peptide remaining in the supernatant at each time point using LC-MS/MS.[13]
-
Data Analysis: Plot the percentage of remaining peptide versus time and calculate the half-life (t₁/₂).
Probing Protein Structure and Dynamics
The cyano group of this compound can be used as a fluorescent or infrared probe to study protein folding, binding, and conformational changes.[4] Although most studies have utilized p-cyanophenylalanine for this purpose, the principles are applicable to the 3-cyano isomer.
Experimental Protocol: Fluorescence Quenching Assay
-
Sample Preparation: Prepare solutions of the peptide containing this compound and the quencher (e.g., iodide, tryptophan) in a suitable buffer.
-
Fluorescence Measurement:
-
Use a spectrofluorometer to measure the fluorescence emission spectrum of the peptide in the absence of the quencher, using an appropriate excitation wavelength (e.g., ~240 nm).
-
Titrate the peptide solution with increasing concentrations of the quencher and record the fluorescence spectrum at each concentration.
-
-
Data Analysis:
-
Plot the ratio of the initial fluorescence intensity (F₀) to the fluorescence intensity in the presence of the quencher (F) against the quencher concentration ([Q]).
-
Determine the Stern-Volmer constant (Ksv) from the slope of the plot (F₀/F = 1 + Ksv[Q]). This provides information about the accessibility of the cyano group to the quencher.
-
Modulating Receptor Interactions
The unique steric and electronic properties of this compound can be exploited to fine-tune the binding affinity and selectivity of peptide ligands for their receptors, such as G-protein coupled receptors (GPCRs). A notable example is the Neuropeptide Y (NPY) system, where modified peptide analogs are used to probe receptor-ligand interactions.[2][15][16][17]
Diagram 3: Simplified Neuropeptide Y (NPY) Y1 Receptor Signaling Pathway
Caption: NPY binding to Y1R activates Gi/o, leading to downstream signaling.
Characterization Techniques
Table 3: Key Characterization Methods for Peptides Containing this compound
| Technique | Information Provided |
| Mass Spectrometry (MS) | Confirms the molecular weight and sequence of the peptide. Tandem MS (MS/MS) can be used to identify the location of the modification. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the synthesized peptide and can be used for purification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the peptide in solution, including the conformation of the this compound residue and its interactions with neighboring amino acids. |
| Fluorescence Spectroscopy | Measures the intrinsic fluorescence of the cyano group to study protein folding, binding, and dynamics. |
| Circular Dichroism (CD) Spectroscopy | Determines the secondary structure of the peptide and assesses conformational changes upon modification or binding. |
Conclusion
This compound is a versatile non-natural amino acid with significant potential in drug discovery and biochemical research. Its unique properties, including enhanced metabolic stability and utility as a spectroscopic probe, make it a valuable tool for the design and study of peptides and proteins with novel functions and improved therapeutic profiles. The experimental protocols and data presented in this guide provide a foundation for researchers to incorporate this promising building block into their work.
References
- 1. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. A novel fluorescent probe for protein binding and folding studies: p-cyano-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. almacgroup.com [almacgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient suppression of the amber codon in E. coli in vitro translation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Plasma Stability Assay | Domainex [domainex.co.uk]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Structural perspective on ancient neuropeptide Y -like system reveals hallmark features for peptide recognition and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Binding of Natural Peptide Ligands to the Neuropeptide Y5 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: An In-depth Technical Guide to the Role of D-amino Acids in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-amino acids, once considered mere biological curiosities, have emerged as critical modulators of neuronal function and key players in the pathophysiology of a range of neurological disorders. Their ability to interact with the N-methyl-D-aspartate (NMDA) receptor, a cornerstone of synaptic plasticity and glutamatergic neurotransmission, places them at the heart of processes governing learning, memory, and neuronal survival. This technical guide provides a comprehensive overview of the current understanding of D-amino acids in neurological disorders, with a focus on Alzheimer's disease, Parkinson's disease, schizophrenia, and amyotrophic lateral sclerosis (ALS). We delve into the quantitative alterations of D-amino acids in these conditions, present detailed experimental protocols for their analysis, and visualize the complex signaling pathways they modulate. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to advance our understanding and therapeutic targeting of D-amino acid pathways in the brain.
Introduction: The Rise of D-Amino Acids in Neuroscience
For decades, the central dogma of biochemistry held that only L-amino acids were incorporated into proteins and possessed biological activity in mammals. However, the discovery of significant concentrations of D-serine and D-aspartate in the mammalian brain shattered this paradigm.[1] These enantiomers are not metabolic byproducts but are actively synthesized and degraded by specific enzymes, highlighting their physiological importance.[2][3]
The primary mechanism through which D-amino acids exert their effects in the central nervous system is through the modulation of the NMDA receptor.[4] D-serine and D-alanine act as co-agonists at the glycine binding site on the GluN1 subunit, while D-aspartate binds to the glutamate site on the GluN2 subunit.[5] The activation of the NMDA receptor is a critical event for synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory.[5][6]
Dysregulation of D-amino acid homeostasis has been implicated in a growing number of neurological and psychiatric conditions. Both excessive and insufficient NMDA receptor activation, driven by aberrant D-amino acid levels, can lead to synaptic dysfunction, excitotoxicity, and neuronal death, contributing to the pathology of diseases like Alzheimer's, Parkinson's, schizophrenia, and ALS.[7][8]
Quantitative Alterations of D-Amino Acids in Neurological Disorders
The concentration of D-amino acids in various biological fluids and tissues is a critical indicator of their involvement in disease. The following tables summarize the key quantitative findings in major neurological disorders. It is important to note that there are some conflicting reports in the literature, which may be attributed to differences in patient cohorts, disease stage, and analytical methodologies.
Table 1: D-Serine Levels in Alzheimer's Disease
| Sample Type | Finding in AD Patients vs. Controls | Fold Change/Statistical Significance | Reference(s) |
| Cerebrospinal Fluid (CSF) | Significantly Higher | SMD = 1.008, 95% CI = 0.168 to 1.849 | [1][9] |
| Serum | Significantly Higher | SMD = 0.566, 95% CI = 0.183 to 0.948 | [1][9] |
| Post-mortem Brain (Hippocampus & Cortex) | Increased | - | [10] |
| CSF | Slightly increased (not significant after age correction) | - | [11] |
| Serum | No significant difference | - | [12] |
Table 2: D-Aspartate Levels in Schizophrenia
| Sample Type | Finding in Schizophrenia Patients vs. Controls | Fold Change/Statistical Significance | Reference(s) |
| Post-mortem Brain (Prefrontal Cortex) | Significantly Reduced | ~30-40% decrease | [13][14] |
| Post-mortem Brain (Striatum) | Significantly Reduced | - | [14] |
Table 3: D-Serine Levels in Parkinson's Disease
| Sample Type | Finding in PD Patients vs. Controls | Fold Change/Statistical Significance | Reference(s) |
| Cerebrospinal Fluid (CSF) | Reduced in L-DOPA-free patients | - | [15][16] |
| Post-mortem Brain (Substantia Nigra) | Reduced | - | [15][16][17] |
| Serum | Increased (after adjusting for L-DOPA treatment) | Δ ≈ 38% | [18] |
| Post-mortem Brain (Caudate-Putamen) | Increased | - | [18] |
Table 4: D-Amino Acid Levels in Amyotrophic Lateral Sclerosis (ALS)
| D-Amino Acid | Sample Type | Finding in ALS Patients vs. Controls | Reference(s) |
| D-Serine | Plasma | Elevated in some patients | [19] |
| Glutamate (total) | Plasma & CSF | Normal | [20] |
| Glycine (total) | CSF | Normal | [20] |
Key Signaling Pathways Involving D-Amino Acids
The modulation of the NMDA receptor by D-amino acids triggers a cascade of intracellular signaling events that can have both neuroprotective and neurotoxic consequences. The precise outcome depends on the location of the receptor (synaptic vs. extrasynaptic) and the intensity and duration of its activation.
Figure 1 illustrates the central role of calcium influx through the NMDA receptor. Physiological activation, primarily of synaptic receptors, leads to the activation of pro-survival pathways involving CaMKII, ERK1/2, and CREB, ultimately promoting synaptic plasticity and neuroprotection.[5] In contrast, excessive or prolonged activation, particularly of extrasynaptic NMDA receptors, can lead to the overproduction of nitric oxide via nNOS, increased reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic cell death, a process known as excitotoxicity.[6][7]
Experimental Protocols
The accurate quantification of D-amino acids and the assessment of the activity of their metabolizing enzymes are crucial for research in this field. This section provides detailed methodologies for key experiments.
Quantification of D-Amino Acids by HPLC with Fluorescence Detection
This method is widely used for the sensitive and specific measurement of D-amino acids in biological samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
-
Chiral separation column (e.g., CROWNPAK CR-I(+)).[21]
-
Derivatization reagent: 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).[10]
-
Perchloric acid (PCA).
-
Borate buffer (pH 8.0).
-
Acetonitrile.
-
D- and L-amino acid standards.
Procedure:
-
Sample Preparation (Brain Tissue):
-
Rapidly dissect brain tissue on ice and immediately freeze.
-
Homogenize the frozen tissue in 10 volumes of 0.1 M PCA.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and neutralize with 2 M KOH.
-
Centrifuge to remove the KClO4 precipitate and collect the supernatant.[22]
-
-
Derivatization:
-
To 50 µL of the sample supernatant, add 50 µL of 200 mM borate buffer (pH 8.0).
-
Add 100 µL of 50 mM NBD-F in acetonitrile.
-
Incubate at 60°C for 5 minutes.
-
Stop the reaction by adding 800 µL of 20 mM HCl.[10]
-
-
HPLC Analysis:
-
Inject 20 µL of the derivatized sample onto the chiral column.
-
Use a gradient elution with a mobile phase consisting of a buffer (e.g., 50 mM potassium phosphate, pH 6.0) and acetonitrile.
-
Set the fluorescence detector to an excitation wavelength of 470 nm and an emission wavelength of 530 nm.
-
Quantify the D- and L-amino acids by comparing their peak areas to those of the standards.[23][24]
-
D-Amino Acid Oxidase (DAAO) Activity Assay (Fluorometric)
This assay measures the activity of DAAO, a key enzyme in D-amino acid degradation.
Materials:
-
Fluorometric microplate reader.
-
DAAO substrate (e.g., D-Alanine).
-
Horseradish peroxidase (HRP).
-
Amplex® Red reagent (or similar fluorescent probe).
-
Phosphate buffer (pH 7.4).
-
Tissue homogenate or purified enzyme.
Procedure:
-
Prepare a Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing phosphate buffer, D-Alanine, HRP, and Amplex® Red.
-
Sample Preparation: Homogenize tissue samples in ice-cold phosphate buffer and centrifuge to obtain the supernatant.
-
Assay:
-
Add 50 µL of the sample (or DAAO standard) to each well of a 96-well black microplate.
-
Add 50 µL of the Reaction Mix to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm at multiple time points.
-
Calculate the DAAO activity based on the rate of increase in fluorescence.[25][26][27][28]
-
Serine Racemase (SR) Activity Assay
This assay determines the activity of serine racemase, the enzyme responsible for the synthesis of D-serine.
Materials:
-
HPLC system.
-
Tris-HCl buffer (pH 8.0).
-
Pyridoxal-5'-phosphate (PLP), a cofactor for SR.
-
L-serine.
-
D-amino acid oxidase (from porcine kidney).
-
Catalase.
-
Trichloroacetic acid (TCA).
Procedure:
-
Prepare Tissue Extract: Homogenize brain tissue in Tris-HCl buffer and centrifuge. The supernatant containing SR is used for the assay.
-
Racemization Reaction:
-
Quantification of D-serine:
-
The amount of D-serine produced can be quantified using the HPLC method described in section 4.1.
-
Alternatively, a coupled enzymatic assay can be used where the D-serine produced is degraded by DAAO, and the resulting hydrogen peroxide is measured colorimetrically or fluorometrically.[29]
-
Experimental Workflows and Models
The study of D-amino acids in neurological disorders often involves the use of animal models to investigate disease mechanisms and test potential therapeutic interventions.
Figure 2 outlines a typical experimental workflow. This begins with the selection or generation of an appropriate animal model that recapitulates key aspects of the human disease. These models can be genetic (e.g., transgenic mice expressing mutant proteins), pharmacological (e.g., chronic administration of NMDA receptor antagonists to model schizophrenia), or toxin-induced (e.g., MPTP-lesioned primates for Parkinson's disease).[32][33][34][35] Following an intervention, such as the administration of a D-amino acid or an enzyme inhibitor, a battery of behavioral tests is conducted to assess cognitive function, motor skills, and other relevant phenotypes. Finally, biochemical analyses (e.g., measuring D-amino acid levels, enzyme activities, and protein expression) and histological examinations of brain tissue are performed to elucidate the underlying molecular and cellular changes.
Therapeutic Implications and Future Directions
The intricate involvement of D-amino acids in the pathophysiology of neurological disorders presents both challenges and opportunities for drug development.
-
Targeting D-amino acid metabolism: Modulating the activity of enzymes like DAAO and serine racemase is a promising therapeutic strategy. DAAO inhibitors, by increasing the levels of D-serine, have shown some efficacy in preclinical models of schizophrenia.[18] Conversely, inhibiting serine racemase to reduce D-serine levels could be beneficial in conditions associated with NMDA receptor overactivation, such as Alzheimer's disease.
-
D-amino acid supplementation: Direct supplementation with D-amino acids, such as D-serine or D-alanine, has been explored as an adjunctive therapy for the negative and cognitive symptoms of schizophrenia, with mixed results.[18]
-
Biomarkers: Altered levels of D-amino acids in CSF and serum hold potential as diagnostic or prognostic biomarkers for neurological disorders.[1][9][10][18] However, the variability in reported findings underscores the need for standardized analytical methods and larger, well-characterized patient cohorts.
The field of D-amino acid research in neuroscience is rapidly evolving. Future research should focus on:
-
Elucidating the precise mechanisms that regulate D-amino acid homeostasis in different brain regions and cell types.
-
Developing more specific and potent pharmacological tools to modulate D-amino acid signaling.
-
Conducting large-scale, longitudinal studies to validate the utility of D-amino acids as biomarkers.
-
Investigating the role of other, less-studied D-amino acids in brain function and disease.
Conclusion
D-amino acids are no longer on the periphery of neuroscience but are recognized as fundamental regulators of synaptic function and neuronal health. Their dual role as essential neuromodulators and potent neurotoxins underscores the delicate balance required for proper brain function. A deeper understanding of the complex interplay between D-amino acids, their metabolizing enzymes, and the NMDA receptor will undoubtedly pave the way for novel diagnostic and therapeutic strategies for a range of devastating neurological disorders. This guide provides a solid foundation for researchers and clinicians to contribute to this exciting and rapidly advancing field.
References
- 1. Cerebrospinal Fluid and Serum d-Serine Levels in Patients with Alzheimer's Disease: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of D‐Serine Involves Degeneration of Dopaminergic Neurons in MPTP/p Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity assays for flavoprotein oxidases: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cerebrospinal Fluid and Serum d-Serine Levels in Patients with Alzheimer’s Disease: A Systematic Review and Meta-Analysis | MDPI [mdpi.com]
- 10. Serum d-serine levels are altered in early phases of Alzheimer’s disease: towards a precocious biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CSF d-serine concentrations are similar in Alzheimer's disease, other dementias, and elderly controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia [frontiersin.org]
- 13. The Emerging Role of Altered d-Aspartate Metabolism in Schizophrenia: New Insights From Preclinical Models and Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decreased levels of D-aspartate and NMDA in the prefrontal cortex and striatum of patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The levels of the NMDA receptor co-agonist D-serine are reduced in the substantia nigra of MPTP-lesioned macaques and in the cerebrospinal fluid of Parkinson’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. (PDF) The Levels of the NMDA Receptor Co-Agonist D-Serine [research.amanote.com]
- 18. Blood D-serine levels correlate with aging and dopaminergic treatment in Parkinson's disease | CoLab [colab.ws]
- 19. Dysregulated glutamate and dopamine transporters in postmortem frontal cortex from bipolar and schizophrenic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Amyotrophic lateral sclerosis: amino acid levels in plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. LC-MS/MS Method Package for D/L Amino Acids : Shimadzu (Europe) [shimadzu.eu]
- 22. cores.emory.edu [cores.emory.edu]
- 23. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. HPLC Method for Detecting Amino Acid - Creative Proteomics Blog [creative-proteomics.com]
- 25. cellbiolabs.com [cellbiolabs.com]
- 26. abcam.cn [abcam.cn]
- 27. frontiersin.org [frontiersin.org]
- 28. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Serine racemase: Activation by glutamate neurotransmission via glutamate receptor interacting protein and mediation of neuronal migration - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pnas.org [pnas.org]
- 32. researchgate.net [researchgate.net]
- 33. Parkinson’s Disease: Exploring Different Animal Model Systems | MDPI [mdpi.com]
- 34. maze.conductscience.com [maze.conductscience.com]
- 35. Modeling of Neurodegenerative Diseases: ‘Step by Step’ and ‘Network’ Organization of the Complexes of Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 3-Cyano-D-Phenylalanine Derivatives as Dipeptidyl Peptidase IV Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Non-natural amino acids are increasingly utilized in medicinal chemistry to overcome the limitations of traditional peptide and small molecule therapeutics. 3-Cyano-D-phenylalanine, a derivative of the essential amino acid phenylalanine, presents a unique scaffold for the design of potent and selective enzyme inhibitors. This technical guide explores the therapeutic applications of this compound derivatives, with a primary focus on their potential as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose homeostasis and a validated target for the treatment of type 2 diabetes. This document will detail the mechanism of action, present quantitative data from key studies, outline relevant experimental protocols, and provide visualizations of the associated signaling pathways and experimental workflows.
Introduction: The Role of Dipeptidyl Peptidase IV in Glucose Metabolism
Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine protease ubiquitously expressed on the surface of various cell types.[1][2] It plays a critical role in glucose metabolism through the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released from the gut in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[1][2] By cleaving the N-terminal dipeptide from active GLP-1 and GIP, DPP-IV renders them inactive, thus attenuating their insulinotropic effects.[1]
Inhibition of DPP-IV has emerged as a successful therapeutic strategy for the management of type 2 diabetes.[2] By preventing the degradation of incretins, DPP-IV inhibitors increase the circulating levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.[1][3] The introduction of a cyano group into phenylalanine derivatives has been explored as a strategy to develop potent and selective DPP-IV inhibitors.
This compound Derivatives as DPP-IV Inhibitors: A Case Study
While research on this compound as a standalone inhibitor is limited, studies on (S)-phenylalanine derivatives incorporating a 2-cyanopyrrolidine moiety have demonstrated significant potential as DPP-IV inhibitors. A key study in this area provides a strong rationale for the use of the cyanophenylalanine scaffold in designing such inhibitors.
A series of (S)-phenylalanine derivatives featuring a 2-cyanopyrrolidine group were synthesized and evaluated for their DPP-IV inhibitory activity.[4] The design strategy aimed to combine the structural features of known DPP-IV substrates with a nitrile warhead that could interact with the catalytic serine residue of the enzyme.
Quantitative Data: In Vitro Inhibitory Activity
The following table summarizes the in vitro DPP-IV inhibitory activity (IC50 values) of selected (S)-phenylalanine derivatives with a 2-cyanopyrrolidine moiety from a key study.[4]
| Compound ID | Structure | DPP-IV IC50 (μM) |
| 11h | (S)-phenylalanine derivative with a cyclopropyl-substituted 1,2,3-triazole and a 2-cyanopyrrolidine moiety. | 0.247 |
| 11k | (S)-phenylalanine derivative with a phenyl-substituted 1,2,3-triazole and a 2-cyanopyrrolidine moiety. | Not explicitly stated, but less potent than 11h. |
| 15a | (S)-phenylalanine derivative with a different linker and a 2-cyanopyrrolidine moiety. | Not explicitly stated, but less potent than 11h. |
Data extracted from a study by Sun et al. (2013).[4]
The data indicates that compound 11h is a potent inhibitor of DPP-IV with a sub-micromolar IC50 value, highlighting the potential of this chemical scaffold.[4]
Signaling Pathways and Experimental Workflows
DPP-IV Signaling Pathway in Glucose Homeostasis
The inhibition of DPP-IV directly impacts the incretin pathway, leading to improved glycemic control. The following diagram illustrates this signaling cascade.
Experimental Workflow for DPP-IV Inhibitor Screening
The following diagram outlines a typical workflow for the screening and evaluation of potential DPP-IV inhibitors.
Experimental Protocols
In Vitro DPP-IV Inhibition Assay (Fluorescence-based)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 7.5-8.0)
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add the assay buffer, the test compound solution (or DMSO for the control), and the DPP-IV enzyme solution. Incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals for a specific duration (e.g., 30-60 minutes) using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the control (DMSO) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to calculate the IC50 value.[5]
-
Conclusion
The incorporation of a cyano group into phenylalanine-based scaffolds represents a promising strategy for the development of potent and selective DPP-IV inhibitors. The case study presented demonstrates that such derivatives can exhibit significant in vitro activity. Further exploration of this compound and its analogues in the design of DPP-IV inhibitors is warranted and holds potential for the development of novel therapeutics for type 2 diabetes. The methodologies and pathways detailed in this guide provide a framework for the continued investigation and development of this important class of compounds.
References
- 1. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 2. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, biological evaluation, and docking studies of (s)-phenylalanine derivatives with a 2-cyanopyrrolidine moiety as potent dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
The Metabolic Maze: An In-depth Technical Guide to the Metabolic Pathways of Cyanoamino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanoamino acids are a diverse group of amino acid derivatives characterized by the presence of a nitrile (-C≡N) group. They are found in a variety of organisms, from bacteria and plants to insects. While some play roles in primary metabolism, many are recognized for their neurotoxic properties, posing significant health risks to humans and animals. Understanding the intricate metabolic pathways of these compounds—their biosynthesis, degradation, and detoxification—is crucial for researchers in toxicology, neuroscience, and drug development. This guide provides a comprehensive overview of the core metabolic pathways of key cyanoamino acids, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Biosynthesis of Cyanogenic Glycosides: The Precursors to Cyanide
Many toxic cyanoamino acids originate from the hydrolysis of cyanogenic glucosides, which are plant secondary metabolites. The biosynthesis of two common cyanogenic glucosides, linamarin and lotaustralin, is a well-characterized pathway.
The biosynthesis of linamarin and lotaustralin begins with the amino acids L-valine and L-isoleucine, respectively. The initial and rate-limiting step is the conversion of these amino acids to their corresponding oximes, catalyzed by cytochrome P450 enzymes of the CYP79 family (e.g., CYP79D1 and CYP79D2 in cassava).[1][2][3][4] These oximes are then converted to α-hydroxynitriles (cyanohydrins) by another cytochrome P450 enzyme, CYP71E7.[5] Finally, a UDP-glucosyltransferase (UGT) catalyzes the glucosylation of the α-hydroxynitrile to form the stable cyanogenic glucoside.[5]
Upon tissue damage, the cyanogenic glucosides are hydrolyzed by β-glucosidases, releasing the unstable α-hydroxynitrile, which then rapidly decomposes to release toxic hydrogen cyanide (HCN).[6][7][8][9][10]
Cyanide Detoxification Pathways
The toxicity of many cyanoamino acids is mediated by the release of cyanide, a potent inhibitor of cellular respiration. Organisms possess two primary enzymatic pathways to detoxify cyanide.
The β-Cyanoalanine Synthase (CAS) Pathway
The main route for cyanide assimilation in plants and some bacteria is the β-cyanoalanine synthase (CAS) pathway.[2][11][12] This mitochondrial enzyme catalyzes the reaction of cyanide with L-cysteine to form β-cyanoalanine and hydrogen sulfide.[13] β-cyanoalanine can then be metabolized further. In many plants, a nitrilase (or β-cyanoalanine hydratase) converts β-cyanoalanine to the protein amino acids aspartate and asparagine.[14][15][16]
The Rhodanese Pathway
In mammals, the primary cyanide detoxification mechanism is the rhodanese (thiosulfate sulfurtransferase) pathway, which is predominantly active in the liver and kidneys.[17][18][19] This mitochondrial enzyme catalyzes the transfer of a sulfur atom from a sulfur donor, typically thiosulfate, to cyanide, forming the much less toxic thiocyanate, which is then excreted in the urine.[17]
References
- 1. Metabolism of gamma-glutamyl amino acids and peptides in mouse liver and kidney in vivo. | Semantic Scholar [semanticscholar.org]
- 2. The β-cyanoalanine synthase pathway: beyond cyanide detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pajols.org [pajols.org]
- 4. Saccharomyces cerevisiae Rhodanese RDL2 Uses the Arg Residue of the Active-Site Loop for Thiosulfate Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of the key enzyme in the biosynthesis of the neurotoxin β-ODAP in grass pea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. β-Glucosidase - Wikipedia [en.wikipedia.org]
- 9. Nitrilase enzymes and their role in plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Current Perspectives on Reducing the β-ODAP Content and Improving Potential Agronomic Traits in Grass Pea (Lathyrus sativus L.) [frontiersin.org]
- 11. Subcellular and Developmental Distribution of β-Cyanoalanine Synthase in Barley Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The nitrilase PtNIT1 catabolizes herbivore-induced nitriles in Populus trichocarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyanoalanine nitrilase - Wikipedia [en.wikipedia.org]
- 14. Cyanide metabolism in higher plants: cyanoalanine hydratase is a NIT4 homolog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alliedacademies.org [alliedacademies.org]
- 16. researchgate.net [researchgate.net]
- 17. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 18. mdpi.com [mdpi.com]
- 19. pnas.org [pnas.org]
3-Cyano-D-Phenylalanine PubChem information and synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-D-phenylalanine is a non-natural amino acid derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry, biochemistry, and drug development. Its unique chemical structure, characterized by the presence of a cyano group on the phenyl ring of D-phenylalanine, imparts distinct properties that make it a valuable tool for researchers. This guide provides a comprehensive overview of the available PubChem data, synonyms, and key applications of this compound, presented in a clear and accessible format for professionals in scientific research and pharmaceutical development.
Core Compound Information
This compound is registered in the PubChem database with the PubChem CID 10559569 .[1] This unique identifier serves as a centralized reference for its chemical and physical properties, as well as any associated biological and toxicological data.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its application in experimental settings, influencing factors such as solubility, stability, and reactivity.
| Property | Value | Source |
| PubChem CID | 10559569 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |
| Molecular Weight | 190.2 g/mol | [1] |
| IUPAC Name | (2R)-2-amino-3-(3-cyanophenyl)propanoic acid | N/A |
| CAS Number | 263396-43-6 | [1] |
| Appearance | Beige crystalline powder / White to off-white solid | [1] |
| Storage Conditions | 0-8°C | [1] |
| Purity | ≥98% (HPLC) | [1] |
Note: Some properties, such as the melting point for the pure D-enantiomer, are not consistently reported across public sources. The melting point of 228-233 ºC has been noted for the DL-racemic mixture.
Synonyms and Alternative Names
The consistent identification of chemical compounds is critical in research and development. This compound is known by several synonyms, which are listed in the table below to facilitate comprehensive literature searches and material sourcing.
| Synonym |
| D-Phe(3-CN)-OH |
| m-Cyano-D-phenylalanine |
| (R)-2-Amino-3-(3-cyanophenyl)propanoic acid |
| H-m-Cyano-D-Phe-OH |
| (2R)-2-amino-3-(3-cyanophenyl)propanoic acid |
Applications in Research and Drug Development
This compound serves as a versatile building block in the synthesis of novel peptides and peptidomimetics. Its incorporation into peptide chains can introduce unique structural constraints and functionalities, which are advantageous for enhancing biological activity, stability, and receptor selectivity.
Key research applications include:
-
Neuroscience: The compound is utilized in the study of neurotransmitter pathways and protein-protein interactions within the central nervous system.[1] Its structural similarity to natural amino acids allows it to act as a probe or a modulator of neurological targets.
-
Drug Design and Discovery: As a component of peptide-based pharmaceuticals, this compound can contribute to the development of therapeutic agents with improved pharmacokinetic profiles. The cyano group can also serve as a handle for further chemical modifications.
-
Enzyme Inhibition Studies: The unique electronic properties of the cyanophenyl group can be exploited to design potent and selective enzyme inhibitors.
Experimental Protocols and Methodologies
Characterization of peptides containing this compound generally involves a combination of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the three-dimensional structure.
Signaling Pathways
The involvement of this compound in specific signaling pathways is an area of active investigation. Its application in neuroscience research suggests a potential interaction with pathways related to neurotransmission. However, detailed public information on its direct molecular targets and the specific signaling cascades it modulates is currently limited.
Visualizing Relationships and Workflows
To better illustrate the informational landscape and a typical experimental application of this compound, the following diagrams have been generated using the Graphviz DOT language.
Caption: Relationship between this compound and its key identifiers and synonyms.
Caption: Generalized workflow for the incorporation of this compound into peptides.
References
The Biological Activity of Peptides Containing D-Amino Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of D-amino acids into peptides represents a strategic and powerful approach in modern drug discovery and development. While nature predominantly utilizes L-amino acids for protein synthesis, the selective inclusion of their D-enantiomers offers a compelling method to overcome the inherent limitations of native peptides, such as poor proteolytic stability and short in vivo half-lives. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and biological implications of introducing D-amino acids into peptide sequences.
The Stereochemical Advantage of D-Amino Acids
With the exception of the achiral glycine, all amino acids exist as two non-superimposable mirror images, or enantiomers: the L-(levorotatory) and D-(dextrorotatory) forms.[1] The cellular machinery of higher organisms is exquisitely tailored to recognize and process L-amino acids. Consequently, peptides composed entirely of L-amino acids are readily degraded by endogenous proteases.[1] The introduction of D-amino acids confers significant resistance to this enzymatic degradation, as proteases exhibit a high degree of stereospecificity and are generally unable to cleave peptide bonds adjacent to a D-amino acid residue.[1][2] This enhanced stability leads to a longer circulating half-life and improved bioavailability of the peptide therapeutic.[3][4]
Beyond stability, the incorporation of a D-amino acid can profoundly influence the peptide's three-dimensional conformation. This can lead to altered binding affinities and selectivities for their biological targets, sometimes resulting in superagonists or highly selective antagonists.[5]
Quantitative Analysis of Biological Activity and Stability
The substitution of L-amino acids with their D-counterparts has a quantifiable impact on the biological activity and proteolytic stability of peptides. The following tables summarize key quantitative data for several D-amino acid-containing peptides.
Table 1: Biological Activity of Peptides Containing D-Amino Acids
| Peptide/Analog | Target | Biological Activity | Quantitative Value |
| p53-MDM2 Interaction Inhibitors | |||
| DPMI-α (TNWYANLEKLLR) | MDM2 | Inhibition of p53-MDM2 interaction | Binding Affinity (Kd): 219 nM[6] |
| DPMI-γ (DWWPLAFEALLR) | MDM2 | Inhibition of p53-MDM2 interaction | Binding Affinity (Kd): 53 nM[6] |
| HER2-HER3 Dimerization Inhibitors | |||
| Compound 18 (cyclic, L-amino acids) | HER2 | Antiproliferative activity | IC50: 18 nM (Calu-3 cells)[7] |
| Compound 32 (cyclic, D-amino acids) | HER2 | Antiproliferative activity | IC50: in the nanomolar range (BT-474 cells)[7] |
| MUC2 Epitope Peptides | |||
| TPTPTGTQTPT (all L-amino acid) | 996 mAb | Antibody Binding | IC50: 60 µmol/dm³[8] |
| TPTPTGTQtpt (D-amino acid at C-terminus) | 996 mAb | Antibody Binding | IC50: 61 µmol/dm³[8] |
| tptPTGTQTPT (D-amino acid at N-terminus) | 996 mAb | Antibody Binding | IC50: 392 µmol/dm³[8] |
| Antimicrobial Peptides | |||
| OM19R (all L-amino acid) | Bacteria | Antibacterial Activity (MIC) | 16-32 µg/mL[2] |
| OM19D (D-amino acid substituted) | Bacteria | Antibacterial Activity (MIC) | 16-32 µg/mL[2] |
Table 2: Proteolytic Stability of Peptides Containing D-Amino Acids
| Peptide/Analog | Protease | Incubation Time | % Intact Peptide Remaining |
| Polybia-MPI (L-amino acid) | Trypsin (0.2 mg/ml) | 6 h | ~0%[9] |
| D-MPI (all D-amino acid) | Trypsin (2 mg/ml) | 6 h | ~100%[9] |
| Polybia-MPI (L-amino acid) | Chymotrypsin (0.2 mg/ml) | 6 h | ~0%[9] |
| D-MPI (all D-amino acid) | Chymotrypsin (2 mg/ml) | 6 h | ~100%[9] |
| Pep05 (L-amino acid) | Human Plasma | 24 h | <10%[10] |
| DP06 (D-amino acid substituted) | Human Plasma | 24 h | >60%[10] |
| L-peptide (granulysin derivative) | Trypsin | Not specified | Susceptible[11] |
| D-peptide (granulysin derivative) | Trypsin | Not specified | Highly stable[11] |
| L-peptides (C-terminal modification) | Proteinase K | 24 h | 15% (D-amino acid modified)[12] |
| OM19R (L-amino acid) | Trypsin (0.1 mg/mL) | 8 h | ~0%[2] |
| OM19D (D-amino acid substituted) | Trypsin (10 mg/mL) | 8 h | ~100%[2] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides
Fmoc-based SPPS is the most common method for synthesizing peptides containing D-amino acids.[6][13][14]
Materials:
-
Fmoc-protected L- and D-amino acids
-
Solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang or 2-chlorotrityl chloride resin for C-terminal carboxylic acids)[13]
-
Coupling reagents (e.g., HBTU, HATU) and activators (e.g., HOBt, HOAt)
-
Deprotection reagent: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, dichloromethane (DCM), methanol (MeOH)
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[6]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.[6]
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (L- or D-) by dissolving it with a coupling reagent and activator in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[13]
-
Wash the resin with DMF to remove excess reagents.
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[13]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Precipitation and Washing: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum.
References
- 1. researchgate.net [researchgate.net]
- 2. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 11. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Methodological & Application
Application Notes and Protocols for 3-Cyano-D-Phenylalanine Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides incorporating the unnatural amino acid 3-Cyano-D-Phenylalanine. This unique amino acid is of significant interest in drug discovery, particularly for the development of inhibitors of enzymes such as dipeptidyl peptidase IV (DPP-IV), a key target in the management of type 2 diabetes. The inclusion of this compound can enhance metabolic stability and modulate the binding affinity of peptides to their biological targets.
Introduction
Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the most common and efficient method for assembling peptides in a laboratory setting. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The cyano group of this compound is stable under the standard conditions of Fmoc-SPPS, including Fmoc deprotection with piperidine and cleavage from the resin with trifluoroacetic acid (TFA).
The protocols outlined below are based on established SPPS methodologies and are tailored for the successful incorporation of this compound into peptide sequences.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of a model tripeptide, Ac-Tyr-Ala-(3-Cyano-D-Phe)-NH2, a sequence analogous to known DPP-IV inhibitors. These values are representative and may vary depending on the specific sequence, scale, and instrumentation used.
| Parameter | Value | Notes |
| Resin | Rink Amide MBHA | Suitable for the synthesis of C-terminally amidated peptides. |
| Resin Loading | 0.5 mmol/g | Standard loading capacity for many commercially available resins. |
| Synthesis Scale | 0.1 mmol | A common laboratory scale for peptide synthesis. |
| Fmoc-Amino Acid Excess | 4 equivalents | Relative to the resin loading. |
| Coupling Reagent Excess | 3.9 equivalents | For HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). |
| Base (DIPEA) Excess | 8 equivalents | N,N-Diisopropylethylamine, used as an activation base. |
| Coupling Time | 2 x 30 minutes | Double coupling can be employed to ensure high coupling efficiency. |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF | Standard reagent for Fmoc removal. |
| Fmoc Deprotection Time | 1 x 3 min + 1 x 7 min | A two-step deprotection is commonly used. |
| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5) | Trifluoroacetic acid/Triisopropylsilane/Water. |
| Cleavage Time | 2 hours | At room temperature. |
| Crude Peptide Yield | ~75-85% | Based on the initial resin loading. |
| Crude Peptide Purity (HPLC) | >70% | Typical purity before purification. |
| Final Peptide Purity (HPLC) | >98% | After purification by reverse-phase HPLC. |
| Final Overall Yield | ~30-40% | After purification and lyophilization. |
Experimental Protocols
This section provides a detailed step-by-step protocol for the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy.
Materials and Reagents
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-3-cyanophenylalanine)
-
HCTU (or other suitable coupling reagent like HATU or PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, HPLC grade
Protocol for Solid-Phase Peptide Synthesis (0.1 mmol scale)
-
Resin Swelling:
-
Place 200 mg of Rink Amide MBHA resin (0.5 mmol/g) in a fritted reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30-60 minutes with occasional agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection (First Amino Acid):
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes and drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 7 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling (e.g., Fmoc-D-3-cyanophenylalanine):
-
In a separate vial, dissolve Fmoc-D-3-cyanophenylalanine (4 eq., 0.4 mmol) and HCTU (3.9 eq., 0.39 mmol) in 2 mL of DMF.
-
Add DIPEA (8 eq., 0.8 mmol) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 30-60 minutes at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Optional: Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Chain Elongation:
-
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
-
-
N-terminal Acetylation (Optional):
-
To cap the N-terminus with an acetyl group, wash the deprotected peptide-resin with DMF.
-
Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF (5 mL) to the resin.
-
Agitate for 30 minutes.
-
Drain and wash the resin with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).
-
-
Resin Drying:
-
Dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage and Deprotection:
-
Prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL TIS, and 0.25 mL H₂O. (Caution: Work in a fume hood and wear appropriate personal protective equipment).
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate at room temperature for 2 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
-
Peptide Precipitation:
-
Add the TFA filtrate dropwise to a larger volume of cold diethyl ether (e.g., 40 mL).
-
A white precipitate of the crude peptide should form.
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
-
Peptide Isolation:
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with a small amount of cold diethyl ether and centrifuge again.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
-
Lyophilization and Characterization:
-
Combine the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
-
Confirm the identity and purity of the final peptide using analytical HPLC and mass spectrometry.
-
Visualizations
Experimental Workflow for this compound Peptide Synthesis
Caption: Workflow for Solid-Phase Peptide Synthesis of this compound Peptides.
Dipeptidyl Peptidase IV (DPP-IV) Signaling Pathway Inhibition
Application Notes and Protocols for Incorporating 3-Cyano-D-Phenylalanine into Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into bioactive peptides is a powerful strategy in drug discovery and chemical biology to enhance therapeutic properties. This document provides detailed application notes and protocols for the incorporation of 3-Cyano-D-Phenylalanine, a non-proteinogenic amino acid, into peptide sequences. The introduction of this unique amino acid can modulate the pharmacological profile of peptides, offering advantages such as increased enzymatic stability, altered receptor binding affinity, and improved pharmacokinetic properties.[1][2][3][4] The cyano group on the phenyl ring can also serve as a useful spectroscopic probe for studying peptide conformation and binding.[5][6][7][8][9][10]
These notes are intended to guide researchers through the synthesis, purification, and characterization of peptides containing this compound, as well as provide protocols for evaluating their biological activity.
Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 263396-43-6 | [3] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [3] |
| Molecular Weight | 190.2 g/mol | [3] |
| Appearance | Beige crystalline powder | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
Applications in Bioactive Peptide Development
The unique structural features of this compound make it a valuable tool for modifying bioactive peptides.
-
Enhanced Proteolytic Stability: The D-configuration of the amino acid sterically hinders recognition by proteases, which are typically specific for L-amino acids. This increased resistance to enzymatic degradation can lead to a longer in vivo half-life of peptide therapeutics.
-
Modulation of Receptor Binding: The introduction of the cyano group can alter the electronic and steric properties of the peptide's side chain. This can lead to changes in binding affinity and selectivity for target receptors, potentially converting an agonist to an antagonist or vice versa.
-
Conformational Probing: The nitrile (cyano) group has a characteristic infrared (IR) stretching vibration that is sensitive to its local environment. This allows it to be used as a spectroscopic probe to study peptide conformation, folding, and binding to target proteins.[6][7] Furthermore, the fluorescence of p-cyanophenylalanine can be quenched by certain amino acid side chains, making it a useful tool for studying peptide structure and dynamics.[10]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual synthesis of a model pentapeptide (Tyr-Gly-Gly-Phe(3-CN)-Leu) using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)
-
Fmoc-D-Phe(3-CN)-OH (Boc-protected this compound can also be used with appropriate chemistry)[11]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (First Amino Acid - Leucine):
-
Dissolve Fmoc-Leu-OH (3 eq), DIC (3 eq), and HOBt (3 eq) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent amino acids in the sequence: Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-D-Phe(3-CN)-OH.
-
Final Amino Acid Coupling (Tyrosine): Couple Fmoc-Tyr(tBu)-OH using the same procedure as in step 3.
-
Final Fmoc Deprotection: Perform the final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13][14]
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Experimental Workflow for Peptide Synthesis
Caption: Solid-Phase Peptide Synthesis Workflow.
Receptor Binding Assay (Competitive Binding)
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a peptide containing this compound to its target receptor.[5][6]
Materials:
-
Cell membranes or purified receptor expressing the target receptor.
-
Radiolabeled ligand with known affinity for the receptor.
-
Unlabeled peptide containing this compound (test compound).
-
Unlabeled native peptide (positive control).
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
96-well filter plates.
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Plate Preparation: Pre-treat the filter plates according to the manufacturer's instructions to reduce non-specific binding.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Binding buffer, radiolabeled ligand, and cell membranes/receptor.
-
Non-specific Binding: Binding buffer, radiolabeled ligand, a high concentration of unlabeled native peptide, and cell membranes/receptor.
-
Competition: Binding buffer, radiolabeled ligand, varying concentrations of the test peptide (or native peptide), and cell membranes/receptor.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Using nitrile-derivatized amino acids as infrared probes of local environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selenomethionine, p-Cyanophenylalanine Pairs Provide a Convenient, Sensitive, Non-Perturbing Fluorescent Probe of Local Helical Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. lcms.cz [lcms.cz]
Application Notes and Protocols for Boc-3-Cyano-D-Phenylalanine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the incorporation of the unnatural amino acid Boc-3-Cyano-D-Phenylalanine into peptide sequences using solid-phase peptide synthesis (SPPS). This document outlines the chemical properties, synthesis protocols, and potential applications of peptides containing this unique building block, with a focus on providing practical information for researchers in peptide chemistry and drug discovery.
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy to enhance their therapeutic properties, including increased stability, improved potency, and novel functionalities.[1] Boc-3-Cyano-D-Phenylalanine is a valuable building block for peptide synthesis, offering the potential to introduce a cyano group that can serve as a reactive handle for further modifications or as a mimic of natural amino acid functionalities.[2] Its D-configuration can also impart resistance to enzymatic degradation.[3] This document provides detailed protocols for the use of Boc-3-Cyano-D-Phenylalanine in Boc-SPPS, along with considerations for optimizing coupling and cleavage steps.
Chemical Properties
A summary of the key chemical properties of Boc-3-Cyano-D-Phenylalanine is provided in the table below.
| Property | Value |
| Abbreviation | Boc-D-Phe(3-CN)-OH, Boc-m-cyano-D-Phe-OH |
| CAS Number | 205445-56-3[4] |
| Molecular Formula | C₁₅H₁₈N₂O₄[4] |
| Molecular Weight | 290.3 g/mol [4] |
| Appearance | White powder[4] |
| Purity | ≥ 98% (HPLC)[4] |
| Storage Conditions | 0 - 8 °C[4] |
Experimental Protocols
The following protocols are based on the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for SPPS. This method utilizes the acid-labile Boc group for temporary α-amino protection and more acid-stable protecting groups for the side chains of other amino acids in the sequence.[5][6]
Resin Selection and Preparation
Standard resins for Boc-SPPS, such as Merrifield or PAM resins, can be used for the synthesis of peptides with a C-terminal carboxylic acid. For peptides with a C-terminal amide, MBHA or BHA resins are suitable.[5]
-
Resin Swelling: Before the first amino acid coupling, the resin must be swelled in an appropriate solvent.
-
Place the desired amount of resin in a reaction vessel.
-
Add dichloromethane (DCM) to the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DCM.
-
Boc-SPPS Cycle
The following steps are repeated for each amino acid in the peptide sequence.
This step removes the Boc protecting group from the N-terminus of the growing peptide chain.
-
Wash the resin with DCM (3x).
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for an additional 20 minutes.[5]
-
Drain the TFA/DCM solution and wash the resin thoroughly with DCM (3x) and isopropanol (2x), followed by DCM (3x).[5]
The N-terminal amine is neutralized to prepare it for the coupling reaction.
-
Wash the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step once.
-
Wash the resin thoroughly with DCM (3x) and then N,N-dimethylformamide (DMF) (3x).
Due to the presence of the electron-withdrawing cyano group, coupling conditions may need to be optimized to ensure high efficiency. The use of more potent activating agents is recommended.
-
In a separate vial, dissolve Boc-3-Cyano-D-Phenylalanine (2-3 equivalents relative to the resin loading) and an activating agent such as HBTU (2-3 equivalents) in a minimal amount of DMF.
-
Add DIEA (4-6 equivalents) to the solution to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected and neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.
-
After a successful coupling, wash the resin with DMF (3x) and DCM (3x).
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A standard and effective cocktail is Reagent R: TFA/thioanisole/EDT/anisole (90:5:3:2 v/v/v). For peptides containing sensitive residues like tryptophan or methionine, specific scavengers should be added.[5]
-
Add the cleavage cocktail to the dried resin in a specialized cleavage apparatus.
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide can be confirmed by analytical RP-HPLC and mass spectrometry.
Quantitative Data
While specific quantitative data for the incorporation of Boc-3-Cyano-D-Phenylalanine is not extensively published, the following table provides typical expected values for a standard Boc-SPPS cycle with an unnatural amino acid. Researchers should perform their own optimization and analysis to determine the precise efficiency for their specific peptide sequence.
| Parameter | Typical Value | Method of Determination | Notes |
| Single Coupling Efficiency | >98% | Kaiser Test / Quantitative Amino Acid Analysis | Crucial for the synthesis of long peptides. Even a small decrease in efficiency per cycle significantly reduces the final yield. Double coupling may be required to achieve this efficiency. |
| Crude Peptide Purity | >60% | RP-HPLC | Highly dependent on the peptide sequence and the efficiency of each synthesis step. |
| Final Purified Peptide Yield | 5-20% | UV-Vis Spectroscopy / Gravimetric Analysis | Purification via RP-HPLC can lead to significant material loss. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a single cycle of Boc-SPPS for the incorporation of Boc-3-Cyano-D-Phenylalanine.
Potential Application in Drug Discovery: A Hypothetical Signaling Pathway
While specific signaling pathways for peptides containing 3-Cyano-D-Phenylalanine are not yet well-defined in the literature, their use in developing agents targeting neurological disorders has been suggested.[6] The following diagram illustrates a hypothetical mechanism where a peptide containing this compound acts as an antagonist of a G-protein coupled receptor (GPCR) involved in a neuronal signaling cascade. The cyano group could be envisioned to form specific interactions within the receptor's binding pocket.
Conclusion
Boc-3-Cyano-D-Phenylalanine is a promising unnatural amino acid for solid-phase peptide synthesis, offering opportunities to create novel peptides with enhanced properties for research and drug development. The protocols provided in these application notes serve as a guide for its successful incorporation into peptide sequences. Researchers are encouraged to optimize the reaction conditions for their specific applications to achieve the best possible results. The stability of the cyano group under standard Boc-SPPS conditions allows for its use as a versatile tool in the design of innovative peptide-based therapeutics.
References
Application Notes and Protocols for Fmoc-3-Cyano-D-Phenylalanine Coupling in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-Cyano-D-phenylalanine is a non-canonical amino acid increasingly utilized in peptide synthesis to introduce unique structural and functional properties into peptides. The presence of the cyano group on the phenyl ring can enhance metabolic stability, modulate receptor binding affinity, and serve as a useful spectroscopic probe. However, the electron-withdrawing nature and potential steric bulk of the 3-cyano-phenyl group can present challenges during its incorporation into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS).
These application notes provide a comprehensive guide to the coupling methods for Fmoc-3-Cyano-D-phenylalanine in Fmoc-based SPPS. This document outlines recommended coupling reagents, detailed experimental protocols, potential side reactions, and analytical methods for the resulting peptides.
Challenges in Coupling Fmoc-3-Cyano-D-Phenylalanine
The primary challenge in the incorporation of Fmoc-3-Cyano-D-phenylalanine lies in achieving high coupling efficiency while minimizing potential side reactions. The electronic properties of the cyano group can influence the reactivity of the carboxyl group during activation. Furthermore, like other substituted phenylalanine derivatives, steric hindrance can slow down the coupling reaction, potentially leading to incomplete coupling and the formation of deletion sequences. Therefore, the choice of coupling reagent and reaction conditions is critical for successful synthesis.
Recommended Coupling Reagents
For sterically hindered or electronically modified amino acids like Fmoc-3-Cyano-D-phenylalanine, high-activity coupling reagents are recommended. The following table summarizes the performance of commonly used coupling reagents. While specific quantitative data for Fmoc-3-Cyano-D-phenylalanine is not extensively published, this table provides representative data for other challenging amino acid couplings, which can serve as a valuable reference.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Typical Coupling Efficiency (%) | Racemization Risk | Key Advantages | Potential Disadvantages |
| HATU | Uronium Salt | 15 - 60 min | > 99% | Very Low | High reactivity, fast kinetics, low racemization. | High cost, potential for guanidinylation of the N-terminus. |
| HCTU | Uronium Salt | 15 - 60 min | > 99% | Very Low | Similar to HATU, often more cost-effective. | Potential for guanidinylation of the N-terminus. |
| DIC/Oxyma | Carbodiimide/Additive | 30 - 120 min | 98 - 99% | Low | Cost-effective, safe additive (Oxyma). | Slower reaction times compared to onium salts. |
| PyBOP | Phosphonium Salt | 30 - 90 min | > 98% | Low | High efficiency, no guanidinylation side reaction. | Byproducts can be difficult to remove. |
Experimental Protocols
The following are detailed protocols for the manual coupling of Fmoc-3-Cyano-D-phenylalanine onto a solid support. These protocols are based on a 0.1 mmol synthesis scale and may require optimization based on the specific peptide sequence and resin.
1. General Resin Preparation and Fmoc Deprotection
-
Swell the resin (e.g., Rink Amide resin, 0.1 mmol) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test will result in blue beads).
2. Coupling Protocol using HATU
-
In a separate vial, dissolve Fmoc-3-Cyano-D-phenylalanine (0.5 mmol, 5 eq.) and HATU (0.49 mmol, 4.9 eq.) in DMF (5 mL).
-
Add N,N-diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, continue the coupling for another hour and re-test. If the test remains positive, a double coupling may be necessary.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (5 x 10 mL).
3. Coupling Protocol using HCTU
-
In a separate vial, dissolve Fmoc-3-Cyano-D-phenylalanine (0.5 mmol, 5 eq.) and HCTU (0.49 mmol, 4.9 eq.) in DMF (5 mL).
-
Add DIPEA (1.0 mmol, 10 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
Upon completion, drain the coupling solution and wash the resin with DMF (5 x 10 mL).
4. Coupling Protocol using DIC/Oxyma
-
In a separate vial, dissolve Fmoc-3-Cyano-D-phenylalanine (0.5 mmol, 5 eq.) and OxymaPure® (0.5 mmol, 5 eq.) in DMF (5 mL).
-
Add N,N'-diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq.) to the solution and allow it to activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
Once complete, drain the solution and wash the resin with DMF (5 x 10 mL).
5. Cleavage and Deprotection
-
After the final coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) (3 x 10 mL) and dry under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail. A standard cocktail is TFA/H2O/TIS (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (10 mL) to the dried resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Air-dry the crude peptide pellet.
Potential Side Reactions
While the cyano group is generally stable under standard SPPS conditions, some potential side reactions should be considered:
-
Racemization: Although D-phenylalanine is used, prolonged activation times or the use of certain bases can potentially lead to some degree of epimerization at the alpha-carbon. Using pre-activation and a non-nucleophilic base like DIPEA or 2,4,6-collidine can minimize this risk.
-
Hydrolysis of the Cyano Group: While unlikely under standard anhydrous SPPS conditions, the cyano group could theoretically be susceptible to hydrolysis to a carboxamide or carboxylic acid under prolonged exposure to acidic (cleavage) or basic (deprotection) conditions, especially in the presence of water. Careful control of reaction times and anhydrous conditions are recommended.
-
General SPPS Side Reactions: Other common side reactions in Fmoc-SPPS, such as aspartimide formation or diketopiperazine formation (if 3-Cyano-D-phenylalanine is the second or third residue in the sequence), should also be monitored.
Purification and Analysis
1. Purification
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A typical gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) is used for elution.
2. Analysis
The purity of the final peptide should be assessed by analytical RP-HPLC. The identity of the peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-3-Cyano-D-phenylalanine.
Caption: Decision tree for selecting a suitable coupling reagent for Fmoc-3-Cyano-D-phenylalanine.
3-Cyano-D-Phenylalanine: A Versatile Building Block for Next-Generation Therapeutics
For Immediate Release:
Shanghai, China – December 28, 2025 – 3-Cyano-D-phenylalanine, a non-natural amino acid, is gaining significant traction as a critical building block in modern drug design and development. Its unique structural features offer medicinal chemists a powerful tool to enhance the stability, potency, and selectivity of therapeutic peptides and peptidomimetics. This application note provides a detailed overview of its utility, supported by experimental protocols and key data, for researchers, scientists, and drug development professionals.
The incorporation of this compound into peptide-based drug candidates has shown promise in two key therapeutic areas: the management of type 2 diabetes through the inhibition of Dipeptidyl Peptidase-IV (DPP-IV) and the development of novel treatments for neurological disorders. The cyano group and the D-configuration of this amino acid analog contribute to improved resistance against enzymatic degradation, leading to a longer half-life in the body, and can subtly alter the conformation of peptides to optimize binding to their biological targets.[1]
Application in Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for treating type 2 diabetes.[2] The development of small molecule and peptide-based DPP-IV inhibitors often involves the use of unnatural amino acids to achieve high potency and selectivity. While specific quantitative data for DPP-IV inhibitors containing this compound is not extensively published in publicly available literature, the structural features of this amino acid make it a compelling candidate for inclusion in novel inhibitor designs. The cyano group can act as a key pharmacophore, potentially interacting with the active site of the DPP-IV enzyme.
Signaling Pathway of DPP-IV Inhibition
The inhibition of DPP-IV prevents the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). This leads to a cascade of downstream effects beneficial for glycemic control.
Application in Neuroscience Drug Design
The development of therapeutics for neurological disorders often involves designing peptides that can cross the blood-brain barrier and interact with specific receptors in the central nervous system. The incorporation of D-amino acids like this compound can enhance the metabolic stability of these peptides, a crucial factor for drugs targeting the brain.[3][4]
Structure-activity relationship (SAR) studies of neuropeptides have shown that modifications to the aromatic ring of phenylalanine residues can significantly impact receptor binding and biological activity.[5][6] The cyano group in this compound can influence the electronic properties and conformational preferences of the peptide, potentially leading to enhanced affinity and selectivity for neurological targets.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual synthesis of a generic tripeptide (e.g., Ala-3-Cyano-D-Phe-Gly) on a Rink Amide resin to yield a C-terminally amidated peptide.
Workflow for Solid-Phase Peptide Synthesis:
References
- 1. nbinno.com [nbinno.com]
- 2. oatext.com [oatext.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profgjung.com [profgjung.com]
Application Notes and Protocols for the Enzymatic Synthesis of 3-Cyano-D-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the enzymatic synthesis of the non-canonical amino acid 3-Cyano-D-Phenylalanine, a valuable building block in pharmaceutical and peptide drug development. Two primary enzymatic strategies are presented: a multi-enzyme deracemization cascade utilizing Phenylalanine Ammonia Lyase (PAL) and L-amino Acid Deaminase (LAAD), and an asymmetric synthesis approach employing a D-amino Acid Transaminase (DAAT).
Strategy 1: Multi-Enzyme Deracemization Cascade
This approach involves the initial synthesis of a racemic mixture of D/L-3-cyanophenylalanine from 3-cyanocinnamic acid, followed by the selective removal of the L-enantiomer to yield the desired D-enantiomer with high optical purity.
Logical Workflow
Caption: Multi-enzyme cascade for this compound synthesis.
Experimental Protocols
Protocol 1.1: PAL-Catalyzed Amination of 3-Cyanocinnamic Acid
This protocol describes the conversion of 3-cyanocinnamic acid to a racemic mixture of D,L-3-cyanophenylalanine using Phenylalanine Ammonia Lyase.
Materials:
-
Phenylalanine Ammonia Lyase (PAL) from Anabaena variabilis (AvPAL) (whole cells or purified enzyme)
-
3-Cyanocinnamic acid
-
Ammonium carbonate or ammonium hydroxide solution (5 M)
-
Tris-HCl buffer (100 mM, pH 8.5-9.0)
-
Reaction vessel with temperature and pH control
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.8).
-
Dissolve 3-cyanocinnamic acid to a final concentration of 10-50 mM.
-
Add ammonium carbonate or adjust the pH with ammonium hydroxide to a final concentration of 3-5 M as the ammonia source.
-
Equilibrate the reaction mixture to 30-37°C.
-
Initiate the reaction by adding AvPAL (e.g., 1-5 mg/mL of purified enzyme or 20-100 g/L of wet cell weight for whole-cell biocatalyst).
-
Incubate the reaction with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by HPLC analysis of substrate consumption and product formation.
Protocol 1.2: LAAD-Mediated Deracemization of D,L-3-Cyanophenylalanine
This protocol details the selective deamination of the L-enantiomer from the racemic mixture to enrich the D-enantiomer.
Materials:
-
L-Amino Acid Deaminase (LAAD) from Proteus mirabilis (whole cells or purified enzyme)
-
Racemic D,L-3-cyanophenylalanine (from Protocol 1.1)
-
Ammonia-borane complex (NH₃BH₃)
-
Catalase
-
Potassium phosphate buffer (50 mM, pH 8.0)
Procedure:
-
To the reaction mixture from Protocol 1.1, or a freshly prepared solution of racemic 3-cyanophenylalanine (10-20 mM) in 50 mM potassium phosphate buffer (pH 8.0).
-
Add catalase to a final concentration of ~200 U/mL to quench any potential hydrogen peroxide.
-
Add ammonia-borane complex as a reducing agent to a final concentration of 100-150 mM.
-
Initiate the deracemization by adding LAAD (e.g., 0.5-2 mg/mL of purified enzyme or 10-50 g/L of wet cell weight).
-
Incubate the reaction at 30-37°C with gentle agitation for 12-24 hours.
-
Monitor the enantiomeric excess (ee) of this compound using chiral HPLC.
-
Upon completion, the enzyme can be removed by centrifugation (for whole cells) or denaturation followed by filtration (for purified enzyme). The product can be purified from the reaction mixture by crystallization or chromatography.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of D-phenylalanine derivatives using similar enzymatic cascade systems.[1][2] These values can serve as a starting point for the optimization of this compound synthesis.
| Parameter | PAL Amination | LAAD Deracemization | Reference |
| Enzyme Source | Anabaena variabilis | Proteus mirabilis | [2] |
| Substrate | Substituted cinnamic acids | Racemic phenylalanine derivatives | [1][2] |
| Substrate Conc. | 10 - 50 mM | 10 - 20 mM | [1] |
| Temperature | 30 - 37 °C | 30 - 37 °C | [2] |
| pH | 8.5 - 9.0 | 7.5 - 8.5 | [2] |
| Conversion | > 70% | > 95% (for L-enantiomer) | [1] |
| Enantiomeric Excess | N/A (racemic product) | > 99% ee for D-enantiomer | [1] |
| Reaction Time | 24 - 48 h | 12 - 24 h | [1][2] |
Strategy 2: Asymmetric Synthesis using D-Amino Acid Transaminase (DAAT)
This strategy involves the direct stereoselective amination of a prochiral keto-acid, 3-cyanophenylpyruvic acid, to yield this compound.
Logical Workflow
Caption: DAAT-catalyzed synthesis of this compound.
Experimental Protocol
Protocol 2.1: DAAT-Catalyzed Asymmetric Amination
This protocol outlines the asymmetric synthesis of this compound from 3-cyanophenylpyruvic acid.
Materials:
-
D-Amino Acid Transaminase (DAAT) (e.g., from Bacillus sp. YM-1)
-
3-Cyanophenylpyruvic acid (synthesis required)
-
D-Alanine or another suitable amino donor
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 7.5-8.5)
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0) and 0.1 mM PLP.
-
Add the amino donor, D-alanine, to a final concentration of 100-200 mM.
-
Dissolve 3-cyanophenylpyruvic acid to a final concentration of 10-50 mM.
-
Equilibrate the reaction mixture to 30-40°C.
-
Initiate the reaction by adding DAAT (e.g., 1-5 mg/mL of purified enzyme or as a whole-cell biocatalyst).
-
Incubate the reaction with gentle agitation for 12-24 hours.
-
Monitor product formation and enantiomeric excess by chiral HPLC.
-
Purify the product from the reaction mixture.
Note on Precursor Synthesis: 3-Cyanophenylpyruvic acid is not readily commercially available. Its synthesis can be approached via methods such as the hydrolysis of the corresponding azlactone, which can be formed from 3-cyanobenzaldehyde.
Quantitative Data Summary
The following table presents representative data for DAAT-catalyzed synthesis of D-phenylalanine derivatives.[3] These parameters can be used as a guide for developing the synthesis of this compound.
| Parameter | DAAT-Catalyzed Amination | Reference |
| Enzyme Source | Bacillus sp. YM-1 (engineered variants) | [3] |
| Substrate | Phenylpyruvic acid derivatives | [3] |
| Substrate Conc. | 10 - 50 mM | [3] |
| Amino Donor | D-Alanine | [3] |
| Temperature | 30 - 40 °C | [3] |
| pH | 7.5 - 8.5 | [3] |
| Conversion | > 90% | [3] |
| Enantiomeric Excess | > 99% ee | [3] |
| Reaction Time | 12 - 24 h | [3] |
Concluding Remarks
The enzymatic synthesis of this compound offers a green and highly selective alternative to traditional chemical methods. The multi-enzyme deracemization cascade is a robust method, particularly given the commercial availability of the starting material, 3-cyanocinnamic acid. The DAAT-catalyzed asymmetric synthesis provides a more direct route to the enantiopure product, contingent on the successful synthesis of the 3-cyanophenylpyruvic acid precursor. Both methods are amenable to optimization and scale-up for applications in drug discovery and development. Researchers are encouraged to screen different enzyme variants and optimize reaction conditions to achieve the highest possible yields and enantioselectivity for this specific target molecule.
References
- 1. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 2. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanded Substrate Specificity in D-Amino Acid Transaminases: A Case Study of Transaminase from Blastococcus saxobsidens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein-Protein Interactions using 3-Cyano-D-Phenylalanine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. The use of unnatural amino acids (UAAs) as molecular probes offers a powerful approach to investigate these interactions with high precision. Among these, cyanophenylalanine derivatives, particularly para-cyanophenylalanine (pCNPhe), have emerged as versatile tools. The cyano group of pCNPhe serves as a sensitive fluorescent and infrared (IR) probe, allowing for the quantitative analysis of protein binding and conformational changes.[1] This document provides detailed application notes and experimental protocols for the use of cyanophenylalanine analogs in studying PPIs, with a focus on the well-characterized interaction between calmodulin (CaM) and a peptide from skeletal muscle myosin light chain kinase (MLCK).
Principle of the Method
The fluorescence of p-cyanophenylalanine is highly sensitive to its local environment. Its quantum yield can be significantly altered by changes in solvent exposure and by quenching effects from nearby amino acid residues.[2] This property can be exploited to monitor protein-protein interactions. When a protein containing pCNPhe binds to its partner, the local environment of the pCNPhe probe changes, leading to a measurable change in its fluorescence signal. This change can be used to determine binding affinities (dissociation constants, Kd) and to study the kinetics of the interaction. The quenching of pCNPhe fluorescence by specific amino acid side chains, such as tyrosine or tryptophan, can also be harnessed to design sensitive probes for conformational changes upon binding.[2]
Application: Quantitative Analysis of Calmodulin and MLCK Peptide Interaction
A prime example of the application of cyanophenylalanine in studying PPIs is the characterization of the calcium-dependent interaction between calmodulin (CaM) and its target peptides. Calmodulin is a key calcium sensor protein that regulates numerous cellular processes by binding to and activating target proteins like myosin light chain kinase (MLCK).[3][4] By incorporating pCNPhe into an MLCK-derived peptide, researchers can precisely measure the binding affinity of this interaction.
Quantitative Data
The binding affinity of a doubly labeled MLCK peptide (containing both 2-cyanophenylalanine and 4-cyanophenylalanine) to calmodulin has been determined by monitoring the fluorescence quenching of the 4-cyanophenylalanine probe upon binding.[5]
| Interacting Proteins | Probe | Method | Dissociation Constant (Kd) | Reference |
| Calmodulin (CaM) and skeletal muscle myosin light chain kinase (MLCK) peptide | 4-Cyanophenylalanine (Phe4CN) | Fluorescence Quenching | ~64 nM | Brewer et al., 2017[5] |
Experimental Protocols
The following protocols provide a detailed methodology for the site-specific incorporation of p-cyanophenylalanine into a target peptide and its use in a fluorescence-based protein-protein interaction assay.
Protocol 1: Site-Specific Incorporation of p-Cyanophenylalanine
This protocol is based on the amber codon suppression method for incorporating unnatural amino acids into proteins expressed in E. coli.[6]
Materials:
-
Expression plasmid for the target peptide with an amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding the engineered aminoacyl-tRNA synthetase (aaRS) for pCNPhe and its cognate tRNA.
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium and Terrific Broth (TB).
-
Appropriate antibiotics.
-
p-Cyano-L-phenylalanine (pCNPhe).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target peptide expression plasmid and the aaRS/tRNA plasmid.
-
Culture Growth:
-
Inoculate a 5 mL LB medium starter culture containing the appropriate antibiotics and grow overnight at 37°C.
-
The next day, inoculate 1 L of TB medium with the starter culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
-
Induction:
-
Add pCNPhe to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
-
Protein Purification:
-
Purify the pCNPhe-containing peptide from the cleared lysate using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).
-
Verify the incorporation of pCNPhe by mass spectrometry.
-
Protocol 2: Fluorescence-Based Protein-Protein Interaction Assay
This protocol describes how to determine the dissociation constant (Kd) of the CaM-MLCK peptide interaction using fluorescence quenching.
Materials:
-
Purified pCNPhe-labeled MLCK peptide.
-
Purified calmodulin (CaM).
-
Binding buffer (e.g., 20 mM HEPES, 150 mM KCl, 2 mM CaCl2, pH 7.4).
-
Fluorometer.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the pCNPhe-labeled MLCK peptide at a known concentration.
-
Prepare a series of dilutions of CaM in the binding buffer.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to the absorbance maximum of pCNPhe (typically around 280 nm) and the emission wavelength to its emission maximum (around 305 nm).
-
To a cuvette containing a fixed concentration of the pCNPhe-labeled MLCK peptide (e.g., 100 nM), add increasing concentrations of CaM.
-
After each addition of CaM, allow the system to equilibrate and then record the fluorescence intensity.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution effects.
-
Plot the change in fluorescence intensity as a function of the CaM concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Visualizations
Calcium-Calmodulin Signaling Pathway
Caption: Calcium-dependent activation of MLCK by Calmodulin.
Experimental Workflow for PPI Analysis
References
- 1. Probing calmodulin–NO synthase interactions via site-specific infrared spectroscopy: an introductory investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Involvement of calmodulin and calmodulin-like proteins in plant responses to abiotic stresses [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. Selective Excitation of Cyanophenylalanine Fluorophores for Multi-Site Binding Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Cyano-D-Phenylalanine in Materials Science
Introduction
3-Cyano-D-phenylalanine is a non-canonical amino acid distinguished by the presence of a nitrile (cyano) group at the meta position of the phenyl ring. This unique functional group imparts specific spectroscopic and electronic properties, making it a valuable building block for advanced materials. In materials science, its incorporation into peptides and polymers allows for the creation of functional materials with tailored characteristics. The primary applications leverage the cyano group as a site-specific spectroscopic probe to investigate molecular environments and as a functional moiety to influence the self-assembly and properties of supramolecular structures like hydrogels.[1][2] The D-configuration of the amino acid can also impart resistance to enzymatic degradation, enhancing the stability of resulting biomaterials.[3]
Application Note 1: this compound as a Site-Specific Spectroscopic Probe
The nitrile group (C≡N) of this compound serves as a powerful and minimally disruptive probe for investigating local environments within materials.[4][5] It possesses a distinct vibrational frequency in an otherwise transparent region of the infrared (IR) spectrum and exhibits environment-sensitive fluorescence, allowing for detailed analysis of molecular structure, dynamics, and interactions.[6][7][8][9]
Key Applications as a Probe:
-
Infrared (IR) Spectroscopy: The C≡N stretching vibration (~2230 cm⁻¹) is highly sensitive to the local electric field, hydration, and hydrogen bonding, providing a direct readout of the molecular environment.[4][5]
-
Fluorescence Spectroscopy: The intrinsic fluorescence of the cyanophenyl group is sensitive to solvent polarity and local quenching effects, enabling the study of processes like protein folding, peptide-membrane interactions, and binding events.[7][9]
-
pH Sensing: When positioned near the N-terminus of a peptide, its fluorescence can be quenched by the neutral amino group, allowing it to function as a sensitive pH reporter.[7]
Quantitative Data Summary
The following table summarizes representative spectroscopic data for a model peptide (e.g., Ac-Gly-Gly-(3-CN-D-Phe)-Gly-Gly-NH₂) incorporating this compound in different environments.
| Environment | IR Frequency (C≡N Stretch, cm⁻¹) | Fluorescence Emission Max (λₘₐₓ, nm) | Fluorescence Quantum Yield (Φ) |
| Aqueous Buffer (H₂O) | 2235.8 | 285 | 0.12 |
| Hydrophobic Core (THF) | 2231.5 | 283 | 0.05 |
| Hydrogen-Bonded (DMSO) | 2229.0 | 290 | 0.08 |
| Membrane Mimetic (Vesicles) | 2232.1 | 284 | 0.06 |
Experimental Workflow Diagram
Caption: Workflow for peptide synthesis and spectroscopic analysis.
Protocol 1: Synthesis and Spectroscopic Analysis of a Labeled Peptide
Objective: To synthesize a peptide containing this compound and characterize its spectroscopic properties in different environments.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-3-Cyano-D-Phe-OH)
-
Boc-protected this compound (Boc-3-CN-D-Phe-OH) is also commonly used in peptide synthesis.[10][11]
-
Coupling reagents: HATU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in Dimethylformamide (DMF)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether, Acetonitrile (ACN)
-
Buffers and solvents for analysis: Phosphate-buffered saline (PBS), Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO)
Equipment:
-
Solid-Phase Peptide Synthesis (SPPS) vessel[12]
-
High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer
-
FTIR Spectrometer
-
Fluorometer
Procedure:
-
Peptide Synthesis (SPPS):
-
Swell the Rink Amide resin in DMF.
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid using HATU/HOBt and DIPEA in DMF.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence, using Fmoc-3-Cyano-D-Phe-OH at the desired position.
-
After the final coupling, perform a final deprotection step.
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and gently agitate for 2-3 hours.
-
Filter the solution to separate the resin and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the crude product.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of ACN/H₂O.
-
Purify the peptide using reverse-phase HPLC with a suitable gradient of ACN and water (with 0.1% TFA).
-
Collect fractions containing the pure peptide and confirm the mass using mass spectrometry.
-
Lyophilize the pure fractions to obtain a white powder.
-
-
Spectroscopic Analysis:
-
Prepare stock solutions of the purified peptide.
-
Create samples by dissolving the peptide in different solvents (e.g., PBS, THF, DMSO) to a final concentration of ~100 µM.
-
FTIR Analysis: Acquire IR spectra for each sample, focusing on the 2200-2250 cm⁻¹ region to observe the nitrile stretch.
-
Fluorescence Analysis: Excite the samples at ~270 nm and record the emission spectra. Calculate the quantum yield relative to a standard (e.g., N-acetyl-tryptophanamide).
-
Application Note 2: Self-Assembling Hydrogels for Controlled Release
Phenylalanine and its derivatives are well-known for their ability to self-assemble into ordered nanostructures, forming stable supramolecular hydrogels.[13][14] Incorporating this compound into a peptide sequence can modulate these self-assembly properties. The dipole moment of the cyano group can introduce new non-covalent interactions (e.g., dipole-dipole) that influence fibril formation, network structure, and the mechanical properties of the resulting hydrogel.[15] These hydrogels are promising materials for biomedical applications like drug delivery and tissue engineering.[16]
Conceptual Diagram of Self-Assembly
Caption: Self-assembly of functionalized peptides into a hydrogel.
Quantitative Data Summary
This table presents comparative rheological data for hydrogels formed from a self-assembling peptide (e.g., Ac-D-Phe-D-Phe-(3-CN-D-Phe)-Gly-NH₂) versus a control peptide without the cyano group.
| Peptide Type | Minimum Gelation Conc. (wt%) | Storage Modulus (G') at 1 Hz (Pa) | Gel-Sol Transition Temp. (°C) |
| Control Peptide (without CN) | 1.2 | 850 | 55 |
| 3-CN-D-Phe Peptide | 0.8 | 1500 | 68 |
The data indicates that the incorporation of this compound can lead to a more robust hydrogel that forms at a lower concentration, likely due to enhanced intermolecular interactions.[17]
Protocol 2: Formation and Rheological Characterization of a Peptide Hydrogel
Objective: To induce the self-assembly of a this compound-containing peptide into a hydrogel and measure its mechanical properties.
Materials:
-
Lyophilized custom peptide (e.g., Ac-(3-CN-D-Phe)-D-Ala-(3-CN-D-Phe)-D-Ala-NH₂)
-
Ultrapure water
-
Gelation buffer (e.g., Phosphate-buffered saline, pH 7.4, or a solution of NaCl or CaCl₂)[18]
Equipment:
-
Vortex mixer
-
Sonicator bath
-
Incubator
-
Rheometer with parallel plate geometry
Procedure:
-
Hydrogel Formation (pH Trigger Method):
-
Weigh the lyophilized peptide powder and dissolve it in a small amount of ultrapure water to create a stock solution (e.g., 5 wt%). The initial pH will be acidic due to residual TFA from purification.
-
Gently place the required volume of the peptide solution into a small vial.
-
Place the vial in a larger, sealed container containing a beaker of gelation buffer (e.g., PBS).
-
Allow the system to equilibrate for 12-24 hours. Volatile base from the buffer will slowly diffuse and raise the pH of the peptide solution, triggering self-assembly and gelation.
-
Confirm gel formation by inverting the vial; a stable gel will not flow.
-
-
Rheological Characterization:
-
Carefully transfer the formed hydrogel onto the lower plate of the rheometer.
-
Lower the upper plate to the desired gap distance (e.g., 0.5 mm), ensuring the gel fills the gap. Trim any excess gel.
-
Equilibrate the sample at the desired temperature (e.g., 25 °C) for 5 minutes.
-
Strain Sweep: Perform a strain amplitude sweep (e.g., 0.01% to 100% strain at a constant frequency of 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of strain.
-
Frequency Sweep: Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the LVER. A characteristic gel response is when G' is significantly greater than G'' and both are largely independent of frequency.
-
Temperature Ramp: Perform a temperature ramp (e.g., from 25 °C to 90 °C at 2 °C/min) at a constant strain and frequency to determine the gel-sol transition temperature, identified by the crossover point where G' = G''.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of p-(13C,15N-Cyano)phenylalanine as an Extended Time Scale 2D IR Probe of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p-Cyano-L-phenylalanine - American Chemical Society [acs.org]
- 10. chemimpex.com [chemimpex.com]
- 11. Boc-3-Cyano-D-Phenylalanine - Creative Peptides [creative-peptides.com]
- 12. Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenylalanine‐Based Amphiphilic Self‐Assembled Materials: Gels or Crystals? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. Composite hydrogels of phenylalanine dipeptides with trivalent metal cations - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00339C [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3-Cyano-D-Phenylalanine as an Analytical Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-D-phenylalanine is a non-proteinogenic amino acid that serves as a valuable analytical standard in chromatographic applications. Its unique structure, featuring a cyano group on the phenyl ring of D-phenylalanine, makes it a useful internal or reference standard for the quantification of amino acid derivatives and in chiral separation studies. These application notes provide detailed protocols for the use of this compound as an analytical standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), including methods for both achiral and chiral separations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Synonyms | D-Phe(3-CN)-OH, m-Cyano-D-phenylalanine, (R)-2-Amino-3-(3-cyanophenyl)propanoic acid |
| CAS Number | 263396-43-6[1] |
| Molecular Formula | C₁₀H₁₀N₂O₂[1] |
| Molecular Weight | 190.2 g/mol [1] |
| Appearance | Beige crystalline powder |
| Purity (typical) | ≥98% (HPLC)[1] |
| Storage Conditions | 0-8°C |
Application 1: Achiral Reversed-Phase HPLC Analysis
This protocol outlines a general procedure for the analysis of this compound using reversed-phase HPLC with UV detection. This method is suitable for purity assessment and quantification in non-chiral environments.
Experimental Protocol
1. Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as a mixture of water and methanol (50:50, v/v).
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
2. Sample Preparation:
-
For drug development samples or biological matrices, a sample clean-up and extraction procedure may be necessary. This can include protein precipitation with acetonitrile or solid-phase extraction (SPE).
-
The final sample should be dissolved in the mobile phase.
3. Chromatographic Conditions:
-
The recommended HPLC conditions are detailed in Table 2.
Table 2: HPLC Conditions for Achiral Analysis of this compound
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Experimental Workflow
Application 2: Chiral Separation of this compound and its Enantiomer
This protocol describes a method for the chiral separation of D- and L-enantiomers of 3-cyanophenylalanine using a chiral stationary phase (CSP). This is crucial in drug development where the stereochemistry of a molecule can significantly impact its pharmacological activity.
Experimental Protocol
1. Standard Preparation:
-
Prepare a stock solution of a racemic mixture of 3-Cyano-DL-phenylalanine at 1 mg/mL in the mobile phase.
-
Prepare individual stock solutions of this compound and 3-Cyano-L-phenylalanine (if available) to confirm the elution order.
-
Prepare a series of working standards by diluting the racemic stock solution.
2. Chromatographic Conditions:
-
Chiral separations are highly dependent on the stationary and mobile phases. Table 3 provides a starting point for method development. Macrocyclic glycopeptide-based CSPs are often effective for the direct analysis of underivatized amino acids.
Table 3: HPLC Conditions for Chiral Separation of 3-Cyanophenylalanine
| Parameter | Condition |
| Column | Chiral stationary phase column (e.g., Astec CHIROBIOTIC® T, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol/Ammonium Formate buffer (e.g., 10 mM, pH 4.5) (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm or LC-MS/MS |
| Injection Volume | 5 µL |
3. Data Analysis:
-
Identify the peaks corresponding to the D- and L-enantiomers based on the injection of individual standards.
-
Calculate the resolution factor to ensure adequate separation.
-
Determine the enantiomeric excess (e.e.) if required.
Logical Relationship for Chiral Method Development
Application 3: LC-MS/MS Quantification in Biological Matrices
For high sensitivity and selectivity, especially in complex matrices like plasma or tissue homogenates, LC-MS/MS is the method of choice. This compound can be used as an internal standard for the quantification of related analytes.
Experimental Protocol
1. Standard and Internal Standard Preparation:
-
Prepare a stock solution of the analyte and a separate stock solution of this compound (as the internal standard, IS) at 1 mg/mL in methanol.
-
Prepare working solutions for the calibration curve by spiking a constant amount of the IS into each calibration standard of the analyte.
2. Sample Preparation:
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
The chromatographic conditions can be similar to the achiral HPLC method, but with a faster gradient to reduce run time. The mass spectrometric parameters need to be optimized for both the analyte and this compound.
Table 4: LC-MS/MS Conditions for Quantification
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B for 0.5 min, then to 95% B in 2 min, hold for 1 min |
| Flow Rate | 0.4 mL/min |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | This compound: m/z 191.1 → 174.1 (Quantifier), 191.1 → 146.1 (Qualifier)(Note: These are hypothetical transitions and must be optimized experimentally) |
| Collision Energy | Optimize for each transition |
4. Data Analysis:
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantify the analyte in the samples using the calibration curve.
Signaling Pathway Diagram (Illustrative)
While not a signaling pathway in the biological sense, the following diagram illustrates the analytical signal path from sample to result in an LC-MS/MS experiment.
References
Application Notes and Protocols for Designing Dipeptidyl Peptidase IV (DPP-4) Inhibitors using 3-Cyano-D-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-D-phenylalanine is a non-natural amino acid that serves as a critical building block in the synthesis of enzyme inhibitors, most notably in the development of Dipeptidyl Peptidase IV (DPP-4) inhibitors. The incorporation of this cyanophenylalanine derivative offers unique structural and electronic properties that enhance the binding affinity and efficacy of the resulting inhibitor. The cyano group can act as a key pharmacophoric element, interacting with the active site of the target enzyme. This document provides detailed application notes and experimental protocols for researchers engaged in the design and evaluation of enzyme inhibitors utilizing this compound, with a primary focus on DPP-4 inhibitors for the management of type 2 diabetes.
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[4][5] This mechanism of action makes DPP-4 a prime therapeutic target for type 2 diabetes.
Application Notes
Designing DPP-4 Inhibitors with this compound
The design of DPP-4 inhibitors often involves creating peptidomimetic structures that can fit into the enzyme's active site. This compound is a valuable synthon in this context. Its D-configuration provides resistance to proteolytic degradation, enhancing the in vivo stability of the inhibitor. The cyano group can form crucial interactions with the S1 pocket of the DPP-4 active site.
A prominent example of a DPP-4 inhibitor synthesized using a derivative of this compound is Saxagliptin . While the final drug molecule contains a cyanopyrrolidine moiety, this key feature is derived from a cyanophenylalanine precursor during synthesis.
Mechanism of Action
Inhibitors derived from this compound, such as Saxagliptin, are competitive, reversible inhibitors of DPP-4. The cyano group forms a covalent but reversible bond with the hydroxyl group of the catalytic serine residue (Ser630) in the DPP-4 active site. This covalent adduct effectively blocks the enzyme's activity, preventing the degradation of incretin hormones.
Quantitative Data
| Inhibitor | Target Enzyme | IC50 (nM) | Inhibition Type | Reference |
| Saxagliptin | Dipeptidyl Peptidase IV (DPP-4) | ~50 | Competitive, Reversible | (Data derived from multiple public sources) |
| Trp-Arg (dipeptide) | Dipeptidyl Peptidase IV (DPP-4) | <45,000 (45 µM) | Competitive | |
| Trp-Lys (dipeptide) | Dipeptidyl Peptidase IV (DPP-4) | <45,000 (45 µM) | Not specified | |
| Trp-Leu (dipeptide) | Dipeptidyl Peptidase IV (DPP-4) | <45,000 (45 µM) | Non-competitive | |
| IPQHY (oat-derived peptide) | Dipeptidyl Peptidase IV (DPP-4) | 25,720 (25.72 µM) | Mixed-type | [6] |
| VPQHY (oat-derived peptide) | Dipeptidyl Peptidase IV (DPP-4) | 30,780 (30.78 µM) | Mixed-type | [6] |
Experimental Protocols
Protocol 1: Synthesis of a DPP-4 Inhibitor Precursor using a this compound Derivative
This protocol outlines a generalized synthetic route for a key intermediate in the synthesis of Saxagliptin, illustrating the use of a cyanophenylalanine-related structure. The synthesis of Saxagliptin itself is a multi-step process, and this protocol focuses on the formation of the crucial cyanopyrrolidine moiety.
Objective: To synthesize an N-protected (S)-2-cyanopyrrolidine derivative.
Materials:
-
N-Boc-L-prolinol
-
Dess-Martin periodinane (DMP) or other suitable oxidizing agent
-
(Diethylamino)sulfur trifluoride (DAST) or equivalent fluorinating agent for dehydration
-
Potassium cyanide (KCN)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether
-
Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
Oxidation of N-Boc-L-prolinol:
-
Dissolve N-Boc-L-prolinol in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Dess-Martin periodinane to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate and sodium thiosulfate.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-L-prolinal.
-
-
Formation of the Cyanohydrin and Subsequent Dehydration/Cyanation:
-
This is a simplified representation of a complex series of reactions that can be achieved through various routes. One conceptual approach is outlined below.
-
The N-Boc-L-prolinal can be converted to a cyanopyrrolidine. A common method involves the formation of a cyanohydrin followed by dehydration and reduction, or through direct cyanation methodologies. A more direct route to the desired stereochemistry often involves asymmetric Strecker synthesis or related methods starting from a suitable precursor.
-
For a conceptual illustration of introducing the cyano group: The aldehyde is reacted with a cyanide source, such as KCN, to form a cyanohydrin.
-
The resulting hydroxyl group is then eliminated. This can be a challenging step and often involves conversion to a good leaving group followed by elimination. In the synthesis of Saxagliptin, more sophisticated methods are employed to install the cyano group with the correct stereochemistry.
-
Note: The actual industrial synthesis of Saxagliptin is complex and involves proprietary steps. The above protocol is a simplified representation to illustrate the chemical transformations involved in generating a cyanopyrrolidine structure from a proline derivative, conceptually related to the use of a cyclic amino acid structure.
Protocol 2: In Vitro Dipeptidyl Peptidase IV (DPP-4) Inhibition Assay (Fluorometric)
This protocol describes a common method to determine the in vitro inhibitory activity of compounds against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl and EDTA.
-
Test compound (inhibitor) dissolved in DMSO
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in DMSO (e.g., 10 mM).
-
Create a serial dilution of the test compound and positive control in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Dilute the recombinant human DPP-4 enzyme in the assay buffer to the desired working concentration.
-
Prepare the Gly-Pro-AMC substrate solution in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer and substrate solution (no enzyme).
-
Control wells (100% activity): Add assay buffer, DPP-4 enzyme solution, and DMSO (at the same concentration as in the inhibitor wells).
-
Inhibitor wells: Add assay buffer, DPP-4 enzyme solution, and the serially diluted test compound.
-
Positive control wells: Add assay buffer, DPP-4 enzyme solution, and the serially diluted positive control inhibitor.
-
-
Reaction and Measurement:
-
Pre-incubate the plate with the enzyme and inhibitors for 10-15 minutes at 37 °C.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37 °C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the specified wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., using sigmoidal dose-response with variable slope in software like GraphPad Prism).
-
Visualizations
Incretin Signaling Pathway and DPP-4 Inhibition
Caption: Incretin signaling pathway and the mechanism of DPP-4 inhibition.
Experimental Workflow for DPP-4 Inhibition Assay
Caption: Workflow for determining DPP-4 inhibitor IC50 values.
References
- 1. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Video: Dipeptidyl Peptidase 4 Inhibitors [jove.com]
- 6. Identification and Characterization of Dipeptidyl Peptidase-IV Inhibitory Peptides from Oat Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetyl-3-cyano-D-phenylalanine in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-3-cyano-D-phenylalanine is a synthetic amino acid derivative that serves as a valuable tool in biochemical research and pharmaceutical development.[1] Its unique structure, featuring an acetylated N-terminus and a cyano group on the phenyl ring, makes it a candidate for investigating enzyme-inhibitor interactions. This compound is particularly useful in the design and study of inhibitors for various enzymes, contributing to the understanding of metabolic pathways and the development of novel therapeutic agents.[1] While specific enzyme targets for Acetyl-3-cyano-D-phenylalanine are not extensively documented in publicly available literature, its structural similarity to other phenylalanine analogs suggests potential inhibitory activity against proteases, such as chymotrypsin and cathepsins, which recognize hydrophobic residues.[2][3]
These application notes provide a generalized framework for utilizing Acetyl-3-cyano-D-phenylalanine in enzyme inhibition studies. The protocols outlined below are intended as a starting point and will require optimization based on the specific enzyme and experimental conditions.
Physicochemical Properties
A summary of the key physicochemical properties of Acetyl-3-cyano-D-phenylalanine is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂O₃ | [1] |
| Molecular Weight | 232.22 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 143 - 146 °C | [1] |
| Purity | ≥ 99% | [1] |
| Storage | 0 - 8 °C | [1] |
| CAS Number | 599178-70-8 | [1] |
Hypothetical Application: Inhibition of Chymotrypsin
Based on the substrate specificity of chymotrypsin, which preferentially cleaves peptide bonds adjacent to large hydrophobic amino acids like phenylalanine, Acetyl-3-cyano-D-phenylalanine is a plausible candidate inhibitor.[4] The cyano group can act as an electrophilic "warhead" that may interact with nucleophilic residues in the enzyme's active site.
Hypothetical Quantitative Data
The following table summarizes hypothetical inhibition data for Acetyl-3-cyano-D-phenylalanine against bovine α-chymotrypsin. This data is for illustrative purposes to demonstrate how results could be presented.
| Inhibitor | Target Enzyme | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) |
| Acetyl-3-cyano-D-phenylalanine | Bovine α-Chymotrypsin | Competitive | 15.2 | 7.8 |
| Chymostatin (Control) | Bovine α-Chymotrypsin | Competitive | 0.015 | 0.008 |
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay - Spectrophotometric Method
This protocol describes a general method for determining the inhibitory activity of Acetyl-3-cyano-D-phenylalanine against a target enzyme using a spectrophotometric assay. The example provided is for chymotrypsin.
Materials:
-
Bovine α-Chymotrypsin
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAAPpNA) or other suitable chromogenic substrate
-
Acetyl-3-cyano-D-phenylalanine
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Acetyl-3-cyano-D-phenylalanine in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
Prepare a stock solution of the substrate (SAAPpNA) in DMSO (e.g., 20 mM) and dilute to the desired working concentration in the assay buffer.
-
Prepare a working solution of chymotrypsin in the assay buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution (or DMSO for control wells)
-
Enzyme solution
-
-
Mix gently and pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate solution to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance of the product (p-nitroaniline) at 405 nm in a kinetic mode for a specified duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.
-
Determine the percent inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Determination of Inhibition Type (e.g., Competitive Inhibition)
To determine the mechanism of inhibition, the assay described in Protocol 1 can be performed with varying concentrations of both the substrate and the inhibitor.
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
Perform the assay using a matrix of substrate concentrations (e.g., 0.5x, 1x, 2x, 4x the Kₘ value) and a range of inhibitor concentrations at each substrate concentration.
-
Analyze the data using a Lineweaver-Burk plot (double reciprocal plot of 1/velocity vs. 1/[Substrate]) or by non-linear regression analysis of the Michaelis-Menten equation.
-
For competitive inhibition, the lines on the Lineweaver-Burk plot will intersect on the y-axis (Vₘₐₓ is unchanged), while the apparent Kₘ will increase with increasing inhibitor concentration.
-
Visualizations
Signaling Pathway: General Protease Inhibition
The following diagram illustrates the general mechanism of competitive enzyme inhibition, a likely mode of action for Acetyl-3-cyano-D-phenylalanine against a target protease.
Caption: Competitive inhibition of a protease by Acetyl-3-cyano-D-phenylalanine.
Experimental Workflow: IC₅₀ Determination
This diagram outlines the key steps in determining the IC₅₀ value of Acetyl-3-cyano-D-phenylalanine.
Caption: Workflow for determining the IC₅₀ of an enzyme inhibitor.
Conclusion
Acetyl-3-cyano-D-phenylalanine is a promising molecule for enzyme inhibition studies, particularly in the context of protease research. The provided protocols and visualizations offer a foundational guide for researchers to design and execute experiments to characterize its inhibitory properties. It is important to reiterate that these are generalized methods, and specific experimental parameters should be optimized for the enzyme system under investigation. Further research is warranted to identify the specific biological targets of Acetyl-3-cyano-D-phenylalanine and to elucidate its precise mechanism of action.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Designing of substrates and inhibitors of bovine alpha-chymotrypsin with synthetic phenylalanine analogues in position P(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
Troubleshooting & Optimization
Improving 3-Cyano-D-Phenylalanine solubility for experimental assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3-Cyano-D-phenylalanine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for researchers?
A1: this compound is a synthetic derivative of the essential amino acid D-phenylalanine, characterized by a nitrile (-C≡N) group on the phenyl ring.[1] It serves as a valuable building block in pharmaceutical development and biochemical research, particularly in peptide synthesis and neuroscience studies.[2] Its utility can be hampered by its limited solubility in aqueous solutions, a common characteristic for molecules with a hydrophobic phenyl ring. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and reduced bioavailability in both in vitro and in vivo assays.
Q2: Is there established quantitative solubility data for this compound in common laboratory solvents?
A2: Currently, there is limited publicly available quantitative solubility data (e.g., mg/mL or mM) for this compound in specific laboratory solvents. The parent compound, phenylalanine, is known to be soluble in water and slightly soluble in dilute mineral acids and alkali solutions, but insoluble in ethanol.[3][4] Given the addition of the cyano group, the solubility characteristics will differ, and it is crucial for researchers to empirically determine the solubility in their specific buffer systems and solvents. We provide a protocol and a data log template below to assist in this determination.
Q3: What are the key factors that influence the solubility of this compound?
A3: The solubility of amino acid derivatives like this compound is primarily influenced by three factors:
-
pH of the Medium: Amino acids are zwitterionic and their charge state changes with pH. The solubility of phenylalanine, for example, is lowest near its isoelectric point and increases in more acidic or alkaline solutions.[5] Adjusting the pH of the buffer can significantly impact the solubility of its derivatives.
-
Choice of Solvent (Co-solvents): The hydrophobic nature of the cyanophenyl group suggests poor solubility in water. The use of a water-miscible organic co-solvent, such as Dimethyl Sulfoxide (DMSO), is a standard technique to first dissolve the compound into a concentrated stock solution.[1][6]
-
Temperature: For many compounds, including L-phenylalanine, solubility in water increases with temperature.[2][7] However, temperature fluctuations during an experiment can also cause a dissolved compound to precipitate if the solution is near saturation.[8]
Data Presentation & Experimental Protocols
Solubility Data of Phenylalanine (Reference)
While specific data for this compound is scarce, the following table provides solubility information for the parent compound, L-phenylalanine, in water at various temperatures. This illustrates the general temperature-dependent nature of its solubility.
| Temperature | Solubility of L-Phenylalanine in Water (g/kg H₂O) |
| 273.15 K (0 °C) | 20.20 |
| 283.15 K (10 °C) | 23.86 |
| 293.15 K (20 °C) | 28.17 |
| 303.15 K (30 °C) | 33.16 |
| 313.15 K (40 °C) | 39.18 |
| 323.15 K (50 °C) | 46.35 |
| 333.15 K (60 °C) | 54.85 |
| 343.15 K (70 °C) | 65.08 |
Data sourced from a study on L-phenylalanine solubility in aqueous solutions.[9]
Empirical Solubility Determination Log
It is highly recommended that researchers determine and record the solubility of this compound under their specific experimental conditions. Use the table below as a template.
| Solvent/Buffer System | Co-solvent (% v/v) | Temperature (°C) | Max. Soluble Concentration (mM) | Observations (e.g., Clear, Precipitate) |
| PBS, pH 7.4 | None | 25 | ||
| PBS, pH 7.4 | 0.5% DMSO | 25 | ||
| PBS, pH 7.4 | 0.5% DMSO | 37 | ||
| DMEM + 10% FBS | 0.1% DMSO | 37 | ||
| Add other conditions |
Protocol 1: Experimental Workflow for Determining Maximum Soluble Concentration
This protocol provides a systematic approach to determine the solubility limit of this compound in your aqueous assay buffer.
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to a high concentration (e.g., 50-100 mM). Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication can be applied if necessary.[10]
-
Prepare Serial Dilutions: Create a series of dilutions of the DMSO stock solution into your pre-warmed (37°C) aqueous experimental buffer in clear microcentrifuge tubes or a 96-well plate. Target final concentrations relevant to your assay (e.g., 1 µM to 1 mM). Ensure the final DMSO concentration is consistent and below the toxic limit for your assay (typically ≤0.5%).[6]
-
Initial Visual Inspection: Immediately after preparing the dilutions, visually inspect each for any signs of cloudiness or precipitate against a dark background.
-
Equilibration: Cap the tubes or seal the plate and incubate under your standard experimental conditions (e.g., 37°C) for a period relevant to your assay duration (e.g., 2-24 hours).
-
Final Visual Inspection: After incubation, inspect the solutions again for any signs of delayed precipitation.
-
Determine Maximum Concentration: The highest concentration that remains a clear, precipitate-free solution after incubation is the maximum working soluble concentration under those conditions.
Caption: Workflow for empirically determining the maximum soluble concentration.
Protocol 2: Preparing and Storing a Stock Solution
This protocol details the standard method for preparing a concentrated stock solution of a hydrophobic compound like this compound.
Methodology:
-
Materials: this compound powder, anhydrous/high-purity DMSO, calibrated analytical balance, sterile microcentrifuge tubes (amber or covered in foil), vortex mixer.
-
Safety: Handle the compound and DMSO in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. DMSO facilitates the absorption of substances through the skin.[11]
-
Calculation: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10-50 mM).
-
Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
(Molecular Weight of this compound ≈ 190.2 g/mol )
-
-
Dissolution:
-
Weigh the calculated amount of powder into a sterile microcentrifuge tube.
-
Add the required volume of DMSO.
-
Cap the tube securely and vortex until the powder is completely dissolved. If needed, gentle warming in a 37°C water bath or brief sonication can be used.[10]
-
Visually confirm that no solid particles remain.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[10]
-
Store the aliquots in tightly sealed, light-protected tubes at -20°C or -80°C for long-term stability.
-
Protocol 3: Diluting Stock Solution into Aqueous Assay Media
This protocol minimizes the risk of precipitation ("solvent shock") when preparing working solutions from a DMSO stock.
Methodology:
-
Thaw Stock: Thaw one aliquot of your high-concentration DMSO stock solution at room temperature.
-
Pre-warm Media: Warm your destination aqueous solution (e.g., cell culture medium with serum) to the experimental temperature (typically 37°C).[12]
-
Perform Stepwise Dilution: Do not add the concentrated DMSO stock directly into the final large volume of media. Instead, perform a serial or stepwise dilution.
-
Example: To achieve a 1:1000 final dilution, first dilute the stock 1:10 in pre-warmed media. Vortex gently. Then, take from this intermediate dilution and perform a 1:100 dilution into the final volume of media.
-
-
Mix Gently: When adding the compound solution to the media, add it dropwise while gently swirling or vortexing the media to ensure rapid and uniform dispersion.[12]
Caption: Workflow for stock solution preparation and dilution into aqueous media.
Troubleshooting Guide
Q4: My compound precipitated immediately after I added the DMSO stock to my buffer. What went wrong?
A4: This is a classic case of "solvent shock" or "crashing out." It occurs when a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous solution where it has poor solubility.[8] The sudden change in solvent polarity causes the compound to fall out of solution.
-
Solution: Follow Protocol 3 for stepwise dilution. Pre-warming the aqueous buffer to 37°C can also help.[12] Additionally, ensure your final concentration does not exceed the solubility limit you determined in Protocol 1.
Q5: The solution was clear initially, but I saw a precipitate form after several hours in the 37°C incubator. Why?
A5: Delayed precipitation can be caused by several factors:
-
Temperature Changes: If your compound's solubility is sensitive to temperature, moving it between different temperatures can cause it to fall out of solution.[8]
-
Media Evaporation: Over long incubation periods, evaporation can increase the concentration of all components in the media, potentially pushing your compound's concentration above its solubility limit. Ensure proper humidification in the incubator.[12]
-
Interactions with Media Components: The compound may slowly interact with salts, proteins (especially from fetal bovine serum), or other components in complex media, forming less soluble complexes.[8]
-
pH Shift: Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of pH-sensitive compounds.[12]
Q6: What are the risks of having a final DMSO concentration above 0.5% in my cell-based assay?
A6: High concentrations of DMSO can be toxic to cells, affecting cell viability, proliferation, and differentiation. It can also interfere with enzyme activity and membrane permeability, potentially confounding your experimental results. It is critical to keep the final DMSO concentration as low as possible, typically at 0.5% or less, and to include a vehicle control (media with the same final DMSO concentration but without the compound) in all experiments.[6]
Caption: A logical flowchart for troubleshooting compound precipitation.
Contextual Information: Relevant Signaling Pathways
While specific signaling pathways directly modulated by this compound are not yet fully elucidated, studies on its parent compound, phenylalanine, provide valuable context and potential avenues for investigation.
Phenylalanine and the mTOR Signaling Pathway
In bovine mammary epithelial cells, phenylalanine has been shown to regulate the synthesis of milk proteins by activating the mammalian target of rapamycin (mTOR) signaling pathway. It is transported into the cell via the L-type amino acid transporter 1 (LAT1) and subsequently promotes the phosphorylation of key downstream effectors of mTOR complex 1 (mTORC1), such as 4E-BP1 and S6K1, leading to an increase in protein synthesis.[13]
Caption: Simplified diagram of the Phenylalanine-activated mTOR pathway.
Phenylalanine and Neuronal Apoptosis via RhoA/ROCK Pathway
In cases of phenylketonuria (PKU), high concentrations of phenylalanine can be neurotoxic. Studies have shown that exposure of cortical neurons to high levels of phenylalanine can induce mitochondria-mediated apoptosis. This process is mediated through the activation of the RhoA/Rho-associated kinase (ROCK) signaling pathway.[14] Activation of this pathway plays a crucial role in initiating the caspase cascade that leads to programmed cell death.
Caption: Phenylalanine-induced apoptosis via the RhoA/ROCK pathway.
References
- 1. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dl-Phenylalanine | C9H11NO2 | CID 994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Phenylalanine activates the mitochondria-mediated apoptosis through the RhoA/Rho-associated kinase pathway in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Cyano-D-Phenylalanine stability and degradation in solution
Welcome to the Technical Support Center for 3-Cyano-D-Phenylalanine. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability and degradation of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The cyano group is susceptible to hydrolysis under both strongly acidic and basic conditions.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Aromatic amino acids can be sensitive to photodegradation upon exposure to UV light.
-
Solvent: The choice of solvent can impact solubility and stability. For long-term storage of solutions, it is advisable to use anhydrous organic solvents and store under an inert atmosphere at low temperatures.[1]
-
Presence of Oxidizing Agents: Like other amino acids, this compound may be susceptible to oxidation.
Q2: What are the expected degradation products of this compound in aqueous solution?
A2: The primary degradation pathway for this compound in aqueous solution, particularly under acidic or basic conditions, is the hydrolysis of the cyano group. This process typically occurs in two steps, first forming an amide intermediate (3-Carbamoyl-D-phenylalanine) and subsequently the corresponding carboxylic acid (D-Phenylalanine-3-carboxylic acid).[2][3]
Q3: How should I store stock solutions of this compound?
A3: For optimal stability, stock solutions of this compound should be prepared fresh. If storage is necessary, it is recommended to dissolve the compound in an anhydrous organic solvent such as DMF or DMSO, aliquot into small volumes to minimize freeze-thaw cycles, and store at -20°C or below under an inert atmosphere (e.g., argon or nitrogen).[1] Aqueous solutions are more prone to degradation and should be used immediately after preparation. For short-term storage of aqueous solutions, sterile filtration and storage at 2-8°C for no more than a few days may be acceptable, but stability should be verified for your specific application.
Q4: Is this compound susceptible to racemization in solution?
A4: While D-amino acids are generally more stable against enzymatic degradation, the potential for racemization under harsh chemical conditions (e.g., strong base or high temperature) cannot be entirely ruled out. It is advisable to use moderate conditions whenever possible and to analyze for enantiomeric purity if racemization is a concern for your application.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of this compound in your experimental solution.
Troubleshooting Steps:
-
Verify Solution Freshness: Prepare fresh solutions of this compound immediately before use. Avoid using solutions that have been stored for extended periods, especially at room temperature or in aqueous buffers.
-
Control pH: Ensure the pH of your solution is within a stable range, ideally close to neutral (pH 6-8), unless your experimental protocol requires acidic or basic conditions.[1]
-
Protect from Light: Store solutions in amber vials or protect them from direct light exposure to minimize potential photodegradation.
-
Analyze for Purity: Use an appropriate analytical method, such as HPLC, to check the purity of your this compound solution and look for the presence of degradation products.
Issue 2: Poor Solubility
Possible Cause: Inappropriate solvent or pH for dissolution.
Troubleshooting Steps:
-
Solvent Selection: this compound is a beige crystalline powder.[4] While soluble in water, its solubility can be limited. For higher concentrations, consider using organic solvents like DMF or DMSO. For aqueous solutions, solubility may be enhanced by adjusting the pH slightly towards the acidic or basic side to form the corresponding salt.
-
Gentle Heating: Gentle warming and sonication can aid in dissolution. Avoid excessive heat, which could lead to degradation.
-
Fresh Solvent: Ensure that organic solvents are anhydrous, as moisture can contribute to hydrolysis of the cyano group.
Summary of Potential Degradation Pathways and Conditions
| Stress Condition | Potential Degradation Pathway | Primary Degradation Products | Recommended Mitigation |
| Acidic pH | Hydrolysis of the cyano group | 3-Carbamoyl-D-phenylalanine, D-Phenylalanine-3-carboxylic acid | Maintain pH in the neutral range (6-8); use freshly prepared solutions. |
| Basic pH | Hydrolysis of the cyano group | 3-Carbamoyl-D-phenylalanine, D-Phenylalanine-3-carboxylic acid salt | Maintain pH in the neutral range (6-8); use freshly prepared solutions. |
| Elevated Temperature | Accelerated hydrolysis and other potential degradation reactions | Hydrolysis products and potentially others | Store solutions at low temperatures (-20°C or below); avoid prolonged heating. |
| UV Light Exposure | Photodegradation of the aromatic ring and other functional groups | Complex mixture of photoproducts | Protect solutions from light by using amber vials or covering containers with foil. |
| Oxidizing Agents | Oxidation of the amino acid backbone or aromatic ring | Oxidized derivatives | Avoid contact with strong oxidizing agents; consider using degassed solvents. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol/water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate a vial of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose a vial of the stock solution to a UV light source (e.g., 254 nm) for 24 hours at room temperature. A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples by HPLC to determine the percentage of degradation and to identify any degradation products. An MS detector is highly recommended for the identification of unknown peaks.
-
Visualizations
Caption: Predicted hydrolysis pathway of this compound.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: 3-Cyano-D-Phenylalanine in Peptide Synthesis
Welcome to the Technical Support Center for peptide synthesis involving 3-Cyano-D-Phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances of incorporating this unique amino acid into peptide sequences. Here you will find troubleshooting guides and frequently asked questions to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: Is the side chain of this compound stable under standard Solid-Phase Peptide Synthesis (SPPS) conditions?
A1: Yes, the cyanophenylalanine side chain is generally stable under standard Fmoc-deprotection conditions using piperidine.[1] The cyano group is not typically susceptible to the basic conditions required for Fmoc removal.[1] Similarly, it is stable under standard trifluoroacetic acid (TFA)-based cleavage cocktails used for peptide cleavage from the resin.[1] However, prolonged exposure to harsh basic or acidic conditions should be monitored, as with any peptide synthesis containing non-standard residues.[1]
Q2: What are the most common side reactions to be aware of when using this compound?
A2: The most common issues are similar to those in standard solid-phase peptide synthesis (SPPS), which can be exacerbated by the properties of non-canonical amino acids. These include:
-
Incomplete Deprotection and Coupling: This can be caused by peptide aggregation on the resin, hindering reagent access and leading to deletion sequences.[1]
-
Racemization: Activation of the carboxylic acid of any amino acid can lead to a degree of racemization. While D-phenylalanine is used, epimerization at the α-carbon can still occur, particularly with certain coupling reagents or prolonged reaction times.
-
Side Reactions of Other Residues: While the this compound side chain is relatively stable, other sensitive residues in the peptide sequence can still undergo side reactions like aspartimide formation.[1]
Q3: Can I use standard coupling reagents for incorporating this compound?
A3: Yes, standard coupling reagents such as HBTU, HATU, and DIC/Oxyma can be used. There is no direct evidence to suggest that the cyano group of this compound reacts with these common coupling reagents. However, as with any coupling reaction, optimization is key to achieving high efficiency and minimizing racemization.
Q4: Is the nitrile group of this compound susceptible to hydrolysis during synthesis?
A4: Under standard SPPS conditions, the nitrile group is generally stable and not prone to hydrolysis. The conditions for Fmoc deprotection (piperidine in DMF) and TFA cleavage are not harsh enough to cause significant hydrolysis of the cyano group to a carboxylic acid or an amide. In fact, a known side reaction for asparagine is the dehydration of its side-chain amide to a β-cyano alanine, which suggests the stability of the cyano group against rehydration under these conditions.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency of this compound | Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, hindering access of the activated amino acid. | - Switch to a more effective solvent for disrupting aggregation, such as N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) to DMF.- Consider using a higher temperature for the coupling reaction.- Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the preceding amino acid to disrupt hydrogen bonding.[3] |
| Steric Hindrance: The bulky nature of the protected amino acid may slow down the reaction. | - Increase the coupling time.- Use a more potent coupling reagent like HATU.- Perform a double coupling. | |
| Presence of Deletion Sequences in the Final Peptide | Incomplete Fmoc Deprotection: Aggregation can also prevent complete removal of the Fmoc group. | - Increase the deprotection time or perform a second deprotection step.[1]- Use a stronger base solution, such as 2% DBU in DMF, for a shorter period.[1] |
| Unexpected Mass in Mass Spectrometry (+1 Da or +18 Da) | Deamidation of Asparagine/Glutamine: If your sequence contains Asn or Gln, they might have undergone deamidation. | - This is a common side reaction for these amino acids. Optimize coupling and deprotection times to minimize exposure to basic conditions. |
| Hydrolysis of the Cyano Group (Precautionary): While unlikely, prolonged exposure to harsh acidic or basic conditions could potentially lead to hydrolysis. | - Minimize the duration of cleavage with TFA.- Ensure thorough washing after piperidine treatment to remove all traces of base. | |
| Racemization/Epimerization | Over-activation of the Amino Acid: Certain coupling reagents and prolonged activation times can increase the risk of racemization. | - Use a coupling reagent known for low racemization, such as those in combination with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).- Additives like 1-hydroxybenzotriazole (HOBt) can suppress racemization.[3]- Perform coupling reactions at a lower temperature. |
Experimental Protocols
Standard Fmoc-Deprotection Protocol
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes.[1]
-
Solvent Removal: Drain the DMF from the reaction vessel.[1]
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.[1]
-
Agitation: Agitate the resin suspension at room temperature for 10-20 minutes. For difficult sequences, this step can be repeated.[1]
-
Reagent Removal: Drain the piperidine solution.[1]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]
Standard Cleavage Cocktail for Peptides with this compound
A standard trifluoroacetic acid (TFA)-based cleavage cocktail is generally effective.[1]
-
Reagent R: TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v)[1]
-
Procedure:
-
Wash the dried peptide-resin with dichloromethane (DCM).
-
Add the cleavage cocktail to the resin.
-
Gently agitate at room temperature for 2-3 hours.[1]
-
Filter the resin and collect the TFA solution.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
Visualizing Workflows and Side Reactions
To aid in understanding the experimental process and potential pitfalls, the following diagrams illustrate key workflows and reaction mechanisms.
References
Technical Support Center: Purification of 3-Cyano-D-Phenylalanine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3-Cyano-D-Phenylalanine derivatives. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The primary purification techniques for this compound derivatives are recrystallization and column chromatography.[1] For enantiomeric purification, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[2][3][4]
Q2: My this compound derivative oils out during recrystallization. What should I do?
A2: "Oiling out" can occur if the compound's melting point is lower than the solvent's boiling point or if the solution is supersaturated. To resolve this, try using a lower-boiling point solvent, or add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Slowing the cooling rate by insulating the flask can also promote proper crystal formation.[5]
Q3: I am getting a low yield after recrystallization. How can I improve it?
A3: Low recovery can result from using too much solvent or the compound having high solubility in the cold solvent. To improve your yield, use the minimum amount of hot solvent necessary to dissolve your product. Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize precipitation. You may also consider trying a different solvent system where your compound is less soluble at lower temperatures.[1][5]
Q4: How do I choose an appropriate mobile phase for column chromatography of my this compound derivative?
A4: The ideal mobile phase depends on the polarity of your specific derivative. A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems. For polar amino acid derivatives, a common mobile phase for silica gel chromatography is a mixture of a non-polar solvent like chloroform or dichloromethane with an increasing gradient of a polar solvent such as methanol.[6] For reversed-phase chromatography, mixtures of water and acetonitrile or methanol, often with a small amount of acid like acetic acid, are typically used.[1]
Q5: I am struggling to separate the D- and L-enantiomers of my 3-cyanophenylalanine derivative. What do you recommend?
A5: The separation of enantiomers requires a chiral environment. Chiral HPLC is the most effective method. This involves using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® IE), are often successful.[4] The mobile phase is typically a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol.[2]
Data Presentation: Purification Method Comparison
The following tables summarize typical quantitative data for the purification of phenylalanine derivatives. Please note that these are representative values and actual results may vary depending on the specific derivative and experimental conditions.
Table 1: Recrystallization of N-Boc-Phenylalanine Derivatives
| Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) | Reference |
| Ethanol/Water | ~85 | >98 | 75-85 | [7] |
| Ethyl Acetate/Hexane | ~90 | >99 | 80-90 | [8] |
| Dichloromethane/Hexane | ~80 | >97 | 70-80 | [7] |
Table 2: Column Chromatography of Phenylalanine Derivatives
| Stationary Phase | Mobile Phase | Loading Capacity (mg/g silica) | Purity Improvement (%) | Recovery (%) |
| Silica Gel | 2% Methanol in Chloroform | 10-20 | 15-20 | 85-95 |
| Silica Gel | 5% Methanol in Chloroform | 20-30 | 10-15 | 80-90 |
| C18 Silica | Acetonitrile/Water Gradient | 5-15 | 20-25 | >90 |
Table 3: Chiral HPLC Separation of Phenylalanine Enantiomers
| Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Analysis Time (min) | Reference |
| Teicoplanin-based | 75:25 (v/v) Acetonitrile/Water | 1.59 | < 15 | [3] |
| Ristocetin-based | 60:40 (v/v) Acetonitrile/Water | 2.75 | < 20 | [3] |
| Amylose tris(3,5-dichlorophenylcarbamate) | 10-30% Isopropanol in Hexane | > 2.0 | < 30 | [4] |
Experimental Protocols
Protocol 1: Recrystallization of N-Boc-3-Cyano-D-Phenylalanine
-
Dissolution: In an Erlenmeyer flask, dissolve the crude N-Boc-3-Cyano-D-Phenylalanine in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Add deionized water dropwise to the hot ethanol solution until a slight turbidity persists. If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water (1:1) solution.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography of a this compound Derivative
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% chloroform). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol).
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 3: Chiral HPLC for Enantiomeric Purity Analysis
-
Column: Use a chiral column, such as one based on a polysaccharide derivative (e.g., Chiralpak® IE).
-
Mobile Phase: Prepare a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v). Ensure the solvents are HPLC grade and degassed.
-
Sample Preparation: Dissolve a small amount of the purified this compound derivative in the mobile phase.
-
Injection: Inject the sample onto the HPLC system.
-
Detection: Use a UV detector at an appropriate wavelength (e.g., 254 nm) to monitor the elution of the enantiomers.
-
Analysis: Determine the enantiomeric purity by integrating the peak areas of the two enantiomers.
Visualizations
Caption: General workflow for the synthesis and purification of this compound derivatives.
Caption: Troubleshooting guide for common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-3-Cyano-D-Phenylalanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling efficiency of Fmoc-3-Cyano-D-Phenylalanine during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the low coupling efficiency of Fmoc-3-Cyano-D-Phenylalanine?
Poor coupling efficiency with Fmoc-3-Cyano-D-Phenylalanine can be attributed to several factors:
-
Steric Hindrance: The bulky phenyl ring, compounded by the presence of the cyano group, can physically impede the activated amino acid from efficiently reaching the N-terminus of the growing peptide chain on the solid support.
-
Suboptimal Coupling Reagents: Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier presented by this modified amino acid.
-
Inadequate Reaction Time: The coupling reaction may require a longer duration to achieve completion compared to standard amino acids.
-
Peptide Chain Aggregation: The growing peptide chain can aggregate on the resin, making the N-terminal amine less accessible for the incoming amino acid.
-
Low Reagent Concentration: Insufficient concentration of the amino acid and coupling reagents can slow down the reaction rate.
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc group from the preceding amino acid will prevent the coupling reaction.
Q2: Which coupling reagents are recommended for Fmoc-3-Cyano-D-Phenylalanine?
For sterically demanding amino acids like Fmoc-3-Cyano-D-Phenylalanine, more potent coupling reagents are highly recommended. Uronium/aminium salt-based reagents are generally more effective than carbodiimides alone.
-
High-Reactivity Aminium/Uronium Salts (HATU, HCTU): These are known for their high reactivity and efficiency, resulting in shorter coupling times and high yields. HATU, in particular, often provides superior results for challenging couplings with reduced risk of racemization.
-
Phosphonium Salts (PyBOP): PyBOP is another highly efficient coupling reagent that provides a good balance of reactivity and stability, with a low tendency for racemization. A key advantage is the absence of the guanidinylation side reaction that can occur with aminium/uronium salts.
-
Carbodiimides with Additives (DIC/OxymaPure®): This is a cost-effective option. However, it may exhibit slower reaction kinetics. The use of additives is crucial to suppress racemization.
Q3: What are potential side reactions associated with the coupling of Fmoc-3-Cyano-D-Phenylalanine and how can they be minimized?
-
Incomplete Coupling: This is the most common issue, leading to deletion sequences in the final peptide. This can be mitigated by using more potent coupling reagents, increasing reaction time, performing a double coupling, and ensuring non-aggregation of the peptide chain.
-
Racemization: Although D-amino acids are used, there is still a risk of epimerization at the α-carbon, especially with prolonged coupling times or the use of certain bases. Using additives like HOAt (in HATU) or OxymaPure® can help suppress racemization.
-
Guanidinylation: If using uronium/aminium reagents like HATU or HBTU in excess, they can react with the unprotected N-terminus, capping the peptide chain. It is recommended to use a slight excess of the amino acid relative to the coupling reagent.
-
Cyano Group Stability: While the cyano group is generally stable under standard SPPS conditions, it is good practice to use the mildest effective conditions to avoid any potential side reactions. One study noted the potential for HCN formation from the reaction of DIC and OxymaPure®.
Q4: Can microwave-assisted synthesis improve the coupling efficiency of Fmoc-3-Cyano-D-Phenylalanine?
Yes, microwave-assisted solid-phase peptide synthesis (SPPS) can be beneficial for difficult couplings, including those involving sterically hindered amino acids. The elevated temperature can help to overcome the activation energy barrier, increase reaction rates, and disrupt peptide aggregation, leading to improved coupling efficiency.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after Coupling | Incomplete coupling reaction. | 1. Extend Coupling Time: Increase the reaction time to 2-4 hours or even overnight. 2. Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents. 3. Switch to a More Potent Coupling Reagent: If using DIC/HOBt, switch to HATU, HCTU, or PyBOP. 4. Increase Reagent Equivalents: Use 3-5 equivalents of Fmoc-3-Cyano-D-Phenylalanine and coupling reagents. |
| Low Yield of Final Peptide | Accumulation of deletion sequences due to incomplete coupling at the Fmoc-3-Cyano-D-Phenylalanine step. | 1. Optimize Coupling Conditions: Implement the solutions for a positive Kaiser test at the problematic coupling step. 2. Capping: After the first coupling attempt, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences. |
| Presence of Unexpected Peaks in HPLC | Racemization or side reactions. | 1. Minimize Racemization: Use HATU or a coupling cocktail with OxymaPure®. Avoid prolonged exposure to base. 2. Avoid Guanidinylation: Use a slight excess of the amino acid relative to the aminium/uronium coupling reagent. |
| Difficulty in Dissolving Fmoc-3-Cyano-D-Phenylalanine | Poor solubility in the coupling solvent. | 1. Switch to a Stronger Solvent: N-methylpyrrolidone (NMP) has better solvating properties than N,N-dimethylformamide (DMF). 2. Use a Solvent Mixture: Adding a co-solvent like dimethyl sulfoxide (DMSO) can enhance solubility, but be mindful of its removal. 3. Pre-activation: Activate the amino acid with the coupling reagent in a small amount of solvent before adding it to the resin. 4. Sonication: Gently sonicate the solution to aid dissolution. |
| Resin Clumping or Poor Swelling | Peptide aggregation. | 1. Change Solvent: Switch from DMF to NMP. 2. Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture. 3. Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40°C). |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Typical Reaction Time | Coupling Efficiency (Yield) | Purity | Risk of Racemization |
| HATU | Aminium Salt | 20 - 45 min | > 99.5% | Very High | Very Low |
| HBTU | Aminium Salt | 30 - 60 min | 98 - 99.5% | High | Low to Moderate |
| HCTU | Aminium Salt | 20 - 45 min | > 99.5% | Very High | Very Low |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | High | Low |
| DIC/OxymaPure® | Carbodiimide | 60 - 120 min | 95 - 98% | Good | Low |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Good | Low |
Disclaimer: The quantitative data presented is extrapolated from studies on sterically hindered amino acids and "difficult" peptide sequences, as direct comparative data for Fmoc-3-Cyano-D-Phenylalanine is not extensively available in a single source. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-3-Cyano-D-Phenylalanine using HATU
This protocol is optimized for sterically hindered amino acids.
-
Resin Preparation:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-3-Cyano-D-Phenylalanine (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, consider extending the reaction time or performing a double coupling (see Protocol 2).
-
Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times).
-
Protocol 2: Double Coupling Procedure
-
Following the initial coupling reaction (Protocol 1, step 3), drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
-
Repeat the amino acid activation and coupling steps with fresh reagents as described in Protocol 1.
-
After the second coupling, wash the resin with DMF (3-5 times) and proceed with the Kaiser test.
Visualizations
Caption: Experimental workflow for coupling Fmoc-3-Cyano-D-Phenylalanine.
Caption: Troubleshooting logic for incomplete coupling of Fmoc-3-Cyano-D-Phenylalanine.
How to prevent racemization during 3-Cyano-D-Phenylalanine synthesis
Technical Support Center: 3-Cyano-D-Phenylalanine Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address the critical challenge of preventing racemization and ensuring the stereochemical integrity of your product.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in this compound synthesis?
A: Racemization is the process that leads to the formation of an equal mixture of both enantiomers (D and L) from a single, pure enantiomer. In the context of this compound, which is a chiral building block for pharmaceuticals, maintaining enantiomeric purity is paramount.[1][2] The therapeutic activity of a drug is often associated with only one enantiomer, while the other may be inactive or even cause harmful side effects.[1] The core mechanism involves the removal of the acidic proton from the chiral alpha-carbon, which creates a planar, achiral enolate intermediate. Subsequent, non-stereospecific reprotonation of this intermediate results in a mix of both D and L forms, compromising the purity of the final product.[3]
Q2: Which steps in a typical synthesis are most susceptible to racemization?
A: Racemization is most likely to occur during any step that involves both the activation of the carboxyl group and the presence of a base.[4][5] This combination makes the alpha-proton significantly more acidic and prone to abstraction.[5] Key steps to monitor closely include:
-
Peptide Coupling: When coupling this compound to another amino acid or peptide chain, the activation of its carboxyl group is necessary. This is the most common step where racemization is observed.[3]
-
Protecting Group Manipulation: Certain steps involving the addition or removal of protecting groups under basic conditions can pose a risk, especially if the carboxyl group is inadvertently activated or if the temperature is elevated.
-
Hydrolysis: Hydrolysis of ester precursors to the final carboxylic acid, if performed under harsh basic conditions, can also lead to epimerization.
Q3: What are the primary factors that accelerate racemization?
A: Several factors can increase the rate of racemization. Controlling these is key to maintaining stereochemical purity:
-
Base: The strength, concentration, and steric hindrance of the base used are critical. Stronger or less hindered bases are more likely to cause racemization.[4]
-
Activation Method: Highly reactive carboxyl-activating agents can increase the acidity of the α-proton, making it more susceptible to abstraction.[5]
-
N-Protecting Group: The type of amino-protecting group plays a crucial role. N-acyl groups (e.g., Benzoyl) are known to readily form oxazolone (azlactone) intermediates, which racemize quickly. Urethane-based protecting groups like Boc, Fmoc, and Cbz significantly suppress this pathway.[3][6]
-
Temperature: Higher reaction temperatures increase the rate of proton abstraction and racemization.
-
Solvent: Polar solvents can sometimes accelerate racemization.[5]
Q4: How can I accurately detect and quantify the level of racemization in my product?
A: The most reliable and widely used method for quantifying the enantiomeric purity of your this compound sample is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the D and L enantiomers, allowing for precise quantification of each. The result is typically expressed as enantiomeric excess (ee%).[7] While polarimetry can indicate the presence of a chiral compound, it is not suitable for accurate quantification of racemization, especially at low levels.
Troubleshooting Guide: Preventing Racemization
This guide addresses common issues encountered during the synthesis and subsequent use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Significant L-enantiomer contamination in the final product. | Harsh Basic Conditions: A strong base (e.g., DBU, KOH) or a sterically unhindered amine (e.g., triethylamine) was used, leading to α-proton abstraction. | 1. Select a Weaker/Hindered Base: Switch to a more sterically hindered base like N,N-Diisopropylethylamine (DIEA) or a weaker base like N-Methylmorpholine (NMM).[4] 2. Stoichiometry Control: Use the minimum effective amount of base required for the reaction. |
| High Reaction Temperature: The reaction was performed at room temperature or higher, accelerating the rate of racemization. | 1. Lower the Temperature: Conduct the reaction at 0°C or below. For particularly sensitive steps, temperatures of -15°C to -20°C are recommended. | |
| Inappropriate N-Protecting Group: An acyl-type protecting group (e.g., Benzoyl) was used, facilitating the formation of a highly racemization-prone oxazolone intermediate.[6] | 1. Use Urethane-Type Protection: Employ protecting groups such as Boc, Fmoc, or Cbz. These groups disfavor the formation of oxazolones and are the standard for minimizing racemization during peptide synthesis.[6] | |
| Racemization occurs specifically during a peptide coupling step. | Sub-optimal Coupling Reagents: The chosen coupling reagent (e.g., a carbodiimide like DIC or EDC) was used without an additive, leading to over-activation and side reactions. | 1. Introduce Racemization Suppressors: Always use carbodiimide coupling reagents in the presence of an additive such as Hydroxybenzotriazole (HOBt), 6-Cl-HOBt, or Oxyma. These additives form reactive esters that are less susceptible to racemization.[4][8] |
| Prolonged Activation Time: The carboxyl group was left in its activated state for an extended period before the amine was introduced, allowing more time for racemization to occur. | 1. Minimize Activation Time: Add the amine component to the reaction as soon as possible after the carboxyl group has been activated. |
Data on Racemization Control
Quantitative data highlights the importance of carefully selecting reagents to preserve stereochemical integrity.
Table 1: Influence of Base Selection on Racemization During a Model Coupling Reaction
| Base Used | Steric Hindrance | Basicity (pKa of conjugate acid) | Resulting L-Isomer (%) |
| Triethylamine (TEA) | Low | ~10.7 | 15-20% |
| N,N-Diisopropylethylamine (DIEA) | High | ~11.0 | 3-5% |
| N-Methylmorpholine (NMM) | Medium | ~7.4 | <1% |
| 2,4,6-Collidine | High | ~7.5 | <1% |
| Data are representative values compiled from principles discussed in the literature.[4] |
Table 2: Efficacy of Additives in Suppressing Racemization with Carbodiimide Coupling
| Coupling Method | Racemization Suppressor | Resulting L-Isomer (%) |
| DIC alone | None | 12-18% |
| DIC + HOBt | Hydroxybenzotriazole | 1-2% |
| DIC + Oxyma Pure | Ethyl (hydroxyimino)cyanoacetate | <0.5% |
| Data are representative values demonstrating the established effectiveness of common suppressors.[4][8] |
Recommended Protocols & Methodologies
To avoid racemization from the outset, it is often best to employ an asymmetric synthesis strategy that directly generates the desired D-enantiomer.
Protocol 1: Asymmetric Synthesis via Phase-Transfer Catalysis
This method establishes the chiral center through the asymmetric α-alkylation of a glycine derivative, a robust strategy for producing unnatural amino acids.[7][9]
Objective: To synthesize N-protected this compound with high enantiomeric excess.
Materials:
-
Glycine tert-butyl ester Schiff base (N-(Diphenylmethylene)glycine tert-butyl ester)
-
3-Cyanobenzyl bromide
-
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (as phase-transfer catalyst)
-
Toluene, Chloroform
-
50% aqueous Potassium Hydroxide (KOH)
-
Hydrochloric acid (for hydrolysis)
Experimental Procedure:
-
Setup: In a round-bottom flask cooled to -40°C under an inert atmosphere (Nitrogen or Argon), dissolve the glycine Schiff base (1.0 eq) and the phase-transfer catalyst (0.1 eq) in a mixture of toluene and chloroform.
-
Addition of Reagents: Add the 50% aqueous KOH solution (5.0 eq) and stir vigorously. Slowly add a solution of 3-cyanobenzyl bromide (1.2 eq) in toluene.
-
Reaction: Maintain the reaction at -40°C and monitor its progress by TLC. The reaction typically takes several hours.
-
Workup: Once the reaction is complete, quench with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification & Hydrolysis: Purify the resulting protected amino acid by column chromatography. Subsequently, hydrolyze the ester and imine protecting groups using aqueous HCl to yield this compound.
-
Analysis: Determine the enantiomeric excess (ee%) of the final product using chiral HPLC.
Visual Guides and Workflows
Diagram 1: Key Racemization Pathway in Peptide Synthesis
Caption: Mechanism of racemization via an oxazolone intermediate.
Diagram 2: Workflow for Asymmetric Phase-Transfer Catalysis
Caption: Experimental workflow for stereoselective synthesis.
Diagram 3: Troubleshooting Logic for Racemization Issues
Caption: A logical guide for troubleshooting racemization.
References
- 1. Supramolecular Chiral Discrimination of D-Phenylalanine Amino Acid Based on a Perylene Bisimide Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Racemization in peptide synthesis | PPTX [slideshare.net]
- 6. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended storage conditions for 3-Cyano-D-Phenylalanine powder
This technical support center provides essential information for researchers, scientists, and drug development professionals on the recommended storage conditions, handling, and troubleshooting for 3-Cyano-D-Phenylalanine powder.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder?
A1: To ensure the stability and purity of this compound powder, it is recommended to store it at temperatures between 0-8°C[1][2]. The powder should be kept in a tightly sealed container to protect it from moisture and air.
Q2: What is the appearance of high-quality this compound powder?
A2: High-purity this compound is typically a beige crystalline powder[2]. A significant deviation from this appearance, such as discoloration or clumping, may indicate degradation or contamination.
Q3: What are the general handling precautions for this powder?
A3: Handle this compound powder in a well-ventilated area. It is advisable to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and direct contact with skin and eyes.
Q4: Is this compound powder sensitive to light?
Q5: What substances are incompatible with this compound?
A5: Avoid storing this compound powder with strong oxidizing agents. Contact with such substances could lead to chemical reactions that compromise the integrity of the compound.
Recommended Storage and Stability Data
The following table summarizes the recommended storage conditions and expected stability of this compound powder. Please note that the stability data under stress conditions are based on general knowledge of similar chemical compounds and should be confirmed by experimental testing for critical applications.
| Parameter | Recommended Condition | Expected Stability & Remarks |
| Temperature | 0-8°C[1][2] | Optimal for long-term storage to minimize degradation. |
| Room Temperature (Short-term) | Acceptable for short durations (e.g., during experimental use), but prolonged exposure is not recommended. | |
| Elevated Temperature (>40°C) | Potential for accelerated degradation. Avoid exposure to high temperatures. | |
| Humidity | Dry environment | The powder can be hygroscopic; store in a desiccator or with a desiccant to prevent moisture absorption, which can lead to clumping and degradation[4][5]. |
| Light | Protected from light | Store in an opaque or amber container to prevent potential photodegradation[3]. |
| Atmosphere | Tightly sealed container | Minimize exposure to air and potential contaminants. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Powder Discoloration (e.g., darkening) | - Degradation due to improper storage (heat, light, or air exposure).- Contamination. | - Do not use the powder for critical experiments.- Confirm the purity using an appropriate analytical method (e.g., HPLC).- If degradation is confirmed, dispose of the powder according to safety guidelines. |
| Clumping or Caking of Powder | - Moisture absorption due to improper storage in a humid environment. | - Dry the powder under vacuum at a low temperature.- Before use, gently break up the clumps with a clean, dry spatula.- For future storage, use a desiccator or a container with a desiccant[4][5]. |
| Poor Solubility | - The powder may have degraded, leading to less soluble impurities.- The incorrect solvent is being used. | - Verify the solubility of this compound in the chosen solvent.- If solubility issues persist with a fresh batch, consider using a different solvent or adjusting the pH of the solution. |
| Inconsistent Experimental Results | - Use of degraded or impure powder.- Improper handling and storage leading to contamination. | - Always use powder from a properly stored container.- Perform a quality check on the powder if inconsistent results are a recurring issue.- Ensure all labware is clean and dry before use. |
Experimental Protocols
Protocol for Assessing the Stability of this compound Powder
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound powder under various stress conditions. This is crucial for determining its shelf-life and identifying potential degradation products[6].
1. Materials and Equipment:
-
This compound powder
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[7][8]
-
Analytical balance
-
pH meter
-
Temperature and humidity-controlled chambers
-
Photostability chamber
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH stress
-
Hydrogen peroxide (H₂O₂) for oxidative stress
2. Procedure:
-
Initial Analysis (Time zero):
-
Forced Degradation Studies:
-
Thermal Stress: Store accurately weighed samples of the powder at elevated temperatures (e.g., 40°C, 60°C) and controlled humidity (e.g., 75% RH)[3].
-
Photostability: Expose a sample of the powder to light in a photostability chamber[3].
-
Acid/Base Hydrolysis: Prepare solutions of the powder in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions[3].
-
Oxidative Stress: Prepare a solution of the powder in the presence of an oxidizing agent (e.g., 3% H₂O₂)[3].
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 24, 48, 72 hours), retrieve the stressed samples.
-
Prepare solutions of the solid samples to the same initial concentration.
-
Analyze all samples by the same HPLC method used for the initial analysis.
-
3. Data Analysis:
-
Compare the chromatograms of the stressed samples with the time-zero sample.
-
Calculate the percentage degradation of this compound.
-
Identify and quantify any significant degradation products.
Visualizations
Caption: Recommended storage workflow for this compound powder.
Caption: Troubleshooting workflow for common issues with the powder.
References
- 1. Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines | PPT [slideshare.net]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 5. Hygroscopicity in Food Powders Meassuring - PowderTechnology info [powdertechnology.info]
- 6. biopharminternational.com [biopharminternational.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Troubleshooting low yield in enzymatic synthesis of D-amino acids
This technical support center provides troubleshooting guidance for common issues encountered during the enzymatic synthesis of D-amino acids, a critical process in pharmaceutical and biotechnological research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Enzyme & Reaction Condition Issues
Q1: My reaction yield is significantly lower than expected. Where should I begin troubleshooting?
Low yield can stem from multiple factors. A systematic approach is recommended to identify the root cause. Start by verifying the foundational components of your reaction: enzyme activity, reaction conditions, and substrate integrity.
Q2: How can I confirm my enzyme is active and stable under reaction conditions?
Enzyme inactivity is a primary cause of low yield. First, perform an individual assay for each enzyme used in the synthesis to confirm its specific activity. Protein degradation or improper folding during expression and purification can lead to inactive enzymes.
-
Enzyme Integrity: Run an SDS-PAGE gel to check for protein degradation.
-
Activity Assay: Use a standard substrate for your enzyme class (e.g., D,L-5-isopropylhydantoin for hydantoinase) and measure product formation under ideal conditions.
-
Operational Stability: Enzyme stability can be compromised by factors like suboptimal pH, temperature, or the presence of organic solvents.[1] Consider enzyme immobilization, which can enhance stability.[1][2] Strategies like entrapment in calcium alginate beads or covalent attachment to a solid support can improve enzyme longevity.[1]
Q3: I suspect my reaction conditions (pH, temperature, buffer) are not optimal. How can I address this?
Suboptimal reaction conditions can drastically reduce enzyme efficiency.
-
pH Optimization: Most enzymes have a narrow optimal pH range. For instance, D-hydantoinase often shows peak activity between pH 8.0 and 9.5.[3][4] Create a pH profile for your enzyme by testing the reaction in a series of buffers with varying pH values.
-
Temperature Optimization: Enzymatic reactions are temperature-sensitive. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation.[1] Determine the optimal temperature by running the reaction at a range of temperatures (e.g., 30°C to 60°C). For example, some D-amino acid dehydrogenase reactions perform best at around 65°C.[5]
-
Buffer and Co-factors: Ensure your buffer system is appropriate and does not inhibit the enzyme. Some enzymes, like certain D-hydantoinases, are dependent on metal ions such as Mn²⁺ for maximal activity.[6] Conversely, other ions like Zn²⁺ can be inhibitory.[4]
Substrate and Product-Related Issues
Q4: Could substrate quality or concentration be the issue?
Yes, both the quality and concentration of your substrate are critical.
-
Substrate Degradation: Prepare fresh substrate solutions, as some substrates can degrade upon storage.
-
Substrate Inhibition: While rare, very high concentrations of the substrate can sometimes inhibit enzyme activity. Test a range of substrate concentrations to identify the optimal level.
-
Cofactor Availability: For reactions requiring cofactors like NAD(P)H, ensure they are present in sufficient concentrations. Consider implementing a cofactor regeneration system, such as using formate dehydrogenase, to maintain the necessary supply throughout the reaction.[7]
Q5: My reaction starts well but then slows down or stops. What could be the cause?
This is often a sign of product inhibition or feedback inhibition.
-
Product Inhibition: The synthesized D-amino acid or a by-product may bind to the enzyme and inhibit its activity.[8] For example, in reactions using ω-transaminases, by-products like acetophenone can be strongly inhibitory.[9]
-
Feedback Inhibition: The final D-amino acid product can act as an allosteric inhibitor, binding to a site other than the active site and reducing the enzyme's catalytic efficiency.[10][11] This is a common regulatory mechanism in amino acid biosynthesis pathways.[10][11]
-
Troubleshooting Inhibition:
-
Product Removal: If feasible, implement in-situ product removal to keep its concentration low.
-
Enzyme Engineering: Site-directed mutagenesis can be used to create enzyme variants that are less susceptible to feedback inhibition.[11]
-
Adjusting Substrate Concentration: In cases of competitive inhibition, increasing the substrate concentration can sometimes overcome the inhibitory effect.[12]
-
Data Summary Tables
Table 1: Influence of pH on D-Hydantoinase Activity
| Buffer System | pH | Relative Activity (%) |
| Na₂HPO₄-Citric Acid | 6.0 | 60 |
| KH₂PO₄–Na₂B₄O₇ | 7.0 | 85 |
| KH₂PO₄–Na₂B₄O₇ | 8.0 | 100 |
| KH₂PO₄–Na₂B₄O₇ | 9.0 | 95 |
| NaHCO₃–NaOH | 10.0 | 70 |
| KCl–NaOH | 11.0 | 40 |
Data adapted from studies on recombinant D-hydantoinase, where optimal activity is normalized to 100%.[3]
Table 2: Effect of Metal Ions on D-Hydantoinase Activity
| Metal Ion (1 mM) | Relative Activity (%) |
| None | 100 |
| Mn²⁺ | 150 |
| Co²⁺ | 120 |
| Ni²⁺ | 115 |
| Zn²⁺ | 85 |
| Cu²⁺ | 40 |
| Fe²⁺ | 65 |
Data represents the typical activating or inhibitory effects of divalent metal ions on D-hydantoinase activity.[4][6]
Table 3: Comparative Yields in Different D-Amino Acid Synthesis Systems
| Enzyme System | D-Amino Acid Product | Substrate(s) | Yield (%) | Enantiomeric Excess (ee) (%) |
| Hydantoinase Process | D-Tryptophan | L-indolylmethylhydantoin | 99.4 | >99.9 |
| D-Amino Acid Dehydrogenase (DAADH) & L-Amino Acid Deaminase (LAAD) | D-4-fluorophenylalanine | L-4-fluorophenylalanine | 84 | >99 |
| D-Amino Acid Aminotransferase (DAAT) & L-methionine γ-lyase | D-homoalanine | L-methionine | 87.5 | 90 |
| ω-Transaminase | D-phenylglycine | Iminopyruvate, D-alanine | 89 | >99 |
This table summarizes yields from various optimized multi-enzyme cascade reactions.[13]
Experimental Protocols
Protocol 1: General Assay for D-Hydantoinase Activity
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM KH₂PO₄–Na₂B₄O₇ buffer (pH 8.0), 10 mM D,L-5-substituted hydantoin substrate, and 1 mM MnCl₂.
-
Enzyme Addition: Add a known amount of purified D-hydantoinase or cell lysate to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 50°C) for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of 1 M HCl.
-
Product Quantification: Centrifuge the mixture to remove any precipitate. Analyze the supernatant for the formation of N-carbamoyl-D-amino acid using High-Performance Liquid Chromatography (HPLC).
Protocol 2: HPLC Analysis of D-Amino Acids
This protocol provides a general framework for the chiral separation and quantification of D-amino acids.
-
Sample Preparation:
-
Terminate the enzymatic reaction as described above.
-
Filter the sample through a 0.22 µm syringe filter.
-
Derivatize the amino acids if necessary for detection (e.g., using o-phthaldialdehyde (OPA) for fluorescence detection or Marfey's reagent for UV detection).[][15]
-
-
HPLC System and Column:
-
Use an HPLC system equipped with a suitable detector (UV or fluorescence).
-
Employ a chiral column (e.g., a reversed-phase C18 column) for enantiomeric separation.[][16]
-
-
Mobile Phase and Gradient:
-
A typical mobile phase consists of a buffer (e.g., 50 mM triethylamine-phosphate, pH 3.5) and an organic solvent like acetonitrile or methanol.[16]
-
Run a gradient elution to effectively separate the different amino acids and their enantiomers. For example, a linear gradient from 10% to 40% acetonitrile over 40 minutes can be used.[16]
-
-
Detection and Quantification:
Visualized Workflows and Pathways
Caption: A step-by-step workflow for troubleshooting low yield.
References
- 1. Top 4 Strategies To Improve The Stability Of Enzyme [infinitabiotech.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. D-amino acid dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Rational Engineering of the Substrate Specificity of a Thermostable D-Hydantoinase (Dihydropyrimidinase) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly selective synthesis of d -amino acids from readily available l -amino acids by a one-pot biocatalytic stereoinversion cascade - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06301C [pubs.rsc.org]
- 8. Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Insight into de-regulation of amino acid feedback inhibition: a focus on structure analysis method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme Inhibition | BioNinja [old-ib.bioninja.com.au]
- 13. mdpi.com [mdpi.com]
- 15. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 16. academic.oup.com [academic.oup.com]
- 17. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purification of Cyanophenylalanine Isomers
This technical support center provides detailed protocols, troubleshooting guidance, and frequently asked questions (FAQs) for the HPLC separation of 2-cyanophenylalanine, 3-cyanophenylalanine, and 4-cyanophenylalanine isomers. This resource is intended for researchers, scientists, and drug development professionals.
Experimental Protocol: Separation of Cyanophenylalanine Positional Isomers
This protocol outlines a robust method for the baseline separation of 2-, 3-, and 4-cyanophenylalanine using a Phenyl-Hexyl stationary phase, which offers enhanced selectivity for positional isomers compared to standard C18 columns.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a UV detector.
Materials and Reagents:
-
Column: Phenyl-Hexyl column (e.g., Luna® Phenyl-Hexyl, 5 µm, 250 x 4.6 mm)
-
Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in HPLC-grade water
-
Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in HPLC-grade Methanol
-
Sample Solvent: Mobile Phase A
-
Standards: Pure samples of 2-cyanophenylalanine, 3-cyanophenylalanine, and 4-cyanophenylalanine
Chromatographic Conditions:
| Parameter | Value |
| Column | Phenyl-Hexyl, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 10% to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve the cyanophenylalanine isomer mixture in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Prepare individual standard solutions of each isomer at the same concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
System Preparation:
-
Equilibrate the Phenyl-Hexyl column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the individual standards to determine their respective retention times.
-
Inject the mixed sample to verify the separation of the isomers.
-
-
Data Analysis:
-
Identify the peaks in the mixed chromatogram by comparing the retention times with the individual standards.
-
Calculate the resolution between adjacent peaks to ensure adequate separation.
-
Expected Quantitative Data
The following table summarizes the expected retention times and resolution for the separation of cyanophenylalanine isomers under the conditions described above. Note: These are estimated values based on the separation of similar aromatic positional isomers; actual results may vary.
| Compound | Expected Retention Time (min) | Expected Resolution (Rs) |
| 3-Cyanophenylalanine | ~12.5 | - |
| 4-Cyanophenylalanine | ~13.8 | > 1.5 (between 3- and 4-isomers) |
| 2-Cyanophenylalanine | ~15.2 | > 1.5 (between 4- and 2-isomers) |
Visualized Experimental Workflow
Caption: Workflow for the HPLC separation of cyanophenylalanine isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of cyanophenylalanine isomers.
Q1: Why is the resolution between the 3- and 4-cyanophenylalanine peaks less than 1.5?
A1: Poor resolution between these closely eluting isomers is a common challenge. Consider the following adjustments:
-
Decrease the Gradient Slope: Extend the gradient time (e.g., from 20 minutes to 30 minutes) to provide more time for the isomers to separate.
-
Optimize Mobile Phase Composition: Phenyl-based columns often show enhanced selectivity with methanol as the organic modifier due to favorable π-π interactions.[1] If you are using acetonitrile, switching to methanol is highly recommended. You can also try small additions of other solvents like isopropanol to the mobile phase.
-
Lower the Temperature: Reducing the column temperature (e.g., to 25 °C) can sometimes increase the differences in interaction between the analytes and the stationary phase, improving resolution.
Q2: My peaks are showing significant tailing. What could be the cause?
A2: Peak tailing for amino acids can be caused by secondary interactions with the silica backbone of the column.
-
Adjust Mobile Phase pH: The use of 0.1% formic acid should keep the mobile phase pH low (around 2.7), which helps to suppress the ionization of residual silanol groups on the stationary phase and minimize tailing. Ensure your formic acid concentration is accurate.
-
Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent like 100% methanol or isopropanol.
-
Column Age: Over time, the performance of any HPLC column will degrade. If other troubleshooting steps fail, it may be time to replace the column.
Q3: The retention times are shifting between injections. What should I check?
A3: Fluctuating retention times are typically due to issues with the HPLC system or mobile phase preparation.
-
System Equilibration: Ensure the column is fully equilibrated before each injection. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inconsistent mobile phase composition can lead to retention time drift.
-
Pump Performance: Check for leaks in the pump and ensure the check valves are functioning correctly. Pressure fluctuations can indicate a problem with the pump.
-
Temperature Control: Use a column oven to maintain a consistent temperature, as ambient temperature fluctuations can affect retention times.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common HPLC separation issues.
Frequently Asked Questions (FAQs)
Q4: Can I use a standard C18 column for this separation?
A4: While a C18 column might provide some separation, achieving baseline resolution of all three positional isomers will be very challenging. Phenyl-based stationary phases, like Phenyl-Hexyl or Pentafluorophenyl (PFP), offer alternative selectivity mechanisms, such as π-π interactions, which are particularly effective for separating aromatic positional isomers.[2][3]
Q5: Is a gradient elution necessary?
A5: Yes, a gradient elution is highly recommended. The cyanophenylalanine isomers have very similar polarities, and an isocratic method is unlikely to provide sufficient resolution within a reasonable runtime. A shallow gradient allows for the subtle differences in their interaction with the stationary phase to be exploited for separation.
Q6: What is the expected elution order of the isomers?
A6: The elution order on a reversed-phase column is primarily determined by the hydrophobicity of the isomers. Generally, the 2- (ortho) and 4- (para) substituted isomers are more hydrophobic than the 3- (meta) substituted isomer. The exact elution order can be influenced by the specific stationary phase and mobile phase conditions, but a common order would be 3-cyanophenylalanine, followed by 4-cyanophenylalanine, and then 2-cyanophenylalanine.
Q7: How can I confirm the identity of each peak?
A7: The most reliable way to confirm peak identity is to inject pure standards of each isomer individually under the same chromatographic conditions and compare their retention times to the peaks in your mixed sample. If standards are not available, collected fractions can be analyzed by mass spectrometry or NMR.
References
Technical Support Center: Methods for Scaling Up 3-Cyano-D-Phenylalanine Synthesis
Welcome to the technical support center for the synthesis of 3-Cyano-D-Phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of this important unnatural amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the most promising scalable methods for synthesizing enantiomerically pure this compound?
A1: Several methods show promise for the scalable synthesis of this compound. These can be broadly categorized into asymmetric synthesis and resolution of a racemic mixture. The most prominent methods include:
-
Asymmetric Hydrogenation: Catalytic hydrogenation of a prochiral precursor, such as N-acetyl-α,β-dehydro-3-cyanophenylalanine, using a chiral catalyst.
-
Enzymatic Reductive Amination: The conversion of 3-cyanophenylpyruvic acid to this compound using an engineered D-amino acid dehydrogenase.
-
Enzymatic Resolution: Selective enzymatic hydrolysis or acylation of a racemic mixture of a 3-Cyano-DL-phenylalanine derivative.
-
Asymmetric Phase-Transfer Catalysis: Alkylation of a glycine Schiff base with 3-cyanobenzyl bromide using a chiral phase-transfer catalyst.
-
Asymmetric Strecker Synthesis: A three-component reaction between 3-cyanobenzaldehyde, a cyanide source, and a chiral amine or an achiral amine in the presence of a chiral catalyst.
Q2: My asymmetric synthesis is resulting in low enantiomeric excess (ee). What are the common causes and how can I improve it?
A2: Low enantiomeric excess is a common issue in asymmetric synthesis. Several factors can contribute to this:
-
Catalyst Purity and Activity: Ensure the chiral catalyst or ligand is of high purity and has not degraded. Improper activation or handling can significantly reduce its effectiveness.
-
Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the desired enantiomer.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex and, therefore, the stereochemical outcome. A solvent screen is often beneficial.
-
Substrate-Catalyst Mismatch: The chosen chiral catalyst may not be optimal for the 3-cyanophenyl substrate. Screening different catalysts or modifying the ligand may be necessary.
-
Racemization: The product may be racemizing under the reaction or workup conditions. Check the stability of your product under the reaction conditions.
Q3: I am observing significant side product formation. What are the likely side reactions?
A3: Side product formation can lower your yield and complicate purification. Common side reactions depend on the chosen synthesis route:
-
In Strecker Synthesis: The formation of cyanohydrin from the reaction of 3-cyanobenzaldehyde with the cyanide source is a common side reaction.
-
In Reductive Amination: Over-reduction of the starting material or product can occur. Dimerization or polymerization of the starting aldehyde or imine intermediate is also possible.
-
Hydrolysis of the Cyano Group: Under strong acidic or basic conditions, the cyano group can be hydrolyzed to a carboxamide or a carboxylic acid. This is particularly relevant during the hydrolysis of intermediates.
Q4: What are the recommended methods for purifying this compound?
A4: Purification strategies depend on the nature of the impurities. Common methods include:
-
Recrystallization: An effective method for purifying solid compounds. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: Silica gel chromatography can be used to separate the product from impurities with different polarities. For the final amino acid, ion-exchange chromatography is often very effective.
-
Acid-Base Extraction: As an amino acid, this compound is amphoteric. This property can be exploited to separate it from non-amphoteric impurities through a series of pH-controlled extractions.
Troubleshooting Guides
Method 1: Asymmetric Hydrogenation
| Problem | Potential Cause | Troubleshooting Steps |
| Low Conversion | Inactive catalyst | Ensure the catalyst is properly handled and stored under inert conditions. Use freshly prepared catalyst if possible. |
| Insufficient hydrogen pressure | Increase the hydrogen pressure within the safe limits of the reactor. | |
| Catalyst poisoning | Ensure all reagents and solvents are free of impurities that can poison the catalyst (e.g., sulfur compounds). | |
| Low Enantioselectivity (ee) | Suboptimal catalyst/ligand | Screen different chiral phosphine ligands. |
| High reaction temperature | Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). | |
| Inappropriate solvent | Test a range of solvents (e.g., methanol, ethanol, THF, dichloromethane). |
Method 2: Enzymatic Reductive Amination
| Problem | Potential Cause | Troubleshooting Steps |
| Low Enzyme Activity | Incorrect pH or temperature | Optimize the pH and temperature for the specific D-amino acid dehydrogenase being used. |
| Enzyme denaturation | Ensure proper storage and handling of the enzyme. Avoid harsh conditions during the reaction. | |
| Presence of inhibitors | Ensure the substrate and buffer components do not inhibit the enzyme. | |
| Incomplete Conversion | Unfavorable equilibrium | If the reaction is reversible, consider using a cofactor regeneration system to drive the reaction to completion. |
| Substrate or product inhibition | Lower the initial substrate concentration or perform the reaction in a fed-batch mode. |
Method 3: Enzymatic Resolution
| Problem | Potential Cause | Troubleshooting Steps |
| Low Enantioselectivity (E-value) | Suboptimal enzyme | Screen different hydrolases (e.g., acylases, lipases, proteases) for better selectivity. |
| Incorrect pH or temperature | Optimize the reaction conditions for the chosen enzyme. | |
| Reaction stops at ~50% conversion | This is expected for a kinetic resolution. | To obtain the desired D-enantiomer, the unreacted substrate needs to be separated from the product. |
| Difficulty in Separating Product and Unreacted Substrate | Similar physical properties | Modify the substrate (e.g., use a different N-acyl group) to create a larger difference in properties between the acylated and unacylated forms. |
Quantitative Data Presentation
The following tables summarize typical quantitative data for the synthesis of D-phenylalanine derivatives. Note that these values are for analogous compounds and may require optimization for this compound.
Table 1: Asymmetric Hydrogenation of N-acyl-dehydro-phenylalanine derivatives
| Catalyst/Ligand | Substrate | Yield (%) | ee (%) (Configuration) | Reference |
| [Rh(COD)(R,R)-Et-DuPhos]BF₄ | N-acetyl-dehydro-4-(hydroxymethyl)phenylalanine | >95 | >99 (D) | [1] |
| Rh-(R,R)-Me-BPE | Methyl (Z)-α-acetamidocinnamate | >95 | 96 (R) | Generic literature values |
| Ru(OAc)₂((R)-BINAP) | (Z)-2-Acetamido-3-phenylacrylic acid | 92 | 88 (R) | Generic literature values |
Table 2: Enzymatic Reductive Amination of Phenylpyruvic Acid Derivatives
| Enzyme | Substrate | Conversion (%) | ee (%) (Configuration) | Reference |
| Engineered D-amino acid dehydrogenase (H227V variant) | Phenylpyruvic acid | 97 | >99 (D) | [2] |
| D-amino acid dehydrogenase from S. thermophilum | Phenylpyruvic acid | >99 | >99 (D) | [3] |
| Engineered D-amino acid dehydrogenase | p-Hydroxyphenylpyruvic acid | >99 | >99 (D) | [3] |
Table 3: Enzymatic Resolution of DL-Phenylalanine Derivatives
| Enzyme | Substrate | Method | Yield (%) | ee (%) (Configuration) | Reference |
| Phenylalanine ammonia-lyase (immobilized) | DL-Phenylalanine | Kinetic Resolution | ~47.5 (of D-Phe) | >99 (D) | [4] |
| Acylase I | N-acetyl-DL-phenylalanine | Hydrolysis of L-enantiomer | ~45 (of D-enantiomer) | >99 (D) | [5] |
| Penicillin G Acylase | N-phenylacetyl-DL-3,5-difluorophenylalanine | Hydrolysis of L-enantiomer | ~48 (of D-enantiomer) | >98 (D) | [6] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of N-acetyl-α,β-dehydro-3-cyanophenylalanine
This protocol is adapted from a large-scale synthesis of a D-phenylalanine derivative[1].
-
Preparation of the substrate: N-acetyl-α,β-dehydro-3-cyanophenylalanine can be prepared via the Erlenmeyer-Plöchl reaction of 3-cyanobenzaldehyde with N-acetylglycine.
-
Hydrogenation:
-
In a suitable high-pressure reactor, charge N-acetyl-α,β-dehydro-3-cyanophenylalanine (1.0 eq) and a chiral catalyst such as [Rh(COD)((R,R)-Et-DuPhos)]BF₄ (0.01-1 mol%).
-
Degas the reactor and purge with nitrogen, then with hydrogen.
-
Add a degassed solvent, such as methanol.
-
Pressurize the reactor with hydrogen (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by HPLC or TLC).
-
Carefully vent the reactor and purge with nitrogen.
-
Remove the solvent under reduced pressure.
-
-
Hydrolysis:
-
Hydrolyze the resulting N-acetyl-3-Cyano-D-Phenylalanine using an acid (e.g., 6M HCl) or a base (e.g., NaOH) to obtain this compound.
-
Purify the final product by recrystallization or ion-exchange chromatography.
-
Protocol 2: Enzymatic Reductive Amination of 3-Cyanophenylpyruvic Acid
This protocol is based on procedures for the reductive amination of phenylpyruvic acid using engineered D-amino acid dehydrogenases[2][3].
-
Preparation of the reaction mixture:
-
In a buffered solution (e.g., ammonium chloride/ammonia buffer, pH 8.5-9.0), dissolve 3-cyanophenylpyruvic acid (e.g., 50 mM).
-
Add a cofactor, NADH or NADPH (e.g., 1 mM).
-
Add a cofactor regeneration system, for example, formate dehydrogenase and sodium formate, or glucose dehydrogenase and glucose.
-
-
Enzymatic Reaction:
-
Add the engineered D-amino acid dehydrogenase to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC.
-
-
Workup and Purification:
-
Once the reaction is complete, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by heat treatment).
-
Remove the denatured enzyme by centrifugation or filtration.
-
Purify the this compound from the supernatant by ion-exchange chromatography or crystallization.
-
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-Cyanophenylalanine | C10H10N2O2 | CID 2734509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 3-Cyano-D-Phenylalanine and 4-Cyano-D-Phenylalanine in Peptide Engineering
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide engineering and drug design, the incorporation of non-natural amino acids is a pivotal strategy for enhancing the stability, bioactivity, and pharmacokinetic profiles of peptide-based therapeutics. Among the array of synthetic amino acids, cyanophenylalanine derivatives have garnered significant interest. This guide provides an objective comparison of two positional isomers, 3-Cyano-D-Phenylalanine and 4-Cyano-D-Phenylalanine, offering insights into their respective impacts on peptide properties, supported by available data and experimental protocols.
Introduction to 3-Cyano- and 4-Cyano-D-Phenylalanine
This compound and 4-Cyano-D-Phenylalanine are synthetic amino acid derivatives of D-phenylalanine, distinguished by the placement of a cyano (-C≡N) group on the phenyl ring at the meta (3-) or para (4-) position, respectively. This seemingly subtle structural variance can lead to distinct physicochemical properties that influence peptide conformation, stability, and interaction with biological targets. Both are utilized as building blocks in peptide synthesis to introduce unique structural and electronic features.[1][2]
Physicochemical Properties
A fundamental comparison of the intrinsic properties of these isomers is essential for understanding their potential effects within a peptide sequence.
| Property | This compound | 4-Cyano-D-Phenylalanine |
| Synonyms | D-Phe(3-CN)-OH, m-Cyano-D-phenylalanine | D-Phe(4-CN)-OH, p-Cyano-D-phenylalanine |
| Molecular Formula | C₁₀H₁₀N₂O₂ | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.2 g/mol [3] | 190.2 g/mol [4] |
| Appearance | White to off-white solid | Off-white powder[4] |
| Storage Conditions | 0-8°C | 0-8°C[4] |
Performance in Peptide Engineering: A Comparative Analysis
While direct, side-by-side comparative studies are limited, the existing body of research allows for an inferential analysis of the performance of these two isomers in peptide engineering.
Peptide Stability
The incorporation of D-amino acids is a well-established strategy to confer resistance to enzymatic degradation.[5] Both this compound and 4-Cyano-D-Phenylalanine are employed to enhance peptide stability.[2][4] The D-configuration sterically hinders recognition by proteases, which are stereospecific for L-amino acids.
Peptide Conformation and Structure
The conformation of a peptide is a critical determinant of its biological activity. The introduction of a rigid cyano group can influence the rotational freedom of the phenyl side chain and impact the overall peptide fold.
4-Cyano-D-Phenylalanine (and its L-isomer) has been extensively used as a spectroscopic probe. The vibrational frequency of the nitrile group is sensitive to the local environment, including solvent exposure and hydrogen bonding, making it a valuable tool for studying peptide and protein conformation.[6][7] This sensitivity suggests that the para-cyano group can engage in specific interactions that may stabilize certain conformations. For instance, it has been used to probe the degree of water exposure in a peptide hydrogel.[8]
For This compound , while less studied in this context, the meta-position of the cyano group will result in a different dipole moment for the side chain compared to the para-isomer. This can lead to altered electrostatic and van der Waals interactions, potentially favoring different local conformations.
Biological Activity and Receptor Interaction
The electronic and steric differences between the two isomers can translate into varied biological activities and receptor binding affinities.
In a study on the glycine receptor, 4-cyanophenylalanine was incorporated to probe a cation-π interaction with the agonist. The results indicated that the 4-cyano group was well-tolerated in the binding site.[9] This suggests that the para position can be suitable for maintaining or even enhancing receptor affinity.
For G protein-coupled receptors (GPCRs), the C-terminal phenylalanine of apelin-13 is crucial for receptor interaction and internalization. Modifications at this position, including the introduction of unnatural amino acids, can significantly impact binding affinity and signaling.[10] While not a direct comparison of the cyano isomers, this highlights the sensitivity of receptor binding to substitutions on the phenyl ring. The different electronic and steric profiles of the 3-cyano and 4-cyano isomers would likely result in differential interactions within a receptor binding pocket.
Experimental Protocols
The incorporation of both this compound and 4-Cyano-D-Phenylalanine into peptides is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
General Fmoc-SPPS Protocol for Cyanophenylalanine Incorporation
This protocol outlines the key steps for incorporating either this compound or 4-Cyano-D-Phenylalanine into a peptide sequence.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30-60 minutes.[1]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.[1]
-
Agitate for 10-20 minutes at room temperature. For sequences prone to side reactions, a shorter deprotection time with a stronger base like 2% DBU and 2% piperidine in DMF can be used.[1]
-
Drain the deprotection solution and wash the resin thoroughly with DMF.[1]
3. Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected this compound or 4-Cyano-D-Phenylalanine (typically 3-5 equivalents) and a coupling agent (e.g., HBTU, HATU, or HCTU) in DMF.[11]
-
Add a hindered base such as diisopropylethylamine (DIPEA) to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).[12] A negative result indicates complete coupling.
4. Washing:
-
After complete coupling, drain the reaction solution and wash the resin with DMF.
5. Repeat Cycle:
-
Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.[1]
-
Add a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., TFA/triisopropylsilane/water; 95:2.5:2.5 v/v/v), to the resin.[1]
-
Allow the reaction to proceed for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]
-
Isolate the peptide pellet by centrifugation and dry under vacuum.[1]
7. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Fmoc Solid-Phase Peptide Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Cyanophenylalanine | C10H10N2O2 | CID 2734509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Using 4-Cyanophenylalanine to Probe the Degree of [research.amanote.com]
- 9. A Cation-π Interaction at a Phenylalanine Residue in the Glycine Receptor Binding Site Is Conserved for Different Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to D-Phe(3-CN)-OH and Other Non-Natural Amino Acids in Peptide-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the incorporation of non-natural amino acids (UAAs) into peptide scaffolds is a critical strategy for enhancing therapeutic potential. These synthetic building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and suboptimal receptor affinity. This guide provides an objective comparison of D-3-cyanophenylalanine (D-Phe(3-CN)-OH) with other commonly employed non-natural amino acids, supported by experimental data and detailed methodologies to inform the rational design of next-generation peptide therapeutics.
The Strategic Advantage of Non-Natural Amino Acids
The introduction of UAAs into a peptide sequence can profoundly alter its physicochemical and biological properties. The primary goals of such modifications are to:
-
Enhance Proteolytic Stability: By altering the peptide backbone or side chains, UAAs can hinder recognition and cleavage by proteases, thereby extending the in vivo half-life of the peptide. The use of D-amino acids is a cornerstone of this strategy, as proteases are stereospecific for L-amino acids.
-
Modulate Receptor Binding Affinity and Selectivity: The unique side chains and conformational constraints imposed by UAAs can optimize the interaction of a peptide with its biological target, leading to increased potency and selectivity.
-
Improve Pharmacokinetic Profiles: Modifications that increase hydrophobicity or reduce hydrogen bonding potential can enhance membrane permeability and oral bioavailability.
D-Phe(3-CN)-OH: A Versatile Building Block
D-Phe(3-CN)-OH is a derivative of the natural amino acid phenylalanine, featuring a cyano group at the meta position of the phenyl ring and a D-configuration at the alpha-carbon. This unique structure imparts several advantageous properties:
-
Increased Proteolytic Resistance: The D-configuration provides inherent stability against enzymatic degradation.[1]
-
Modulation of Electronic Properties: The electron-withdrawing nature of the cyano group can influence intramolecular and intermolecular interactions, potentially altering receptor binding affinity and specificity.
-
Synthetic Handle: The cyano group can serve as a versatile chemical handle for further modifications or as a bioisostere for other functional groups. For instance, it can be a precursor to an amidine group, creating an arginine mimetic.
Comparative Analysis of D-Phe(3-CN)-OH and Other Aromatic D-Amino Acids
To provide a clear comparison, this guide focuses on D-Phe(3-CN)-OH and three other commercially available, aromatic D-amino acids commonly used in peptide drug design: D-Phenylalanine (D-Phe), D-2-Naphthylalanine (D-2-Nal), and D-4-Chlorophenylalanine (D-4-Cl-Phe).
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these amino acids is crucial for predicting their impact on peptide structure and function.
| Property | D-Phe(3-CN)-OH | D-Phe | D-2-Nal | D-4-Cl-Phe |
| Molecular Weight ( g/mol ) | 190.19 | 165.19 | 215.25 | 199.63 |
| LogP (predicted) | ~1.5 | ~1.4 | ~2.8 | ~2.1 |
| Key Structural Feature | meta-Cyano group | Unsubstituted phenyl ring | Naphthyl group | para-Chloro group |
| Electronic Effect of Side Chain | Electron-withdrawing | Neutral | Electron-rich, extended π-system | Electron-withdrawing, inductive |
| Steric Hindrance | Moderate | Moderate | High | Moderate |
Note: LogP values are estimations and can vary based on the prediction algorithm.
Performance in Peptide Scaffolds: A Comparative Overview
The true value of a non-natural amino acid is realized when it is incorporated into a peptide sequence. The following table summarizes the expected impact of each UAA on key performance parameters of a peptide therapeutic, based on established principles and data from various studies.
| Performance Parameter | D-Phe(3-CN)-OH | D-Phe | D-2-Nal | D-4-Cl-Phe |
| Proteolytic Stability | High (due to D-configuration) | High (due to D-configuration) | High (due to D-configuration and steric bulk) | High (due to D-configuration) |
| Receptor Binding Affinity | Can enhance or decrease affinity depending on the target; cyano group can participate in specific interactions. | Generally maintains or slightly improves affinity compared to L-Phe. | Often significantly increases affinity due to enhanced hydrophobic and π-stacking interactions.[2][3] | Can increase affinity through halogen bonding and altered electronics. |
| Selectivity | May alter selectivity profile due to unique electronic and steric properties. | May offer modest improvements in selectivity. | Can significantly enhance selectivity for certain receptors.[3] | Can improve selectivity by exploiting specific interactions in the binding pocket. |
| Hydrophobicity | Increased compared to D-Phe. | Baseline hydrophobicity for aromatic D-amino acids. | Significantly increased hydrophobicity.[4] | Increased hydrophobicity compared to D-Phe. |
Note: The actual impact of each UAA is highly dependent on the specific peptide sequence and the biological target.
Experimental Protocols
To facilitate the direct comparison of these non-natural amino acids in your research, we provide the following detailed experimental protocols for key assays.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-based synthesis of a peptide incorporating a non-natural amino acid.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including the desired UAA)
-
Coupling reagents: HBTU, DIPEA
-
Deprotection reagent: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: TFA/TIPS/H2O (95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-amino acid with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For sterically hindered UAAs like D-2-Nal, a double coupling may be necessary.[2]
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Proteolytic Stability Assay
This assay determines the half-life of a peptide in human plasma.
Materials:
-
Test peptides (dissolved in a suitable buffer)
-
Pooled human plasma
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS system
Procedure:
-
Incubation: Incubate the test peptide (e.g., at 10 µM) in pre-warmed human plasma at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Reaction Quenching: Immediately add the aliquot to the quenching solution to precipitate plasma proteins and stop enzymatic degradation.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.[5][6]
Receptor Binding Assay
This competitive binding assay determines the affinity (Ki) of a peptide for a G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand for the target receptor
-
Test peptides at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptide.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well and wash with cold assay buffer to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter of each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test peptide. Determine the IC50 value (the concentration of test peptide that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
The strategic incorporation of non-natural amino acids is an indispensable tool in modern peptide drug development. D-Phe(3-CN)-OH offers a unique combination of proteolytic resistance, modulated electronic properties, and a synthetic handle for further derivatization. While direct, comprehensive comparative data for D-Phe(3-CN)-OH against a wide range of other non-natural amino acids is still emerging, the principles outlined in this guide provide a rational basis for its inclusion in peptide design. The choice of which non-natural amino acid to incorporate—be it D-Phe(3-CN)-OH, the sterically demanding D-2-Nal, or the electronically modified D-4-Cl-Phe—will ultimately depend on the specific requirements of the peptide therapeutic, including its biological target, desired pharmacokinetic profile, and the structural context of the modification site. The experimental protocols provided herein offer a starting point for the systematic evaluation of these valuable building blocks in your drug discovery endeavors.
References
- 1. Biodistribution and pharmacokinetic profiles of an altered peptide ligand derived from heat-shock proteins 60 in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An all D-amino acid opioid peptide with central analgesic activity from a combinatorial library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
Unveiling the Bioactivity of 3-Cyano-D-Phenylalanine in Peptides: A Comparative Analysis
The incorporation of non-natural amino acids into peptide structures is a powerful strategy in drug discovery, enabling the fine-tuning of biological activity, stability, and selectivity. Among these, 3-Cyano-D-Phenylalanine (3-CN-D-Phe) has emerged as a compelling building block, offering unique electronic and structural properties. This guide provides a comparative analysis of the biological activity of peptides containing this compound against relevant alternatives, supported by experimental data and detailed methodologies, to assist researchers in harnessing its potential.
The introduction of a cyano group onto the phenyl ring of phenylalanine significantly alters its electronic properties, enhancing interactions with biological targets. This modification can lead to improved binding affinity, and in some cases, a switch in biological function. The D-configuration of the amino acid also contributes to increased proteolytic stability, a crucial attribute for peptide-based therapeutics.
Comparative Analysis of Biological Activity
The strategic substitution of natural amino acids with this compound can lead to a significant enhancement of a peptide's biological activity. A notable example is in the development of inhibitors for the Lymphocyte-activation gene 3 (LAG-3) and Major Histocompatibility Complex class II (MHC-II) interaction, a critical immune checkpoint.
Case Study: LAG-3/MHC-II Interaction Inhibitors
In a study focused on developing peptide-based inhibitors of the LAG-3/MHC-II interaction, the substitution of a tyrosine residue with L-3-cyanophenylalanine in a peptide analog resulted in a marked improvement in both inhibitory activity and binding affinity.
| Peptide Analog | Key Residue at Position X | IC50 (µM) | Kd (µM) |
| Parent Peptide | Tyrosine | > 10 | Not Determined |
| Analog with 3-CN-Phe | L-3-cyanophenylalanine | 4.45[1] | 2.66[1] |
Table 1: Comparative biological activity of a LAG-3/MHC-II inhibitory peptide and its 3-cyanophenylalanine analog. The data demonstrates a significant improvement in inhibitory potency (IC50) and binding affinity (Kd) upon substitution.
The enhanced performance of the 3-cyanophenylalanine-containing peptide is attributed to the cyano group's ability to engage in favorable π–π stacking interactions and form additional hydrogen bonds within the binding site of the LAG-3/MHC-II complex.[1] This highlights the potential of this compound to optimize peptide-protein interactions.
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment and comparison of peptide bioactivity. Below are representative protocols for key assays relevant to the biological targets discussed.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
This assay is used to screen for inhibitors of DPP-IV, a therapeutic target for type 2 diabetes.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-p-nitroanilide (G-p-NA) or a fluorogenic substrate like Gly-Pro-AMC.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0).
-
Test peptides (dissolved in a suitable solvent, e.g., DMSO).
-
Positive control inhibitor (e.g., Sitagliptin).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Preparation of Reagents: Prepare working solutions of the DPP-IV enzyme, substrate, and test peptides in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test peptide solution at various concentrations.
-
DPP-IV enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Initiation of Reaction: Add the DPP-IV substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Measurement: Measure the absorbance (for G-p-NA) or fluorescence (for Gly-Pro-AMC) using a microplate reader.
-
Data Analysis: Calculate the percentage of DPP-IV inhibition for each peptide concentration and determine the IC50 value.
GnRH Receptor Binding Assay
This assay is used to determine the binding affinity of GnRH antagonists to the GnRH receptor.
Materials:
-
Cell membranes prepared from cells expressing the human GnRH receptor.
-
Radiolabeled GnRH analog (e.g., [125I]-labeled buserelin).
-
Binding Buffer: (e.g., 25 mM Tris-HCl, pH 7.4, containing 0.2% BSA).
-
Test peptides (GnRH antagonists).
-
Unlabeled GnRH for determining non-specific binding.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In test tubes, combine the cell membranes, radiolabeled GnRH analog, and varying concentrations of the test peptide in the binding buffer. Include tubes with excess unlabeled GnRH to determine non-specific binding.
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a set period (e.g., 90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific binding for each concentration of the test peptide and determine the Ki or IC50 value.
Visualizing the Impact of this compound
The incorporation of this compound can influence signaling pathways by modulating the binding of a peptide to its receptor. The following diagrams illustrate a generalized experimental workflow and a signaling pathway that can be affected by such modifications.
Experimental workflow for comparing peptide analogs.
A generalized GPCR signaling pathway.
References
The 3-Cyano Group: A Subtle Modification with a Significant Impact on Peptide Properties
A comparative guide for researchers, scientists, and drug development professionals on the influence of the 3-cyano group on peptide conformation and stability, supported by experimental data and detailed protocols.
The strategic incorporation of non-canonical amino acids is a powerful tool in peptide engineering, enabling the fine-tuning of their structural and functional properties. Among these, 3-cyano-L-phenylalanine, an analogue of phenylalanine featuring a nitrile group at the meta position of the phenyl ring, has emerged as a valuable modification for modulating peptide conformation and enhancing stability. This guide provides a comprehensive comparison of peptides containing the 3-cyano group with their unmodified counterparts and other alternatives, supported by experimental data from various analytical techniques.
Impact on Physicochemical Properties and Stability
The introduction of a 3-cyano group can subtly alter the electronic and steric profile of a peptide, leading to significant changes in its stability. One key parameter influenced is the acidity of the N-terminal amino group, as demonstrated by studies on tripeptides containing p-cyanophenylalanine.
| Peptide Sequence | N-terminal pKa | Reference Peptide pK2 |
| FCNGG | 6.97 | 9.24 (Phenylalanine) |
| GFCNG | 7.99 | 9.78 (Glycine) |
| AFCNG | 7.99 | 9.87 (Alanine) |
| LFCNG | 7.85 | 9.74 (Leucine) |
| VFCNG | 7.76 | 9.72 (Valine) |
| PFCNG | 8.61 | 10.60 (Proline) |
| SFCNG | 7.37 | 9.21 (Serine) |
| KFCNG | 7.50 | 9.06 (Lysine) |
| RFCNG | 7.50 | 9.09 (Arginine) |
| Table 1: N-terminal pKa values of tripeptides containing p-cyanophenylalanine (FCN) compared to the pK2 of the corresponding free N-terminal amino acid. The data indicates that the electronic properties of the cyanophenylalanine influence the acidity of the N-terminal amine.[1] |
While direct comparative data on the thermal stability of peptides containing a 3-cyano group is limited, the general principles of peptide stabilization through the introduction of unnatural amino acids suggest that this modification can enhance resistance to thermal denaturation.[2] The increased rigidity and altered intermolecular interactions imparted by the cyano group can contribute to a higher melting temperature (Tm).
Furthermore, the incorporation of D-amino acids, including D-isomers of cyanophenylalanine, is a well-established strategy to improve resistance to proteolytic degradation.[2][3] Proteases, being stereospecific enzymes, often exhibit reduced or no activity towards peptides containing D-amino acids.
Conformational Analysis: A Spectroscopic Approach
Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to elucidate the secondary and tertiary structures of peptides in solution. The introduction of a 3-cyano group can induce conformational changes that are readily detectable by these methods.
NMR spectroscopy offers a more detailed, atom-level view of peptide conformation. Comparative analysis of 1H and 13C chemical shifts between a native peptide and its 3-cyano-modified analogue can reveal subtle changes in the local electronic environment and overall fold.[4]
Experimental Protocols
To facilitate further research in this area, detailed methodologies for the key experiments are provided below.
Peptide Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS): Peptides incorporating 3-cyano-L-phenylalanine can be synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.
-
Resin: Rink Amide MBHA resin is suitable for generating C-terminally amidated peptides.
-
Amino Acid Activation: Fmoc-L-3-cyanophenylalanine is activated using coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
-
Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 column is commonly used.
-
Mobile Phases: A gradient of water and acetonitrile, both containing a small percentage of TFA (e.g., 0.1%), is employed.
-
Detection: The peptide elution is monitored by UV absorbance at 220 nm and 280 nm.
-
Verification: The purity and identity of the purified peptide are confirmed by analytical RP-HPLC and mass spectrometry.
DOT Diagram: Peptide Synthesis and Purification Workflow
Workflow for peptide synthesis and purification.
Conformational Analysis
Circular Dichroism (CD) Spectroscopy:
-
Sample Preparation: Peptides are dissolved in an appropriate buffer (e.g., phosphate buffer) to a final concentration of 50-100 µM.
-
Instrumentation: A CD spectropolarimeter is used to record spectra in the far-UV region (typically 190-260 nm).
-
Data Acquisition: Spectra are recorded at a controlled temperature. Multiple scans are averaged to improve the signal-to-noise ratio. A baseline spectrum of the buffer is subtracted from the peptide spectrum.
-
Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity. The percentage of secondary structure elements (α-helix, β-sheet, random coil) is estimated using deconvolution software.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Peptides are dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) containing a known concentration of a reference standard (e.g., DSS).
-
Data Acquisition: A suite of 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR experiments are performed on a high-field NMR spectrometer.
-
Data Analysis: Resonance assignments are made for all protons in the peptide. Structural restraints, such as inter-proton distances from NOESY spectra and dihedral angle restraints from coupling constants, are used to calculate a family of 3D structures using molecular modeling software.
DOT Diagram: Conformational Analysis Workflow
Workflow for conformational analysis of peptides.
Stability Assays
Thermal Denaturation Assay (via CD):
-
Sample Preparation: As for CD spectroscopy.
-
Data Acquisition: The CD signal at a single wavelength (e.g., 222 nm for α-helical peptides) is monitored as the temperature is increased at a constant rate.
-
Data Analysis: The melting temperature (Tm), the midpoint of the unfolding transition, is determined by fitting the sigmoidal denaturation curve.
Proteolytic Degradation Assay:
-
Sample Preparation: The peptide is incubated with a specific protease (e.g., trypsin, chymotrypsin) or in a complex biological matrix (e.g., serum, plasma) at a physiological temperature (37°C).
-
Time Course Analysis: Aliquots are taken at various time points and the reaction is quenched (e.g., by adding acid or a protease inhibitor).
-
Quantification: The amount of remaining intact peptide is quantified by RP-HPLC.
-
Data Analysis: The degradation half-life (t₁/₂) of the peptide is calculated by fitting the data to an exponential decay model.
DOT Diagram: Stability Assessment Workflow
Workflow for assessing peptide stability.
Conclusion
The incorporation of a 3-cyano group into a peptide sequence offers a subtle yet effective strategy for modulating its conformational and stability properties. While direct comparative studies are still emerging, the available data and established principles of peptide chemistry suggest that this modification can lead to peptides with enhanced stability and potentially altered biological activity. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate the influence of the 3-cyano group and to rationally design novel peptide-based therapeutics with improved physicochemical and pharmacological profiles.
References
- 1. The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Conformational Landscape: An NMR-Based Comparative Guide to Peptides Containing 3-Cyano-D-Phenylalanine
For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced stability and bioactivity is a continuous endeavor. The incorporation of non-natural amino acids is a powerful strategy to modulate peptide conformation and function. This guide provides a comprehensive comparison of the expected Nuclear Magnetic Resonance (NMR) spectroscopic features of peptides containing 3-Cyano-D-Phenylalanine against those with the more common D-Phenylalanine, supported by detailed experimental protocols and predictive data.
The introduction of a cyano (-CN) group onto the phenyl ring of D-phenylalanine offers a unique tool for influencing peptide structure and for use as a spectroscopic probe. The strong electron-withdrawing nature of the cyano group can alter the electronic environment of the aromatic ring and potentially engage in specific interactions, while the D-configuration of the alpha-carbon provides inherent resistance to enzymatic degradation. Understanding the conformational consequences of this substitution is paramount for rational drug design.
Comparative Analysis of NMR Spectral Data
While extensive experimental NMR data for peptides specifically containing this compound is not widely available in public literature, we can predict the expected shifts based on the known electronic effects of the cyano substituent and comparison with analogous structures. The following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts for a hypothetical peptide containing this compound versus one containing D-Phenylalanine.
| Atom | Hypothetical Peptide with D-Phenylalanine (δ, ppm) | Hypothetical Peptide with this compound (Predicted δ, ppm) | Rationale for Predicted Shift |
| α-H | ~4.5 - 4.8 | ~4.6 - 4.9 | Minimal change expected as it is distant from the cyano group. |
| β-H | ~2.8 - 3.2 | ~2.9 - 3.3 | Slight downfield shift possible due to minor electronic effects. |
| Aromatic H (ortho) | ~7.2 - 7.4 | ~7.5 - 7.7 | Significant downfield shift due to the strong electron-withdrawing effect of the meta-cyano group. |
| Aromatic H (meta) | ~7.2 - 7.4 | ~7.6 - 7.8 | Significant downfield shift due to proximity to the cyano group. |
| Aromatic H (para) | ~7.1 - 7.3 | ~7.4 - 7.6 | Downfield shift due to the overall electron-withdrawing nature of the substituent. |
| α-C | ~55 - 58 | ~55 - 58 | Minimal change expected. |
| β-C | ~38 - 41 | ~38 - 41 | Minimal change expected. |
| Aromatic C (ipso) | ~136 - 138 | ~138 - 140 | Downfield shift due to substituent effect. |
| Aromatic C (ortho) | ~128 - 130 | ~129 - 131 | Downfield shift. |
| Aromatic C (meta) | ~128 - 130 | ~118 - 120 (C-CN), ~130-132 (other C) | Significant upfield shift for the carbon bearing the cyano group and downfield for the other. |
| Aromatic C (para) | ~126 - 128 | ~129 - 131 | Downfield shift. |
| Cyano C | N/A | ~115 - 120 | Characteristic chemical shift for a nitrile carbon. |
Note: These are predicted values and can vary based on the peptide sequence, solvent, and temperature.
Experimental Protocols
A detailed and robust experimental workflow is crucial for the accurate NMR analysis of peptides containing this compound.
Peptide Synthesis
-
Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin (e.g., Rink amide resin) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
-
Coupling: The protected this compound is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the growing peptide chain.
-
Deprotection and Cleavage: Following the final coupling step, the N-terminal Fmoc group is removed, and the peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.
NMR Spectroscopy
-
Sample Preparation: The lyophilized peptide is dissolved in an appropriate deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture of H₂O/D₂O) to a concentration of 1-5 mM. A suitable internal standard (e.g., DSS or TSP) is added for chemical shift referencing.
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to assess sample purity and identify the resonances of the amino acid residues.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., belonging to the same amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial information for determining the three-dimensional structure.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, aiding in the assignment of carbon resonances.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, useful for assigning quaternary carbons and confirming sequence.
-
-
Data Processing and Analysis: The NMR data is processed using appropriate software (e.g., TopSpin, NMRPipe). The spectra are referenced, phased, and baseline corrected. Resonance assignment is performed by systematically connecting the spin systems identified in the TOCSY and sequential connectivities observed in the NOESY/ROESY spectra.
-
Structure Calculation: The distance restraints obtained from NOESY/ROESY data, along with any dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of conformers representing the solution structure of the peptide.
Visualizing the Workflow and Logic
To further clarify the experimental process and the underlying logic of how the modification impacts the NMR analysis, the following diagrams are provided.
Unveiling the Mass Spectrometry Profile of 3-Cyano-D-Phe Containing Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids into peptide therapeutics is a key strategy to enhance stability, modulate activity, and improve pharmacokinetic profiles. Among these, 3-Cyano-D-phenylalanine (3-CN-D-Phe) presents a unique modification, introducing a nitrile group that can influence peptide structure and function. A thorough understanding of its behavior under mass spectrometric analysis is crucial for the characterization and quality control of novel peptide-based drug candidates. This guide provides a comparative overview of the mass spectrometry characterization of peptides incorporating 3-CN-D-Phe, supported by detailed experimental protocols and data interpretation.
The introduction of a cyano group on the phenyl ring of D-phenylalanine offers a strategic modification in peptide design. This electron-withdrawing group can alter the electronic properties of the aromatic ring, potentially influencing peptide-receptor interactions and metabolic stability.[1][2] The characterization of such modified peptides relies heavily on mass spectrometry to confirm the sequence and identify any modifications. While the fundamental principles of peptide fragmentation apply, the 3-cyano moiety introduces specific fragmentation pathways that differentiate it from its natural counterpart, phenylalanine (Phe).
Comparative Fragmentation Analysis: 3-Cyano-D-Phe vs. Phenylalanine
Under Collision-Induced Dissociation (CID), peptides typically fragment along the amide backbone, generating b- and y-ions that are diagnostic of the amino acid sequence.[3] The presence of a modified amino acid can, however, alter fragmentation efficiencies and introduce unique product ions.
For a direct comparison, let us consider a hypothetical tripeptide, Ac-Ala-X-Ala-NH2, where X is either Phenylalanine (Phe) or this compound (3-CN-D-Phe).
Table 1: Predicted Major Fragment Ions for Ac-Ala-X-Ala-NH2
| Fragment Ion | m/z (X = Phe) | m/z (X = 3-CN-D-Phe) | Description |
| b-ions | |||
| b1 | 86.06 | 86.06 | Ac-Ala |
| b2 | 233.12 | 258.11 | Ac-Ala-X |
| y-ions | |||
| y1 | 88.08 | 88.08 | H-Ala-NH2 |
| y2 | 235.15 | 260.14 | H-X-Ala-NH2 |
| Immonium Ion | |||
| I(X) | 120.08 | 145.07 | Immonium ion of X |
| Side Chain Fragments | |||
| [M-C7H7]+ | Varies | - | Loss of toluene from Phe side chain |
| [M-HCN]+ | - | Varies | Predicted neutral loss of HCN from 3-CN-D-Phe side chain |
The most significant difference in the fragmentation of a 3-CN-D-Phe-containing peptide is the anticipated fragmentation of the benzonitrile side chain. Drawing parallels from the mass spectrometry of benzonitrile, a characteristic neutral loss of hydrogen cyanide (HCN, 27 Da) is a plausible fragmentation pathway under CID conditions.[4][5][6] This would result in a fragment ion [M-HCN]+, which can be a diagnostic marker for the presence of the 3-cyano-phenylalanine residue.
In contrast, peptides containing phenylalanine may exhibit a loss of the benzyl group (C7H7, 91 Da) or toluene (C7H8, 92 Da) from the side chain, although this is not always a dominant fragmentation pathway.[7] The immonium ion of 3-CN-D-Phe will also be shifted by +25 Da compared to that of phenylalanine, providing another point of differentiation.
Experimental Protocols
Peptide Synthesis
The synthesis of peptides incorporating 3-Cyano-D-Phe can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc-protected amino acids.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 3-CN-D-Phe Containing Peptide
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (including Fmoc-3-Cyano-D-Phe-OH) with a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and air dry.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the peptide by LC-MS and MS/MS analysis.
LC-MS/MS Analysis
Protocol 2: LC-MS/MS Analysis of a 3-CN-D-Phe Containing Peptide
-
Sample Preparation: Dissolve the purified, lyophilized peptide in 0.1% formic acid in water to a concentration of 1 mg/mL. Further dilute to 10-100 fmol/µL for analysis.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 30 minutes) at a flow rate of 0.3 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 200-2000 m/z).
-
MS/MS (CID): Use data-dependent acquisition to select the most abundant precursor ions for fragmentation. Apply a normalized collision energy to induce fragmentation.
-
-
Data Analysis:
-
Process the raw data using appropriate software to identify the peptide and its fragment ions.
-
Manually inspect the MS/MS spectra to confirm the sequence and identify any characteristic neutral losses or side-chain fragmentations.
-
Conclusion
The incorporation of this compound into peptides offers exciting possibilities for drug discovery. A thorough characterization by mass spectrometry is essential to ensure the identity and purity of these novel molecules. While sharing many fragmentation characteristics with standard peptides, the presence of the 3-cyano group is expected to introduce unique fragmentation pathways, most notably the neutral loss of HCN. By employing standard peptide synthesis and LC-MS/MS protocols, and with careful data analysis, researchers can confidently characterize these modified peptides and advance their development as potential therapeutics. The predicted fragmentation patterns and detailed protocols provided in this guide serve as a valuable resource for scientists working in this innovative area of peptide research.
References
- 1. Effect of electron-donating and electron-withdrawing groups on peptide/single-walled carbon nanotube interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzonitrile [webbook.nist.gov]
- 7. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Cyano-D-Phenylalanine: Enzymatic vs. Chemical Approaches
For Researchers, Scientists, and Drug Development Professionals
The unnatural amino acid 3-Cyano-D-Phenylalanine is a valuable building block in medicinal chemistry and drug development, offering a unique combination of chirality and a versatile cyano moiety for further functionalization. Its synthesis can be approached through both traditional chemical methods and increasingly popular enzymatic routes. This guide provides an objective comparison of these two synthetic strategies, supported by representative experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the chemical and enzymatic synthesis of this compound. The data for the chemical synthesis is based on the well-established Strecker synthesis followed by classical resolution, while the enzymatic data is derived from a chemoenzymatic approach involving enzymatic resolution of a racemic intermediate.
| Parameter | Chemical Synthesis (Strecker & Resolution) | Enzymatic Synthesis (Chemoenzymatic with Acylase) |
| Overall Yield | 30-40% (estimated) | 40-45% (estimated) |
| Purity (Final Product) | >98% | >99% |
| Enantiomeric Excess (ee) | >98% (after resolution) | >99% |
| Reaction Time | Multi-day process | 2-3 days |
| Key Reagents | Sodium cyanide, 3-cyanobenzaldehyde, ammonia, strong acids/bases | Racemic N-acetyl-3-cyanophenylalanine, Acylase enzyme |
| Environmental Impact | Use of highly toxic cyanide and harsh reagents | Milder reaction conditions, biodegradable enzyme catalyst |
| Scalability | Well-established for large-scale production | Readily scalable, particularly with immobilized enzymes |
| Stereocontrol | Requires a separate, often lengthy, resolution step | Achieved with high selectivity in a single enzymatic step |
Mandatory Visualization: Synthesis Workflows
The following diagrams illustrate the conceptual workflows for both the chemical and enzymatic synthesis of this compound.
Caption: Chemical synthesis via the Strecker reaction and subsequent chiral resolution.
Caption: Chemoenzymatic synthesis featuring enzymatic resolution of a racemic intermediate.
Experimental Protocols
Chemical Synthesis: Strecker Synthesis and Resolution
The chemical synthesis of this compound is a multi-step process that begins with the Strecker synthesis to produce the racemic amino acid, followed by a classical resolution to isolate the desired D-enantiomer.
Part 1: Synthesis of DL-3-Cyanophenylalanine (Strecker Synthesis)
-
Reaction Setup: In a well-ventilated fume hood, a solution of ammonium chloride (1.1 eq) in water is added to 3-cyanobenzaldehyde (1.0 eq). The mixture is cooled in an ice bath.
-
Addition of Cyanide: A solution of sodium cyanide (1.1 eq) in water is added dropwise to the cooled mixture, maintaining the temperature below 10°C.
-
Reaction: The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Hydrolysis: The resulting α-aminonitrile is not isolated. Instead, the reaction mixture is acidified with a strong acid (e.g., HCl) and heated to reflux for several hours to hydrolyze the nitrile to a carboxylic acid.
-
Isolation: After cooling, the pH of the solution is adjusted to the isoelectric point of 3-cyanophenylalanine (around pH 6) to precipitate the racemic amino acid. The solid is collected by filtration, washed with cold water, and dried.
Part 2: Chiral Resolution of DL-3-Cyanophenylalanine
-
N-Acetylation: The racemic DL-3-Cyanophenylalanine is N-acetylated using acetic anhydride in a suitable solvent.
-
Formation of Diastereomeric Salts: The N-acetyl-DL-3-cyanophenylalanine is dissolved in a suitable solvent (e.g., methanol) and treated with a chiral resolving agent (e.g., L-brucine or D-α-methylbenzylamine) to form diastereomeric salts.
-
Fractional Crystallization: The diastereomeric salts are separated by fractional crystallization. The less soluble salt is repeatedly recrystallized until a constant specific rotation is achieved.
-
Liberation of the D-Enantiomer: The purified diastereomeric salt is treated with a base to remove the resolving agent, followed by acidification to precipitate the N-acetyl-D-3-cyanophenylalanine.
-
Deprotection: The N-acetyl group is removed by acid hydrolysis to yield the final product, this compound.
Enzymatic Synthesis: Chemoenzymatic Method with Acylase
This approach involves the chemical synthesis of a racemic precursor, followed by a highly selective enzymatic resolution step.
Part 1: Synthesis of N-Acetyl-DL-3-Cyanophenylalanine
-
Synthesis of DL-3-Cyanophenylalanine: The racemic amino acid is first synthesized via the Strecker synthesis as described in the chemical method (Part 1, steps 1-5).
-
N-Acetylation: The resulting DL-3-Cyanophenylalanine is N-acetylated using acetic anhydride under basic conditions to yield N-Acetyl-DL-3-Cyanophenylalanine.
Part 2: Enzymatic Resolution
-
Enzyme Preparation: A solution of Acylase I (from Aspergillus sp.) is prepared in a phosphate buffer (pH 7.5-8.0). The enzyme can be used in its free form or immobilized on a solid support for easier recovery and reuse.
-
Reaction Setup: N-Acetyl-DL-3-Cyanophenylalanine is dissolved in the buffer, and the pH is adjusted. The acylase solution is then added to the substrate solution.
-
Enzymatic Hydrolysis: The mixture is incubated at a controlled temperature (typically 37°C) with gentle stirring. The acylase selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer unreacted. The progress of the reaction is monitored by measuring the formation of the free L-amino acid or by chiral HPLC.
-
Work-up: Once approximately 50% conversion is reached, the reaction is stopped by acidifying the mixture, which also precipitates the unreacted N-acetyl-D-3-cyanophenylalanine. The L-3-cyanophenylalanine remains in the aqueous solution.
-
Separation: The precipitated N-acetyl-D-3-cyanophenylalanine is collected by filtration.
Part 3: Deprotection
-
Acid Hydrolysis: The isolated N-acetyl-D-3-cyanophenylalanine is hydrolyzed by heating with a strong acid (e.g., 6M HCl) to remove the acetyl group.
-
Isolation and Purification: The resulting solution is neutralized to the isoelectric point to precipitate the this compound. The product is collected by filtration, washed, and dried to yield a highly pure product with excellent enantiomeric excess.
Concluding Remarks
Both chemical and enzymatic methods offer viable pathways to this compound. The choice between them will largely depend on the specific requirements of the research or development project.
-
Chemical synthesis via the Strecker reaction is a classic and well-understood method that is amenable to large-scale production. However, it involves the use of hazardous reagents and requires a separate, often tedious, chiral resolution step, which can significantly lower the overall yield.
-
Enzymatic synthesis , particularly the chemoenzymatic approach using acylase, presents a more environmentally friendly and elegant solution for obtaining the enantiomerically pure product. The high selectivity of the enzyme eliminates the need for a separate resolution of the final product, leading to potentially higher overall yields and a product with exceptional optical purity. While initial process development may be required, the milder reaction conditions and the potential for enzyme recycling make this an attractive option for sustainable manufacturing.
For researchers prioritizing high enantiopurity, milder reaction conditions, and a greener footprint, the enzymatic approach is a compelling alternative to traditional chemical synthesis.
A Comparative Analysis of 3-Cyano-D-Phenylalanine and 3-Fluoro-D-Phenylalanine in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and chemical biology, the use of non-canonical amino acids has become a cornerstone for developing novel therapeutics and molecular probes. Among these, derivatives of D-phenylalanine have garnered significant attention due to their potential to modulate biological processes. This guide provides a comparative overview of the biological effects of two such analogs: 3-Cyano-D-Phenylalanine and 3-Fluoro-D-Phenylalanine. This analysis is based on available data and highlights their potential as enzyme inhibitors, particularly of tryptophan hydroxylase (TPH), a key enzyme in serotonin biosynthesis.
Introduction to Phenylalanine Analogs
This compound and 3-Fluoro-D-Phenylalanine are synthetic amino acids that incorporate a cyano (-CN) or a fluorine (-F) group, respectively, at the meta-position of the phenyl ring of D-phenylalanine. These substitutions impart unique physicochemical properties that can alter their biological activity compared to the parent amino acid. The D-configuration provides resistance to proteolytic degradation, enhancing their stability in biological systems.
The introduction of a fluorine atom is a common strategy in medicinal chemistry to improve metabolic stability and bioavailability of drug candidates.[1] The strong carbon-fluorine bond is resistant to enzymatic cleavage, and fluorine's high electronegativity can influence binding interactions with target proteins.[1] The cyano group, being a strong electron-withdrawing group, can also significantly alter the electronic properties of the phenyl ring and participate in different non-covalent interactions within a protein's active site.[2]
Biological Target: Tryptophan Hydroxylase
A primary biological target for phenylalanine analogs is tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin.[3] Phenylalanine and its derivatives can act as competitive inhibitors of TPH by binding to the active site intended for the natural substrate, L-tryptophan.[3][4] Inhibition of TPH is a therapeutic strategy for conditions characterized by excessive serotonin production.
Comparative Biological Effects
| Feature | This compound | 3-Fluoro-D-Phenylalanine |
| Primary Applications | Building block for peptide-based pharmaceuticals, neurochemical research.[5] | Used in drug design to enhance metabolic stability and bioavailability, studies of protein folding and enzyme activity.[1][6] |
| Known Biological Effects | Potential as an enzyme inhibitor.[2] | Can modulate the biological activity of peptides and proteins.[6] |
| Mechanism of Action (Predicted) | Competitive inhibition of aromatic amino acid hydroxylases, such as TPH.[3][4] | Competitive inhibition of aromatic amino acid hydroxylases, such as TPH.[3][4] |
Experimental Protocols
To facilitate further research and direct comparison of these two compounds, a generalized experimental protocol for assessing their inhibitory activity against tryptophan hydroxylase is provided below. This protocol is based on established methods for measuring TPH activity.
Tryptophan Hydroxylase Inhibition Assay Protocol
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against TPH.
Materials:
-
Recombinant human TPH1
-
L-Tryptophan (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Ferrous ammonium sulfate
-
HEPES buffer (pH 7.2)
-
This compound
-
3-Fluoro-D-Phenylalanine
-
Trichloroacetic acid (TCA) for reaction termination
-
HPLC system with fluorescence detection
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of this compound and 3-Fluoro-D-Phenylalanine in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of inhibitor concentrations.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, catalase, ferrous ammonium sulfate, and DTT.
-
Inhibitor Addition: Add the desired concentration of either this compound or 3-Fluoro-D-Phenylalanine to the reaction mixture. Include a control with no inhibitor.
-
Enzyme Addition: Add purified TPH1 enzyme to the mixture and pre-incubate for a specified time at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-tryptophan and BH4.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding TCA.
-
Analysis: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant for the production of 5-hydroxytryptophan (5-HTP) using an HPLC system with a fluorescence detector.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the serotonin biosynthesis pathway, which is the target of these inhibitors, and a typical experimental workflow for evaluating their inhibitory activity.
Caption: Inhibition of the Serotonin Biosynthesis Pathway.
Caption: Workflow for TPH Inhibition Assay.
Conclusion
Both this compound and 3-Fluoro-D-Phenylalanine represent valuable tools for chemical biology and drug discovery. Their structural modifications offer the potential for enhanced stability and altered biological activity, making them promising candidates for the development of enzyme inhibitors. While direct comparative data on their inhibition of tryptophan hydroxylase is currently limited, the provided experimental framework offers a clear path for researchers to elucidate their relative potencies. Further investigation into the structure-activity relationships of these and other phenylalanine analogs will undoubtedly contribute to the design of more effective and selective therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
Unlocking Enhanced Metabolic Stability: A Comparative Guide to 3-Cyano-D-Phenylalanine Incorporation
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hindered by their rapid degradation in vivo. A key strategy to overcome this limitation is the incorporation of unnatural amino acids. This guide provides a comparative analysis of the enhanced metabolic stability achieved by substituting a native L-amino acid with 3-Cyano-D-Phenylalanine. The inclusion of this D-amino acid and the cyano group offers significant advantages in preventing enzymatic degradation, thereby extending the peptide's half-life and improving its pharmacokinetic profile.
The Advantage of this compound
The introduction of this compound into a peptide sequence confers enhanced stability through two primary mechanisms:
-
Stereochemical Hindrance: Proteolytic enzymes are highly specific for L-amino acids. The D-configuration of this compound presents a stereochemical barrier, preventing the peptide from fitting into the active site of these enzymes. This dramatically reduces the rate of proteolytic cleavage.
-
Electronic Effects of the Cyano Group: The electron-withdrawing nature of the cyano group on the phenyl ring can influence the adjacent peptide bonds, potentially making them less susceptible to hydrolysis.
Comparative Metabolic Stability Data
To illustrate the impact of this compound incorporation, we present a comparative analysis of a model peptide, "Peptide-A," and its modified analogue, "Peptide-A (3-CN-D-Phe)." The following tables summarize the expected results from key metabolic stability assays.
It is important to note that the following data is illustrative and based on established principles of D-amino acid incorporation to enhance peptide stability. Actual results will vary depending on the specific peptide sequence and experimental conditions.
Plasma Stability Assay
This assay evaluates the stability of a peptide in the presence of proteases found in blood plasma.
| Peptide | Half-life (t½) in Human Plasma (hours) | % Remaining after 24 hours |
| Peptide-A (Native) | 1.5 | 15% |
| Peptide-A (3-CN-D-Phe) | > 48 | 92% |
Liver Microsomal Stability Assay
This assay assesses the susceptibility of a peptide to metabolism by enzymes present in the liver, primarily cytochrome P450s.
| Peptide | Intrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg protein) | Half-life (t½) in Human Liver Microsomes (minutes) |
| Peptide-A (Native) | 85 | 25 |
| Peptide-A (3-CN-D-Phe) | 12 | > 180 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of metabolic stability. Below are standard protocols for the assays mentioned above.
Human Plasma Stability Assay Protocol
Objective: To determine the in vitro half-life of a peptide in human plasma.
Materials:
-
Test peptide and modified analogue (10 mM stock in DMSO)
-
Pooled human plasma (from at least 3 donors), anticoagulated with heparin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile with 0.1% formic acid (Quenching solution)
-
Internal standard (a stable, structurally similar peptide)
-
LC-MS/MS system
Procedure:
-
Pre-warm human plasma to 37°C.
-
Spike the test peptide or its analogue into the plasma to a final concentration of 1 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately quench the enzymatic activity by adding 3 volumes of ice-cold quenching solution containing the internal standard.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent peptide.
-
The half-life (t½) is calculated from the first-order decay plot of the peptide concentration over time.
Human Liver Microsomal Stability Assay Protocol
Objective: To determine the in vitro metabolic stability of a peptide in human liver microsomes.
Materials:
-
Test peptide and modified analogue (10 mM stock in DMSO)
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile with 0.1% formic acid (Quenching solution)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a master mix containing phosphate buffer, MgCl₂, and the test peptide or its analogue (final concentration 1 µM).
-
Pre-incubate the master mix and the HLMs separately at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to the master mix, followed by the addition of HLMs (final protein concentration 0.5 mg/mL).
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding 3 volumes of ice-cold quenching solution containing the internal standard.
-
Vortex and centrifuge the samples to pellet the microsomal proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent peptide.
-
Calculate the intrinsic clearance (CLint) and half-life (t½) from the rate of peptide depletion.
Visualizing the Impact of this compound
The following diagrams illustrate the conceptual basis for the enhanced metabolic stability and the experimental workflow.
Caption: Mechanism of enhanced proteolytic stability with this compound.
Caption: General experimental workflow for in vitro metabolic stability assays.
A Comparative Guide to Measuring Receptor Binding Affinity of 3-Cyano-D-Phenylalanine Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptide sequences is a key strategy in modern drug discovery, offering a pathway to enhance stability, selectivity, and receptor binding affinity. Among these, 3-Cyano-D-Phenylalanine stands as a modification of significant interest. This guide provides an objective comparison of the potential impact of this modification on peptide-receptor interactions, supported by experimental data from related modifications and detailed protocols for measuring binding affinity.
The Impact of D-Amino Acid and Cyanophenylalanine Modifications on Receptor Binding
Direct comparative studies on the binding affinity of peptides specifically modified with this compound are limited in publicly available literature. However, research on peptides incorporating either a D-Phenylalanine or a cyanophenylalanine provides valuable insights into the potential effects of this combined modification.
Enhanced Affinity through D-Amino Acid Substitution:
The introduction of a D-amino acid, such as D-Phenylalanine, can significantly improve the receptor binding affinity of a peptide. This is often attributed to conformational constraints imposed by the D-amino acid, which can lock the peptide into a bioactive conformation that is more favorable for receptor binding. A study on Gonadotropin-Releasing Hormone (GnRH) peptides demonstrated a nearly five-fold improvement in binding affinity for the GnRH receptor when a D-Phenylalanine was introduced into the peptide sequence[1].
Table 1: Comparison of Binding Affinities of GnRH Peptides [1]
| Peptide | Modification | Receptor Binding Affinity (IC50, nM) |
| DOTA-Ahx-(D-Lys(6)-GnRH) | Parent Peptide | 36.1 |
| DOTA-Ahx-D-Phe -(D-Lys(6)-GnRH) | D-Phe Introduction | 7.6 |
The Role of the Cyano Group:
The cyano group on the phenylalanine ring can also influence receptor interactions. It can act as a hydrogen bond acceptor and its electron-withdrawing nature can modulate the aromatic properties of the phenylalanine side chain. While direct binding affinity data for this compound modified peptides is scarce, studies on peptides containing 4-cyanophenylalanine have shown its utility in probing binding events and influencing receptor interactions. For instance, the incorporation of 4-cyanophenylalanine has been used to study cation-π interactions within the glycine receptor binding site[2].
Experimental Protocols for Measuring Receptor Binding Affinity
A variety of biophysical and biochemical techniques can be employed to accurately measure the binding affinity of modified peptides to their target receptors. The choice of method often depends on the nature of the receptor, the availability of labeled ligands, and the specific information required (e.g., equilibrium binding constants vs. kinetic parameters).
Radioligand Competition Binding Assay
This is a widely used and robust method for determining the binding affinity (Ki) of an unlabeled test compound (the modified peptide) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Detailed Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cells or tissues that endogenously express or have been transfected to express the receptor of interest.
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radiolabeled ligand (e.g., [³H]-naloxone for opioid receptors) and a range of concentrations of the unlabeled this compound modified peptide.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled peptide. The IC50 value (the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Competition Binding Assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.
Detailed Methodology:
-
Sensor Chip Preparation: Immobilize the purified receptor protein onto a suitable sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the this compound modified peptide in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the different concentrations of the modified peptide over the sensor chip surface containing the immobilized receptor. The binding is detected as a change in the refractive index at the surface, measured in resonance units (RU).
-
Regeneration: After each peptide injection, regenerate the sensor surface by injecting a solution (e.g., low pH glycine or high salt) to dissociate the bound peptide, allowing for subsequent binding cycles.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to various binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Detailed Methodology:
-
Sample Preparation: Prepare the purified receptor and the this compound modified peptide in the same, extensively dialyzed buffer to minimize heats of dilution.
-
ITC Setup: Load the receptor solution into the sample cell of the calorimeter and the modified peptide solution into the injection syringe.
-
Titration: Perform a series of small, precise injections of the peptide solution into the receptor solution while maintaining a constant temperature.
-
Heat Measurement: The instrument measures the minute heat changes that occur with each injection as the peptide binds to the receptor.
-
Data Analysis: The raw data (a series of heat spikes) is integrated to generate a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of the two molecules. This isotherm is then fitted to a suitable binding model to determine the Kd, n, and ΔH.
Caption: Isothermal Titration Calorimetry (ITC) Principle.
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.
Detailed Methodology:
-
Fluorescent Labeling: Synthesize a fluorescently labeled version of a known binding peptide (the probe) for the receptor of interest.
-
Assay Setup: In a microplate, add a fixed concentration of the fluorescently labeled probe peptide and the receptor. Then, add a serial dilution of the unlabeled this compound modified peptide (the competitor).
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters. When the small fluorescent probe is unbound, it tumbles rapidly, resulting in low polarization. When bound to the larger receptor, its tumbling is slower, leading to higher polarization. The competitor peptide will displace the fluorescent probe, causing a decrease in polarization.
-
Data Analysis: Plot the fluorescence polarization values against the concentration of the competitor peptide to generate a competition curve. The IC50 value can be determined from this curve, which can then be used to calculate the Ki of the modified peptide.
Caption: Principle of Competitive Fluorescence Polarization Assay.
Conclusion
The modification of peptides with this compound holds the potential to significantly enhance receptor binding affinity through a combination of conformational restriction and altered electronic properties of the phenylalanine side chain. While direct quantitative data for this specific modification remains to be extensively published, the presented experimental protocols provide a robust framework for researchers to accurately determine the binding characteristics of their novel peptide candidates. The comparative data from related D-amino acid and cyanophenylalanine modifications strongly suggest that this is a promising avenue for the design of potent and selective peptide-based therapeutics.
References
A Comparative Guide to 3-Cyano-D-Phenylalanine and L-3-Cyanophenylalanine in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 3-Cyano-D-Phenylalanine and L-3-Cyanophenylalanine, focusing on their interactions with key enzymes, cellular effects, and potential therapeutic applications. The information presented is supported by available experimental data and detailed methodologies to assist in the design and interpretation of future research.
Introduction
3-Cyanophenylalanine, a non-proteinogenic amino acid, exists as two stereoisomers: this compound (D-3-CN-Phe) and L-3-Cyanophenylalanine (L-3-CN-Phe). The chirality of these molecules dictates their distinct interactions within biological systems, leading to different enzymatic susceptibilities and pharmacological profiles. D-amino acids, including D-3-CN-Phe, are generally more resistant to degradation by proteases, a property that can enhance the in vivo stability of peptides incorporating them[1]. The L-isomer, conversely, is more likely to interact with enzymes that process natural L-amino acids, potentially acting as a substrate or inhibitor[2][3]. This guide delves into the known biological activities of both enantiomers, providing a framework for their comparative evaluation.
Enzyme Inhibition and Activity
The primary differentiating factor in the biological activity of D- and L-3-cyanophenylalanine lies in their stereospecific interactions with enzymes.
This compound and D-Amino Acid Oxidase (DAAO)
This compound is a potential substrate for D-Amino Acid Oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids[4][5][6]. DAAO plays a crucial role in the metabolism of D-amino acids in various tissues, including the brain[7]. The interaction of D-3-CN-Phe with DAAO can be investigated to determine its substrate specificity and potential as an inhibitor of DAAO activity, which is a therapeutic target in certain neurological disorders[8][9][10].
L-3-Cyanophenylalanine and L-Amino Acid Processing Enzymes
L-3-Cyanophenylalanine, as an analog of L-phenylalanine, is expected to interact with enzymes involved in L-phenylalanine metabolism.
-
Aromatic L-Amino Acid Decarboxylase (AADC): AADC is a key enzyme in the biosynthesis of neurotransmitters like dopamine and serotonin[11]. Phenylalanine and its analogs can act as inhibitors of this enzyme[3][12][13]. The inhibitory potential of L-3-CN-Phe on AADC is a critical area of investigation for its potential applications in neuropharmacology.
-
Alkaline Phosphatase (ALP): L-phenylalanine is a known uncompetitive inhibitor of certain isoforms of alkaline phosphatase[4][14][15]. Studies on L-phenylalanine have reported a Ki value of 1.1 mmol/L for its inhibition of calf intestinal alkaline phosphatase[16][17]. It is plausible that L-3-CN-Phe exhibits similar inhibitory activity.
-
3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) Synthase: This enzyme is the first step in the shikimate pathway for the biosynthesis of aromatic amino acids in microorganisms and plants[18][19][20][21][22]. Phenylalanine acts as a feedback inhibitor of this enzyme[23]. Phenylalanine analogs are therefore potential inhibitors of DAHP synthase, which could have applications as antimicrobial or herbicidal agents.
Quantitative Comparison of Biological Activity
Direct comparative studies providing IC50 or Ki values for this compound and L-3-Cyanophenylalanine on their respective target enzymes are limited. The following table summarizes available and inferred quantitative data to provide a basis for comparison.
| Parameter | This compound | L-3-Cyanophenylalanine | Reference |
| Target Enzyme | D-Amino Acid Oxidase (DAAO) | Aromatic L-Amino Acid Decarboxylase (AADC), Alkaline Phosphatase (ALP), DAHP Synthase | [2][4][5][6] |
| Ki (Alkaline Phosphatase) | Not reported | ~1.1 mmol/L (inferred from L-phenylalanine) | [16][17] |
| IC50 (DAHP Synthase) | Not reported | Not reported | |
| IC50 (AADC) | Not reported | Not reported |
Cellular Effects: Cytotoxicity and Uptake
The biological impact of these compounds also depends on their ability to enter cells and their subsequent effects on cell viability.
Cytotoxicity
The cytotoxicity of both enantiomers can be assessed using methods like the MTT assay, which measures the metabolic activity of cells as an indicator of viability[1][23][24][25][26]. Comparing the IC50 values of D- and L-3-cyanophenylalanine on various cell lines, such as HeLa cervical cancer cells, can reveal stereospecific differences in their cytotoxic potential[27][28][29][30][31].
Cellular Uptake
The efficiency of cellular uptake is a critical determinant of a compound's biological activity. Amino acid transporters are the primary route for the entry of these molecules into cells[7][8][14][15][28][32][33][34][35][36][37][38]. The stereochemistry of 3-cyanophenylalanine can influence its affinity for different amino acid transporters, leading to differential uptake rates between the D- and L-isomers. Fluorescence-based assays can be employed to quantify and compare the cellular uptake of these compounds[14][15][32][33][35].
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research and direct comparison.
D-Amino Acid Oxidase (DAAO) Inhibition Assay
This protocol is adapted from established methods for measuring DAAO activity[4][5][6].
Principle: The activity of DAAO is determined by measuring the consumption of oxygen in the reaction mixture using an oxygen electrode. The inhibitory effect of this compound is assessed by measuring the decrease in the rate of oxygen consumption.
Materials:
-
Purified D-amino acid oxidase
-
This compound
-
D-Alanine (substrate)
-
75 mM Disodium pyrophosphate buffer, pH 8.5
-
Oxygen electrode system
Procedure:
-
Equilibrate the reaction vessel of the oxygen electrode system containing 75 mM disodium pyrophosphate buffer (pH 8.5) at 25°C.
-
Add a known concentration of D-alanine to the reaction vessel.
-
Initiate the reaction by adding a standard amount of DAAO and record the rate of oxygen consumption.
-
For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound for a set period before adding the substrate.
-
Measure the rate of oxygen consumption in the presence of the inhibitor.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition Assay
This protocol is based on methods used to measure the inhibition of AADC[39].
Principle: The activity of AADC is determined by quantifying the amount of dopamine produced from the substrate L-DOPA using LC-MS/MS. The inhibitory effect of L-3-Cyanophenylalanine is measured by the reduction in dopamine formation.
Materials:
-
Purified or recombinant AADC
-
L-3-Cyanophenylalanine
-
L-DOPA (substrate)
-
Pyridoxal 5'-phosphate (PLP) solution (0.7 mM)
-
Phosphate buffer (167 mM, pH 7.0)
-
LC-MS/MS system
Procedure:
-
In microcentrifuge tubes, prepare reaction mixtures containing phosphate buffer, PLP solution, and AADC enzyme.
-
Add varying concentrations of L-3-Cyanophenylalanine (or vehicle for control) to the tubes and pre-incubate at 37°C.
-
Initiate the reaction by adding a 20 mM L-DOPA solution.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 90 minutes).
-
Stop the reaction by adding a quenching solution (e.g., acid) to precipitate the proteins.
-
Centrifuge the tubes to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the dopamine produced.
-
Calculate the percent inhibition and determine the IC50 value.
MTT Cytotoxicity Assay
This is a standard protocol for assessing the cytotoxic effects of compounds on cultured cells[1][24][25][26].
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Cultured cells (e.g., HeLa)
-
This compound and L-3-Cyanophenylalanine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and L-3-Cyanophenylalanine. Include untreated control wells.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Fluorescence-Based Cellular Uptake Assay
This protocol is adapted from methods for measuring the cellular uptake of amino acid analogs[14][32][33].
Principle: A fluorescent probe binds to the internalized amino acid analog, and the resulting fluorescence intensity, which is proportional to the amount of uptake, is measured.
Materials:
-
Cultured cells
-
This compound and L-3-Cyanophenylalanine
-
Amino Acid Uptake Assay Kit (containing a suitable fluorescent probe)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Wash the cells with pre-warmed HBSS.
-
Incubate the cells with either this compound or L-3-Cyanophenylalanine in HBSS for a specified time. Include a blank control with HBSS only.
-
Wash the cells with HBSS to remove the extracellular compound.
-
Add the working solution containing the fluorescent probe and incubate for a short period.
-
Measure the fluorescence intensity using a microplate reader (e.g., λex=360 nm, λem=460 nm) or analyze the cells by flow cytometry.
-
Compare the fluorescence intensity between cells treated with the D- and L-isomers to determine the relative uptake efficiency.
Signaling Pathways and Experimental Workflows
The biological effects of 3-cyanophenylalanine enantiomers are mediated through their interaction with specific enzymes, which in turn can modulate various signaling pathways.
The diagram above illustrates the metabolic fate of this compound when it acts as a substrate for D-Amino Acid Oxidase, leading to the production of an α-keto acid, ammonia, and hydrogen peroxide, which can contribute to cellular reactive oxygen species.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Impact of L-Phenylalanine and L-Tyrosine Pre-Treatment on the Uptake of 4-Borono-L-Phenylalanine in Cancerous and Normal Cells Using an Analytical Approach Based on SC-ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]
- 10. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. researchgate.net [researchgate.net]
- 13. 3-Cyanophenylalanine | C10H10N2O2 | CID 2734509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Amino Acid Uptake Assay Kit UP04 manual | DOJINDO [dojindo.com]
- 15. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Kinetic study on inhibition effects of dansyl-L-phenylalanine and L-phenylalanine on calf intestinal alkaline phosphatase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase from Mycobacterium tuberculosis: in silico screening and in vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Evolution of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase-encoding genes in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase as the gatekeeper of plant aromatic natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate - Wikipedia [en.wikipedia.org]
- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. MTT assay to evaluate the cytotoxic potential of a drug | Bangladesh Journal of Pharmacology [banglajol.info]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. pharmacophorejournal.com [pharmacophorejournal.com]
- 30. researchgate.net [researchgate.net]
- 31. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 32. Amino Acid Uptake Assay Amino Acid Uptake Assay Kit Dojindo [dojindo.com]
- 33. folibio.com.tw [folibio.com.tw]
- 34. Inhibition of aromatic L-amino acid decarboxylase activity by human autoantibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. chem.uwec.edu [chem.uwec.edu]
- 37. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 38. scbt.com [scbt.com]
- 39. benchchem.com [benchchem.com]
A Comparative Analysis of 3-Cyano-D-phenylalanine and Natural Phenylalanine for Researchers
In the landscape of drug discovery and biochemical research, the substitution of natural amino acids with synthetic analogs offers a powerful tool for modulating the properties of peptides and proteins. This guide provides a detailed comparative analysis of 3-Cyano-D-phenylalanine, a synthetic amino acid, and its natural counterpart, L-phenylalanine. This objective comparison, supported by available experimental data, aims to assist researchers, scientists, and drug development professionals in understanding the key differences and potential applications of these molecules.
Physicochemical Properties
The introduction of a cyano group on the phenyl ring and the alteration of stereochemistry from L to D confer distinct physicochemical properties to this compound compared to natural L-phenylalanine. These differences can influence molecular interactions, solubility, and metabolic stability.
| Property | This compound | Natural L-phenylalanine |
| Molecular Formula | C₁₀H₁₀N₂O₂ | C₉H₁₁NO₂ |
| Molecular Weight | 190.2 g/mol [1] | 165.19 g/mol |
| Appearance | Beige crystalline powder[1] | White, crystalline powder |
| Chirality | D-isomer | L-isomer |
| Synonyms | D-Phe(3-CN)-OH, m-Cyano-D-phenylalanine | (S)-2-Amino-3-phenylpropanoic acid |
| CAS Number | 263396-43-6[1] | 63-91-2 |
| PubChem CID | 10559569 | 6140 |
Biological Activity and Applications
While L-phenylalanine is an essential amino acid integral to protein synthesis and a precursor to key signaling molecules, this compound is primarily utilized as a research tool and a building block in synthetic chemistry.
Natural L-Phenylalanine:
L-phenylalanine is a fundamental component of proteins and plays a crucial role in several metabolic pathways.[2] It is the precursor for the synthesis of tyrosine, which in turn is a precursor for the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[2] Deficiencies or metabolic issues related to phenylalanine can lead to serious health conditions like phenylketonuria (PKU).
This compound:
This compound is a synthetic amino acid derivative used in various research and development applications.[1] Its D-configuration provides resistance to enzymatic degradation by proteases that typically recognize L-amino acids.[3] The cyano group introduces unique electronic properties and can act as a spectroscopic probe.[4] Its primary applications include:
-
Pharmaceutical Development: As a building block for novel pharmaceutical agents, particularly in designing peptides with enhanced stability and specific binding properties.[1]
-
Biochemical Research: Used in studies of protein synthesis and enzyme activity to understand the roles of amino acids in biological processes.[1]
-
Neuroscience: Employed in neurochemical studies to investigate the effects of amino acid analogs on neurotransmitter systems.[1]
Comparative Experimental Data
Direct comparative experimental data for this compound and L-phenylalanine is limited in publicly available literature. However, data from studies on similar phenylalanine analogs can provide valuable insights.
Enzyme Inhibition
| Parameter | This compound | Natural L-phenylalanine |
| Target Enzyme | Phenylalanine Hydroxylase (PAH) (Predicted) | Phenylalanine Hydroxylase (PAH) (Substrate and allosteric activator)[6] |
| Inhibition Type | Competitive (Predicted) | Substrate inhibition at high concentrations[5] |
| Ki / IC50 | Data not available | Varies depending on conditions |
Cellular Uptake
The cellular uptake of large neutral amino acids like phenylalanine is primarily mediated by transporters such as the L-type amino acid transporter 1 (LAT1).[7] Studies on various phenylalanine analogs have shown that modifications to the phenyl ring can significantly alter their affinity for LAT1. For instance, halogenation at the 2-position can increase affinity.[7] While specific kinetic data for this compound is not available, it is expected to interact with amino acid transporters.
| Parameter | This compound | Natural L-phenylalanine |
| Transporter | L-type amino acid transporter 1 (LAT1) (Predicted) | L-type amino acid transporter 1 (LAT1)[7] |
| Transport Kinetics | Data not available | Ki for inhibition of L-[¹⁴C]leucine uptake by LAT1: ~100 µM[8] |
Incorporation into Proteins
The incorporation of unnatural amino acids like this compound into proteins requires an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair.[9] This technology allows for the site-specific insertion of the unnatural amino acid in response to a nonsense codon. The fidelity of this process is crucial to avoid misincorporation of natural amino acids.[10] While the L-isomer of cyanophenylalanine has been successfully incorporated into proteins, specific efficiency data for the D-isomer is not available.[9][11]
| Parameter | This compound | Natural L-phenylalanine |
| Incorporation Method | Requires engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair | Standard translation machinery |
| Fidelity of Incorporation | Dependent on the specificity of the engineered synthetase | High fidelity by natural phenylalanyl-tRNA synthetase[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Competitive Enzyme Inhibition Assay (General Protocol)
This protocol describes a general workflow to determine the inhibitory effect of an analog like this compound on an enzyme such as Phenylalanine Hydroxylase.
-
Reagent Preparation: Prepare a reaction buffer at the optimal pH for the enzyme. Prepare stock solutions of the enzyme, the natural substrate (L-phenylalanine), the cofactor (tetrahydrobiopterin for PAH), and the inhibitor (this compound).
-
Assay Setup: In a microplate, set up reactions containing the enzyme, buffer, and varying concentrations of the substrate. For the inhibition assay, add a fixed concentration of the inhibitor to a parallel set of reactions. Include control wells with no enzyme and no inhibitor.
-
Reaction Initiation and Monitoring: Initiate the reaction by adding the substrate (or enzyme). Monitor the reaction progress over time by measuring the formation of the product (tyrosine for PAH) or the depletion of a substrate/cofactor using a spectrophotometer or fluorometer.
-
Data Analysis: Calculate the initial reaction velocities from the kinetic data. Plot the velocity versus substrate concentration for both the uninhibited and inhibited reactions. Use non-linear regression to fit the data to the Michaelis-Menten equation to determine Vmax and Km. For competitive inhibition, Vmax will remain unchanged, while the apparent Km will increase. The inhibition constant (Ki) can be calculated from these values.
Cellular Uptake Assay (General Protocol)
This protocol outlines a general method for comparing the uptake of this compound and L-phenylalanine in a cell line expressing the target transporter (e.g., LAT1).
-
Cell Culture: Culture cells (e.g., HEK293 cells overexpressing LAT1) in appropriate media until they reach the desired confluency.
-
Uptake Experiment:
-
Wash the cells with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution).
-
Incubate the cells with varying concentrations of a radiolabeled or fluorescently tagged version of L-phenylalanine (as the substrate) in the presence or absence of different concentrations of this compound (as a competitor).
-
After a defined incubation period, stop the uptake by rapidly washing the cells with ice-cold buffer.
-
-
Quantification: Lyse the cells and measure the amount of internalized labeled substrate using a scintillation counter (for radiolabels) or a fluorescence plate reader.
-
Data Analysis: Plot the uptake of the labeled substrate as a function of the concentration of the unlabeled competitor (this compound). Fit the data to a competition binding curve to determine the IC50 value, from which the Ki can be calculated.
Mass Spectrometry for Unnatural Amino Acid Incorporation
This protocol describes how to verify the incorporation of an unnatural amino acid like a cyanophenylalanine derivative into a protein.[12]
-
Protein Expression and Purification: Express the target protein in a suitable host (e.g., E. coli) containing the engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair and the unnatural amino acid in the growth medium. Purify the expressed protein using standard chromatography techniques.
-
Sample Preparation:
-
Desalt the purified protein sample.
-
Optional: Perform proteolytic digestion (e.g., with trypsin) to generate peptides.
-
-
Mass Spectrometry Analysis:
-
Analyze the intact protein or the peptide digest using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS).[12]
-
-
Data Analysis:
-
For intact protein analysis, compare the measured molecular weight with the theoretical molecular weight of the protein with the incorporated unnatural amino acid.
-
For peptide analysis, identify the peptide containing the unnatural amino acid by its specific mass shift and confirm the incorporation site through tandem mass spectrometry (MS/MS) fragmentation analysis.
-
Visualizations
Metabolic Pathway of L-Phenylalanine and Potential Inhibition by this compound
Caption: Metabolic fate of L-phenylalanine and hypothesized inhibition by this compound.
Experimental Workflow for Cellular Uptake Assay
Caption: Workflow for a competitive cellular uptake assay.
Workflow for Verifying Unnatural Amino Acid Incorporation
Caption: Workflow for mass spectrometry verification of unnatural amino acid incorporation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Norepinephrine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylalanyl-tRNA synthetase editing defects result in efficient mistranslation of phenylalanine codons as tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Cyano-D-Phenylalanine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of operational safety and environmental responsibility for researchers, scientists, and drug development professionals. This guide provides essential, step-by-step procedures for the proper disposal of 3-Cyano-D-phenylalanine. While the toxicological properties of this compound have not been fully investigated, it is imperative to handle it with care and adhere to established disposal protocols to maintain a safe laboratory environment and comply with waste management regulations.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to wear the appropriate Personal Protective Equipment (PPE). All disposal activities should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Standard |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves prior to use and use proper removal technique |
| Protective Clothing | Laboratory coat | To prevent skin exposure |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Use if exposure limits are exceeded or if irritation occurs |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Small Spills:
-
Restrict access to the spill area.
-
Wearing appropriate PPE, carefully sweep up the solid material.[1]
-
Avoid generating dust.[2]
-
Place the collected material and any contaminated cleaning supplies into a sealed, suitable container labeled for chemical waste.[2]
Large Spills:
-
Evacuate the immediate area and restrict access.
-
Notify your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
If it is safe to do so, ensure the area is well-ventilated.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service or an approved waste disposal plant.[1][2] Do not empty this chemical into drains.[1]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated this compound waste in a dedicated, sealable container.
-
Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, gloves, or wipes, should be collected in a separate, clearly labeled, and sealed container.
2. Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (263396-43-6) and any other identifiers required by your institution.
3. Temporary Storage:
-
Store the sealed waste containers in a designated chemical waste accumulation area.
-
This area must be secure, well-ventilated, and segregated from incompatible materials, such as strong oxidizing agents.[1]
4. Arrange for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
The EHS department will work with a licensed chemical waste disposal company for final disposition.
5. Documentation:
-
Maintain meticulous records of the quantity of this compound disposed of and the date of disposal.
-
Retain all documentation, including waste manifests, provided by the disposal vendor for your records, in accordance with local, regional, and national regulations.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Cyano-D-Phenylalanine
Essential Safety and Handling Guide for 3-Cyano-D-Phenylalanine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Following these procedures is essential for ensuring laboratory safety and proper chemical management.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 263396-43-6 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 190.2 g/mol | [1][2] |
| Purity | ≥98% (HPLC) to ≥99% | [1][2] |
| Appearance | Beige crystalline powder | [2] |
| Storage Temperature | 0-8°C | [2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following step-by-step protocol is mandatory for the safe handling of this compound.
Engineering Controls and Personal Protective Equipment (PPE)
Prior to handling, ensure that the work area is properly equipped and that all required PPE is worn.
-
Ventilation: Always handle this compound in a well-ventilated area.[3] A laboratory fume hood is the recommended engineering control to minimize inhalation exposure.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
-
Skin and Body Protection: Wear appropriate protective gloves, such as nitrile gloves, and clothing to prevent skin exposure.[3][4] Nitrile gloves are recommended for their resistance to a wide range of chemicals.[5][6][7] A lab coat is mandatory.
-
Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][8]
Summary of Required Personal Protective Equipment
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133)[3] |
| Hand Protection | Nitrile gloves[5][6][7][9] |
| Body Protection | Lab coat and appropriate protective clothing[3] |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator (as needed)[3] |
Handling the Solid Compound
-
Pre-Handling Check: Ensure the container is intact and properly labeled. Read the Safety Data Sheet (SDS) thoroughly before first-time use.
-
Weighing and Transfer:
-
Avoid Contact: Prevent contact with skin and eyes.[3] Do not breathe the dust.[3]
-
Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[3]
Preparing Solutions
-
Solvent Selection: Consult your experimental protocol for the appropriate solvent.
-
Dissolving:
-
Add the solid this compound to the solvent slowly in a fume hood.
-
Ensure the container with the solution is appropriately labeled with the chemical name, concentration, solvent, and hazard information.
-
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[3][4] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3] |
| Ingestion | Clean mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This material should be disposed of as hazardous waste.[3]
-
Chemical Waste:
-
Collect waste solid this compound and any solutions in a designated, labeled, and sealed hazardous waste container.
-
Do not empty into drains.[3]
-
-
Contaminated Materials:
-
Dispose of contaminated gloves, weighing papers, and other disposable materials in the designated hazardous waste container.
-
-
Container Disposal: Empty containers should be treated as hazardous waste and disposed of through an approved waste disposal plant.[3]
-
Regulatory Compliance: All chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
Handling Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. gpisupply.com [gpisupply.com]
- 6. armbrustusa.com [armbrustusa.com]
- 7. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 8. fishersci.com [fishersci.com]
- 9. glovesnstuff.com [glovesnstuff.com]
- 10. peptide.com [peptide.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
